molecular formula C6H11ClO3 B1180766 EDENITE CAS No. 12197-79-4

EDENITE

Cat. No.: B1180766
CAS No.: 12197-79-4
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Description

Edenite is a monoclinic, double-chain inosilicate mineral belonging to the amphibole group, with the standardized chemical composition NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂ . It is characterized by its bluish green to light green color, vitreous luster, perfect {110} cleavage, and a hardness of 5-6 on the Mohs scale . This mineral typically occurs in prismatic or tabular crystals and is primarily found in metamorphic rock environments, where its presence can indicate high-temperature regional metamorphism . For researchers, this compound holds significant value in geochemical and environmental health studies. Its crystalline structure is particularly suited for investigating chemical substitution properties, especially for chloride anions, making it a prime candidate for research into chlorine isotope fractionation within amphibole-bearing rocks . Furthermore, a synthetic analog, fluoro-edenite (where a fluoride ion replaces the hydroxyl group), is of considerable importance in toxicological research . Studies on fluoro-edenite have provided critical insights into the pathogenicity of asbestos-like fibers, elucidating mechanisms such as frustrated phagocytosis, chronic inflammation, and subsequent DNA damage that can lead to the development of malignancies like malignant mesothelioma . This makes this compound and its analogs a vital model compound for understanding the structure-activity relationships of fibrous minerals and their health impacts. Our supply of this compound is sourced to ensure high chemical and structural fidelity for consistent, reliable research outcomes. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

12197-79-4

Molecular Formula

C6H11ClO3

Synonyms

EDENITE

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition of the Mineral Edenite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edenite is a complex inosilicate mineral belonging to the calcium amphibole subgroup.[1] Its intricate crystal chemistry, characterized by extensive solid solution and a capacity to incorporate a variety of elements, makes it a subject of significant interest in geological and material sciences. This guide provides a detailed examination of the chemical composition of this compound, its principal substitutional series, and the analytical methodologies employed for its characterization.

Core Chemical Composition

The idealized chemical formula for this compound is NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂ .[1] This formula represents the end-member of a solid solution series, though pure end-member this compound is unstable and rarely found in nature.[2] Natural this compound specimens invariably contain other elements, primarily iron and fluorine, which stabilize the mineral structure.[2]

The fundamental structure of this compound consists of double chains of silica tetrahedra. Its chemical composition can be broken down into several key components:

  • A-site: Primarily occupied by sodium (Na), but can also contain potassium (K).

  • B-site (M4 site): Predominantly occupied by calcium (Ca).

  • C-site (M1, M2, M3 sites): Largely occupied by magnesium (Mg) in ideal this compound.

  • T-site (Tetrahedral site): Composed of silicon (Si) and aluminum (Al).

  • W-site: Typically contains hydroxyl groups (OH), but can be substituted by fluorine (F) or chlorine (Cl).

Solid Solution Series and Key Substitutions

This compound is most notably part of a solid solution series with its iron-dominant analogue, ferro-edenite , and its fluorine-dominant analogue, fluoro-edenite .[3][4] These substitutions significantly influence the physical and optical properties of the mineral.

This compound - Ferro-edenite Series

The substitution of magnesium (Mg²⁺) by ferrous iron (Fe²⁺) in the C-sites forms a continuous solid solution series between this compound and ferro-edenite.[3]

  • This compound: NaCa₂Mg ₅(Si₇Al)O₂₂(OH)₂

  • Ferro-edenite: NaCa₂Fe²⁺ ₅(Si₇Al)O₂₂(OH)₂[4]

This compound - Fluoro-edenite Series

The hydroxyl group (OH⁻) in the W-site can be replaced by fluorine (F⁻), leading to the formation of fluoro-edenite.[5]

  • This compound: NaCa₂Mg₅(Si₇Al)O₂₂(OH)

  • Fluoro-edenite: NaCa₂Mg₅(Si₇Al)O₂₂F ₂[5]

A combination of these substitutions results in ferro-fluoro-edenite , with the ideal formula NaCa₂Fe²⁺₅(Si₇Al)O₂₂F₂.[6][7]

The relationships between these end-members can be visualized as a chemical substitution pathway.

G Chemical Substitutions in the this compound Group This compound This compound NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂ Ferro_this compound Ferro-edenite NaCa₂Fe²⁺₅(Si₇Al)O₂₂(OH)₂ This compound->Ferro_this compound Mg²⁺ ↔ Fe²⁺ Fluoro_this compound Fluoro-edenite NaCa₂Mg₅(Si₇Al)O₂₂F₂ This compound->Fluoro_this compound OH⁻ ↔ F⁻ Ferro_fluoro_this compound Ferro-fluoro-edenite NaCa₂Fe²⁺₅(Si₇Al)O₂₂F₂ Ferro_this compound->Ferro_fluoro_this compound OH⁻ ↔ F⁻ Fluoro_this compound->Ferro_fluoro_this compound Mg²⁺ ↔ Fe²⁺

This compound Group Chemical Substitutions

Quantitative Chemical Composition

The following table summarizes the ideal chemical formulas and the compositional ranges for the key elements in the this compound group minerals. The compositional ranges are expressed in atoms per formula unit (apfu) based on 23 oxygens.

MineralIdeal Chemical FormulaNa (A-site) (apfu)Ca (B-site) (apfu)Mg (C-site) (apfu)Fe²⁺ (C-site) (apfu)Al (T-site) (apfu)(OH) (W-site) (apfu)F (W-site) (apfu)
This compound NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂≥ 0.5≈ 2.0> 2.5< 2.5≈ 1.0> 1.0< 1.0
Ferro-edenite NaCa₂Fe²⁺₅(Si₇Al)O₂₂(OH)₂≥ 0.5≈ 2.0< 2.5> 2.5≈ 1.0> 1.0< 1.0
Fluoro-edenite NaCa₂Mg₅(Si₇Al)O₂₂F₂≥ 0.5≈ 2.0> 2.5< 2.5≈ 1.0< 1.0> 1.0
Ferro-fluoro-edenite NaCa₂Fe²⁺₅(Si₇Al)O₂₂F₂≥ 0.5≈ 2.0< 2.5> 2.5≈ 1.0< 1.0> 1.0

Experimental Protocols for Chemical Analysis

The accurate determination of the chemical composition of this compound and its varieties is crucial for its classification and for understanding its petrogenesis. Electron Probe Microanalysis (EPMA) is the primary technique for obtaining quantitative chemical data for specific points within a mineral grain.

Electron Probe Microanalysis (EPMA) Workflow

The following diagram outlines the typical workflow for the quantitative chemical analysis of this compound using an electron microprobe.

G EPMA Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Thin_Section Thin Section Preparation Polishing Polishing to 1µm Thin_Section->Polishing Carbon_Coating Carbon Coating Polishing->Carbon_Coating Standardization Standardization with Known Minerals Carbon_Coating->Standardization EPMA_Acquisition Data Acquisition (15kV, 5-20nA, 5-10µm beam) Standardization->EPMA_Acquisition ZAF_Correction ZAF Matrix Correction EPMA_Acquisition->ZAF_Correction Formula_Calculation Formula Calculation (based on 23 oxygens) ZAF_Correction->Formula_Calculation

EPMA Workflow for this compound Analysis
Detailed Methodology for Electron Probe Microanalysis (EPMA)

  • Sample Preparation:

    • A standard petrographic thin section (30 µm thick) of the rock containing this compound is prepared.

    • The surface of the thin section is meticulously polished using progressively finer diamond abrasives, with a final polish using a 1 µm or finer diamond suspension to achieve a flat, smooth surface.

    • The polished thin section is then coated with a thin layer of carbon to ensure electrical conductivity under the electron beam.

  • Instrumentation and Standardization:

    • A wavelength-dispersive spectrometer (WDS) electron microprobe is typically used for quantitative analysis.

    • The instrument is calibrated using well-characterized natural or synthetic mineral standards with compositions similar to the elements being analyzed in this compound (e.g., albite for Na, diopside for Ca and Mg, orthoclase for Al and Si, and fayalite for Fe).

  • Analytical Conditions:

    • The analysis is performed using an accelerating voltage of 15 kV and a beam current of 5 to 20 nA.[6]

    • A focused electron beam with a diameter of 5 to 10 µm is used to analyze individual points on the this compound grains.[6]

    • X-ray intensities for the Kα lines of Na, Mg, Al, Si, K, Ca, and Fe are measured.

  • Data Processing:

    • The raw X-ray counts are corrected for matrix effects (atomic number, absorption, and fluorescence) using a ZAF or a similar correction procedure.[8]

    • The corrected elemental weight percentages are then recalculated to determine the mineral formula based on 23 oxygen atoms per formula unit. This allows for the determination of the cation distribution among the different crystallographic sites.

Other Analytical Techniques

While EPMA is the gold standard for quantitative analysis, other techniques provide valuable complementary information:

  • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): Provides rapid qualitative to semi-quantitative chemical analysis and is useful for initial identification and mapping of elemental distributions.[9]

  • X-ray Fluorescence (XRF): A bulk chemical analysis technique that can be used to determine the overall composition of a rock sample containing this compound, but it does not provide information on the composition of individual mineral grains.[10]

  • Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are particularly useful for detecting the presence and quantifying the proportions of hydroxyl (OH), fluorine (F), and chlorine (Cl) in the W-site of the amphibole structure.[11]

References

An In-depth Technical Guide to the Crystal Structure and Properties of Edenite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edenite is a complex inosilicate mineral belonging to the calcic amphibole subgroup. First described in Edenville, New York, its name is derived from this locality.[1] As a member of the amphibole supergroup, this compound's structure is characterized by double chains of silica tetrahedra. This guide provides a comprehensive overview of the crystal structure, chemical composition, and physicochemical properties of this compound, with a focus on the detailed experimental methodologies used for its characterization. While this compound itself does not have direct applications in drug development, the analytical techniques detailed herein are fundamental in the broader field of materials science and solid-state chemistry, which are integral to pharmaceutical research.

Chemical Composition and Classification

The ideal chemical formula for this compound is NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂.[1][2] It is classified as a calcic amphibole based on the nomenclature established by the International Mineralogical Association (IMA), where the B group of cationic sites is predominantly occupied by Ca. The classification scheme, notably the one proposed by Leake et al. (1997), provides a systematic framework for naming amphiboles based on their chemical composition derived from experimental data.

This compound forms a solid solution series with its iron-dominant analogue, ferro-edenite. Additionally, fluorine can substitute for the hydroxyl (OH) group, leading to the formation of fluoro-edenite.[1] It is important to note that pure end-member this compound is considered unstable, and natural occurrences typically contain some amount of iron and/or fluorine, which stabilize the structure.[1]

Crystal Structure

This compound crystallizes in the monoclinic crystal system, belonging to the space group C2/m. The fundamental building block of its crystal structure is a double chain of corner-sharing (SiO₄) tetrahedra extending parallel to the c-axis. These double chains are linked together by strips of edge-sharing octahedral sites (M1, M2, and M3), which accommodate cations such as Mg²⁺, Fe²⁺, and Al³⁺. Larger cations like Ca²⁺ and Na⁺ occupy the M4 sites, and the A site, a large cavity, is typically occupied by Na⁺ or K⁺.

Crystallographic Data

The following table summarizes the crystallographic data for this compound and its fluoro-analogue.

ParameterThis compoundFluoro-edenite
Crystal SystemMonoclinicMonoclinic
Space GroupC2/mC2/m
a (Å)~9.849.847(2)
b (Å)~18.0018.017(3)
c (Å)~5.275.268(2)
β (°)~104.8104.84(2)
Volume (ų)~904903.45
Z22

Data for fluoro-edenite from Gianfagna & Oberti (2001).[3][4][5]

Physicochemical Properties

A comprehensive understanding of a mineral's properties is essential for its identification and for predicting its behavior in various environments. The physical and optical properties of this compound are summarized in the tables below.

Physical Properties
PropertyValue
Hardness (Mohs)5 - 6
Density (g/cm³)3.05 - 3.37
CleavagePerfect on {110}
FractureConchoidal
LusterVitreous
StreakWhite
TenacityBrittle

Data compiled from multiple sources.[1]

Optical Properties
PropertyValue
Optical ClassBiaxial (+)
Refractive Indicesnα = 1.606 – 1.649nβ = 1.617 – 1.660nγ = 1.631 – 1.672
Birefringence (δ)0.023 - 0.025
2V Angle (measured)50 - 82°
PleochroismDistinct in shades of green, blue-green, and yellow-brown

Data compiled from multiple sources.

Experimental Protocols

The characterization of this compound and related minerals relies on a suite of sophisticated analytical techniques. The following sections detail the methodologies for the key experiments used to determine the crystal structure and properties of these amphiboles, with specific examples drawn from the study of fluoro-edenite.

Single-Crystal X-ray Diffraction (SC-XRD)

This is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including unit cell dimensions and bond lengths/angles.

Methodology based on the study of fluoro-edenite by Gianfagna & Oberti (2001): [3][4][5]

  • Crystal Selection and Mounting: A suitable single crystal of fluoro-edenite is carefully selected under a polarizing microscope and mounted on a glass fiber.

  • Data Collection: The mounted crystal is placed on a four-circle diffractometer (e.g., Philips PW-1100). Data is collected using graphite-monochromatized MoKα X-radiation. The quality of the crystal is assessed by examining the profile and width of the Bragg diffraction peaks.

  • Unit Cell Determination: The unit-cell parameters are determined and refined from the angular positions of a set of reflections using a least-squares refinement program (e.g., LSUCRIPT).

  • Intensity Data Collection: Intensity data are collected over a specified range of theta (θ) angles.

  • Data Reduction and Correction: The collected intensities are corrected for Lorentz and polarization effects, as well as absorption. The corrected data are then averaged and reduced to structure factors.

  • Structure Refinement: The crystal structure is refined using a suitable software package (e.g., as described in Oberti et al., 1992 and Hawthorne et al., 1995). Scattering curves for fully ionized chemical species are used for sites with chemical substitutions, while neutral vs. ionized curves are used for tetrahedral and anion sites. Reflections with intensities above a certain threshold (e.g., I ≥ 3σ(I)) are considered observed and used in the refinement process.

Electron Probe Microanalysis (EPMA)

EPMA is an analytical technique used to determine the elemental composition of small volumes of solid materials in a non-destructive manner.

Methodology based on the study of fluoro-edenite by Gianfagna & Oberti (2001): [3][4][5]

  • Sample Preparation: The mineral sample is embedded in a resin mount and polished to a smooth, flat surface. The surface is then coated with a thin layer of carbon to ensure electrical conductivity.

  • Instrumentation: A wavelength-dispersive (WDS) electron microprobe is used for analysis.

  • Operating Conditions: The analysis is performed under specific conditions, for example, an accelerating voltage of 15 kV and a beam current of 15 nA. The electron beam is typically focused to a small spot size (e.g., 5 µm).

  • Standards: A set of well-characterized natural and synthetic standards are used for calibration. These can include materials like jadeite for Na, diopside for Ca and Mg, fayalite for Fe, and others for the remaining elements.

  • Data Acquisition: The intensities of the characteristic X-rays for each element are measured for both the sample and the standards.

  • Data Correction: The raw X-ray intensity data are corrected for matrix effects (atomic number, absorption, and fluorescence) using a correction program (e.g., PAP).

  • Formula Calculation: The corrected elemental weight percentages are used to calculate the chemical formula of the mineral, typically on the basis of a fixed number of anions (e.g., 23 oxygens for amphiboles).

Optical Microscopy

Optical microscopy is a fundamental technique for identifying minerals in thin section and for determining their optical properties.

Methodology for Determining Optical Properties:

  • Sample Preparation: A standard petrographic thin section (typically 30 µm thick) of the rock containing this compound is prepared. For the determination of refractive indices by the immersion method, mineral grains are crushed and sieved.

  • Instrumentation: A petrographic (polarizing) microscope equipped with a rotating stage, polarizers, and a Bertrand lens is used.

  • Refractive Index Determination (Immersion Method):

    • Crushed mineral grains are placed on a glass slide.

    • A drop of a calibrated refractive index liquid is added to the grains, and a cover slip is placed on top.

    • The slide is viewed under the microscope in plane-polarized light.

    • The Becke line test is performed by slightly defocusing the image. The direction of movement of the Becke line indicates whether the mineral's refractive index is higher or lower than that of the immersion liquid.[6][7]

    • This process is repeated with different liquids until a match is found (i.e., the Becke line disappears, and the mineral grain becomes nearly invisible).

    • For anisotropic minerals like this compound, this procedure is performed with the polarizer inserted to determine the different refractive indices corresponding to the different vibration directions of light within the crystal.

  • Birefringence and 2V Angle Determination:

    • The thin section is observed under cross-polarized light.

    • The maximum interference color observed is used to estimate the birefringence by consulting a Michel-Lévy chart.

    • The 2V angle is determined by observing the interference figure (an isogyre pattern) in conoscopic illumination (using the Bertrand lens). The separation of the isogyres is related to the 2V angle.

Visualizations

Logical Relationship of Silicate Double Chains in this compound

The following diagram illustrates the fundamental structural motif of amphiboles, the double chain of silica tetrahedra.

edenite_structure Conceptual Diagram of Amphibole Double Chain Structure T1_1 T1_1 T2_1 T2_1 T1_1->T2_1 O T1_2 T1_2 T1_1->T1_2 Shared O T3_1 T3_1 T2_1->T3_1 O T2_2 T2_2 T2_1->T2_2 Shared O T4_1 T4_1 T3_1->T4_1 O T3_2 T3_2 T3_1->T3_2 T4_2 T4_2 T4_1->T4_2 Shared O T1_2->T2_2 O T2_2->T3_2 O T3_2->T4_2 O label_T T = (Si,Al)O4 Tetrahedron

Caption: Conceptual model of the double-chain silicate structure in this compound.

Experimental Workflow for this compound Characterization

The following diagram outlines the typical workflow for the comprehensive characterization of an this compound sample.

experimental_workflow Experimental Workflow for this compound Characterization cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_integration Data Integration & Interpretation Sample Acquisition Sample Acquisition Crushing & Sieving Crushing & Sieving Sample Acquisition->Crushing & Sieving Thin Section Preparation Thin Section Preparation Sample Acquisition->Thin Section Preparation Single Crystal Selection Single Crystal Selection Sample Acquisition->Single Crystal Selection Immersion Method Immersion Method Crushing & Sieving->Immersion Method Petrographic Microscopy Petrographic Microscopy Thin Section Preparation->Petrographic Microscopy EPMA EPMA Thin Section Preparation->EPMA Refractive Indices Refractive Indices Immersion Method->Refractive Indices Optical Properties Optical Properties Petrographic Microscopy->Optical Properties Final Characterization Final Characterization Optical Properties->Final Characterization Refractive Indices->Final Characterization Chemical Composition Chemical Composition EPMA->Chemical Composition Chemical Composition->Final Characterization SC-XRD SC-XRD Single Crystal Selection->SC-XRD Crystal Structure Crystal Structure SC-XRD->Crystal Structure Crystal Structure->Final Characterization

Caption: A typical experimental workflow for the characterization of this compound.

Conclusion

This compound, a member of the calcic amphibole group, possesses a complex crystal structure and a range of chemical compositions. Its characterization requires a multi-technique approach, combining single-crystal X-ray diffraction, electron probe microanalysis, and optical microscopy. The detailed experimental protocols provided in this guide offer a framework for the rigorous analysis of this compound and other complex silicate minerals. While not directly involved in biochemical pathways, the in-depth study of such materials contributes to the fundamental understanding of solid-state chemistry and materials science, disciplines that are foundational to modern drug development and materials engineering.

References

Geological Occurrence of Edenite Deposits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edenite, a complex inosilicate mineral of the calcium amphibole subgroup, is a key indicator of specific metamorphic and igneous geological environments. This technical guide provides an in-depth overview of the geological occurrence of this compound deposits, detailing their formation, characteristic host rocks, and associated mineral assemblages. Furthermore, this document summarizes the key physicochemical properties of this compound through structured data tables and outlines detailed experimental protocols for the synthesis of analogous amphiboles, given the challenges in producing pure end-member this compound. Visualizations of the this compound formation process are provided to aid in the understanding of its geological context.

Introduction

This compound, with the general chemical formula NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂, is a double-chain silicate mineral belonging to the amphibole supergroup.[1] Named after its type locality, Edenville, New York, this compound and its related minerals are of significant interest to geoscientists for their role as petrogenetic indicators, providing insights into the pressure, temperature, and chemical conditions of rock formation.[2][3] This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development who may encounter or study this compound-bearing rocks.

Geological Occurrence of this compound

This compound is primarily found in medium- to high-grade metamorphic rocks and some intermediate plutonic igneous rocks.[4][5] Its presence is indicative of specific geological conditions, particularly high-temperature regional metamorphism.[6]

Metamorphic Environments

The most common occurrences of this compound are in metamorphosed carbonate rocks and amphibolites.

  • Marbles: this compound is frequently found within marble formations, often in pods or lenses rich in magnesium and other silicate minerals.[6] The Franklin Marble in New Jersey and New York is a classic example of this type of occurrence.[2] In this setting, this compound forms through the reaction of dolomite or other magnesium-bearing carbonates with silicate minerals during metamorphism.

  • Amphibolites: this compound is also a constituent of amphibolites, which are metamorphic rocks predominantly composed of amphibole and plagioclase. These rocks form from the metamorphism of mafic igneous rocks, such as basalt and gabbro, or from sedimentary rocks like greywacke.

  • Garnet-Rich Lherzolites: Occurrences of this compound have been noted in garnet-rich lherzolites, which are ultramafic rocks originating from deep within the Earth's crust.[6] This association points to formation under high-pressure and high-temperature conditions.

Igneous Environments

In igneous settings, this compound is found in intermediate plutonic rocks.[5]

  • Syenites and Monzonites: this compound can be a component of alkali-rich intrusive rocks like syenites and monzonites. The Eden Lake syenite complex in Manitoba is an example of such an environment.[1]

  • Granitic Pegmatites: While less common, this compound can also be found in sodium and aluminum-rich granitic pegmatites.[2]

Associated Minerals (Paragenesis)

The minerals found in association with this compound provide further clues to its formation conditions. Common paragenetic minerals include:

  • In Metamorphic Rocks:

    • Calcite

    • Chondrodite[4]

    • Mica Group (e.g., Phlogopite)[4]

    • Pargasite

    • Scapolite

    • Spinel

    • Titanite[4]

    • Tremolite

  • In Igneous Rocks:

    • Aegirine-augite[1]

    • Andradite[1]

    • Apatite[1]

    • K-feldspar[1]

    • Plagioclase[1]

    • Quartz[1]

    • Zircon[1]

Physicochemical Properties of this compound

The following tables summarize the key physical, chemical, and crystallographic properties of this compound.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Color White, gray, pale to dark green, brown, pale pinkish-brown[6]
Luster Vitreous[6]
Streak White[6]
Hardness (Mohs) 5 - 6[2][6]
Specific Gravity 3.05 - 3.37[2][6]
Cleavage Good on {110}[6]
Fracture Conchoidal[6]
Diaphaneity Semitransparent[6]
Table 2: Chemical Composition of this compound
OxideWeight % (Example 1)Weight % (Example 2)Reference(s)
SiO₂ 50.9150.55[3]
TiO₂ 0.080.51[3]
Al₂O₃ 8.686.90[3]
Fe₂O₃ -1.61[3]
FeO 3.611.30[3]
MnO 0.120.07[3]
MgO 19.3822.06[3]
CaO 10.2513.30[3]
Na₂O 3.402.35[3]
K₂O 0.110.54[3]
F 1.86-[3]
H₂O⁺ 1.741.27[3]
-O=F₂ -0.78-[3]
Total 100.11 99.93 [3]

Note: Iron (Fe) is almost always present in this compound, and it forms a solid solution series with its iron-rich analogue, ferro-edenite.[2]

Table 3: Crystallographic and Optical Properties of this compound
PropertyValueReference(s)
Crystal System Monoclinic[2][6]
Crystal Class Prismatic (2/m)[6]
Space Group C2/m[6]
Unit Cell Parameters a = 9.83 Å, b = 17.95 Å, c = 5.3 Å, β = 105.18°[6]
Optical Properties Biaxial (+)[6]
Refractive Index nα = 1.606 – 1.649, nβ = 1.617 – 1.660, nγ = 1.631 – 1.672[6]
Birefringence δ = 0.025[6]
Pleochroism Distinct in greens, blue-greens, and yellow-browns[6]

Experimental Protocols: Synthesis of Calcic Amphiboles

Synthesizing pure, end-member this compound has proven to be challenging, with reports indicating that attempts have been unsuccessful.[2] However, its fluorine-bearing analogue, fluoro-edenite, and other calcic amphiboles have been successfully synthesized. The following protocol is a composite methodology for the hydrothermal synthesis of a calcic amphibole, based on established experimental techniques for similar minerals.

Starting Material Preparation
  • Oxide and Carbonate Mixture:

    • Prepare a stoichiometric mixture of reagent-grade oxides and carbonates corresponding to the desired amphibole composition (e.g., for fluoro-edenite: Na₂CO₃, CaCO₃, MgO, Al₂O₃, SiO₂, and NaF).

    • The oxides (MgO, Al₂O₃, SiO₂) should be pre-heated to 1000°C for several hours to ensure they are anhydrous.

    • Grind the mixture under ethanol in an agate mortar to ensure homogeneity.

    • Dry the homogenized powder in an oven at 120°C.

  • Decarbonation:

    • Heat the mixture in a platinum crucible at a controlled rate to 800°C and hold for several hours to drive off CO₂ from the carbonates.

    • Cool the mixture in a desiccator.

Hydrothermal Synthesis in a Piston-Cylinder Apparatus
  • Sample Encapsulation:

    • Weigh a precise amount of the decarbonated starting material (typically 15-25 mg) and load it into a platinum or gold capsule.

    • Add a specific amount of deionized water to the capsule to act as a flux.

    • Weld the capsule shut to create a sealed system.

  • Piston-Cylinder Experiment:

    • Place the sealed capsule into a pressure assembly, typically made of NaCl, pyrophyllite, or talc, which acts as the pressure-transmitting medium.

    • Position the assembly within the piston-cylinder apparatus.

    • Pressurize the sample to the desired run pressure (e.g., 1-3 GPa).

    • Increase the temperature to the target synthesis temperature (e.g., 750-950 °C) at a controlled rate.

    • Maintain the desired pressure and temperature for a set duration (typically 24-144 hours) to allow for crystallization.

  • Quenching:

    • At the end of the experiment, rapidly quench the sample by turning off the power to the furnace. This preserves the high-pressure, high-temperature mineral assemblage.

    • Slowly release the pressure.

Characterization of Synthetic Products
  • X-ray Diffraction (XRD) with Rietveld Refinement:

    • Grind a portion of the experimental product to a fine powder.

    • Perform powder X-ray diffraction to identify the crystalline phases present.

    • Use Rietveld refinement of the XRD pattern to determine the unit-cell parameters and quantify the abundance of each phase.

  • Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS):

    • Mount and polish a portion of the experimental charge.

    • Use SEM to observe the texture and morphology of the synthetic crystals.

    • Use EDS to determine the chemical composition of the individual mineral grains to verify if the target amphibole composition was achieved.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Prepare a KBr pellet with a small amount of the powdered sample.

    • Collect an FTIR spectrum to identify the presence of hydroxyl (OH) groups and to study the local structural environment.

Visualizations

The following diagrams illustrate the geological context and formation pathways of this compound.

geological_occurrence_of_this compound cluster_metamorphic Metamorphic Environments cluster_igneous Igneous Environments Marble Marble This compound This compound Marble->this compound High-T Metamorphism Amphibolite Amphibolite Amphibolite->this compound Regional Metamorphism Garnet-Rich Lherzolite Garnet-Rich Lherzolite Garnet-Rich Lherzolite->this compound Deep Crustal Formation Syenite/Monzonite Syenite/Monzonite Syenite/Monzonite->this compound Magmatic Crystallization Granitic Pegmatite Granitic Pegmatite Granitic Pegmatite->this compound Late-Stage Crystallization

Caption: Geological environments leading to the formation of this compound deposits.

experimental_workflow_edenite_synthesis Start Start Starting Material\nPreparation Starting Material Preparation Start->Starting Material\nPreparation Oxide & Carbonate\nMixing & Grinding Oxide & Carbonate Mixing & Grinding Starting Material\nPreparation->Oxide & Carbonate\nMixing & Grinding Decarbonation Decarbonation Oxide & Carbonate\nMixing & Grinding->Decarbonation Hydrothermal Synthesis Hydrothermal Synthesis Decarbonation->Hydrothermal Synthesis Encapsulation Encapsulation Hydrothermal Synthesis->Encapsulation Piston-Cylinder\nExperiment Piston-Cylinder Experiment Encapsulation->Piston-Cylinder\nExperiment Quenching Quenching Piston-Cylinder\nExperiment->Quenching Characterization Characterization Quenching->Characterization XRD & Rietveld\nRefinement XRD & Rietveld Refinement Characterization->XRD & Rietveld\nRefinement SEM-EDS SEM-EDS Characterization->SEM-EDS FTIR FTIR Characterization->FTIR End End XRD & Rietveld\nRefinement->End SEM-EDS->End FTIR->End

Caption: Experimental workflow for the synthesis of calcic amphiboles.

Conclusion

This compound serves as a valuable mineralogical tool for interpreting the geological history of metamorphic and igneous terranes. Its specific formation conditions and characteristic mineral associations allow for detailed petrogenetic modeling. While the synthesis of pure this compound remains a challenge, experimental studies on analogous amphiboles provide crucial insights into the crystal chemistry and stability of this mineral group. This technical guide provides a foundational understanding of this compound for researchers and scientists, facilitating further investigation into its properties and geological significance.

References

An In-depth Technical Guide to the Formation of Edenite in Metamorphic Rocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edenite, a complex inosilicate mineral of the calcium amphibole group, serves as a key indicator of medium- to high-grade metamorphic conditions. Its presence and chemical composition in metamorphic rocks, particularly marbles and amphibolites, provide valuable insights into the pressure-temperature (P-T) conditions and fluid activity during metamorphism. This technical guide provides a comprehensive overview of the formation of this compound, detailing the physicochemical conditions, relevant metamorphic reactions, and experimental methodologies for its study. While end-member this compound is known to be unstable, its stabilization by elements such as iron (Fe) and fluorine (F) is crucial for its occurrence in nature.[1][2]

Geological Occurrence

This compound is predominantly found in metamorphic terrains.[3] Its typical occurrences include:

  • Metamorphosed Carbonates (Marbles): this compound is commonly found in marbles, where it forms through reactions involving dolomite, calcite, quartz, and fluids containing sodium and aluminum.[3] These environments are typically subjected to medium- to high-grade regional or contact metamorphism.

  • Amphibolites: In amphibolites, which are metamorphic rocks derived from mafic igneous rocks like basalt and gabbro, this compound can be a constituent of the amphibole assemblage. Its formation is linked to the metamorphic transformation of pyroxenes and plagioclase at elevated temperatures and pressures.

  • Calc-silicate Rocks: this compound is also a characteristic mineral in calc-silicate rocks, which form from the metamorphism of impure carbonate rocks or through metasomatic alteration.[4]

Physicochemical Conditions of this compound Formation

The formation of this compound is constrained to specific pressure and temperature conditions, indicative of the amphibolite to granulite facies transition. Quantitative data on these conditions are primarily derived from geothermobarometry of this compound-bearing mineral assemblages.

Data Presentation: Pressure-Temperature Conditions
Rock TypeGeothermometer/GeobarometerTemperature Range (°C)Pressure Range (kbar)Reference
Amphibolite This compound-Richterite Amphibole-Plagioclase761 ± 21 (average for leucosome crystallization)Assumed 2 kbar for calculation[5][5]
Amphibolites General Stability500 - 9500 - 15[6]
Calc-silicate Xenoliths Plagioclase-Amphibole781 ± 132.05 ± 0.03[7]
Marble General Metamorphic Conditions500 - 8001.5 - 2.5[7]

Note: The this compound-richterite amphibole-plagioclase thermometer is a valuable tool for estimating the formation temperature of this compound-bearing rocks.[5] The application of this and other geothermobarometers requires careful analysis of coexisting mineral phases.

Metamorphic Reactions and Formation Pathways

The formation of this compound in metamorphic rocks involves complex solid-solid and fluid-rock reactions. While specific balanced reactions are highly dependent on the bulk rock chemistry and fluid composition, a generalized reaction pathway can be conceptualized.

One of the key reactions for the formation of edenitic amphibole involves the interaction of clinopyroxene (diopside) and plagioclase in the presence of a fluid phase. A simplified, unbalanced representation of this reaction is:

Diopside + Plagioclase (Albite) + H₂O → this compound + Quartz

This reaction highlights the consumption of pyroxene and plagioclase to form amphibole, a common process during the amphibolite facies metamorphism of mafic and calc-silicate rocks.

Visualization of a Generic Metamorphic Reaction Pathway

The following diagram illustrates a simplified, conceptual pathway for the formation of a metamorphic mineral like this compound from precursor minerals.

Metamorphic_Reaction_Pathway Reactants Reactant Minerals (e.g., Diopside, Plagioclase) Intermediate Metastable Intermediate Phases/Fluid Interaction Reactants->Intermediate Increasing P-T, Fluid Infiltration Product Stable Mineral Product (e.g., this compound) Intermediate->Product Recrystallization & Attainment of Equilibrium

A simplified metamorphic reaction pathway.

Experimental Protocols

Due to the instability of the pure end-member, the synthesis of this compound has proven to be challenging. However, its fluorine-bearing analogue, fluoro-edenite, has been successfully synthesized under laboratory conditions. Hydrothermal synthesis is the primary method employed for creating amphiboles.

General Protocol for Hydrothermal Synthesis of Fluoro-Amphiboles

This protocol outlines the general steps for the hydrothermal synthesis of fluoro-amphiboles, which can be adapted for fluoro-edenite.

1. Starting Materials:

  • High-purity oxides or carbonates of the constituent elements (e.g., SiO₂, Al₂O₃, MgO, CaO, Na₂CO₃, and a fluorine source like NaF).
  • The starting materials are weighed and mixed in stoichiometric proportions to match the target fluoro-edenite composition: NaCa₂Mg₅(Si₇Al)O₂₂(F)₂.

2. Sample Encapsulation:

  • The mixed starting materials are loaded into a noble metal capsule (typically gold or platinum).
  • A precise amount of deionized water and the fluorine source are added to the capsule.
  • The capsule is welded shut to create a closed system.

3. Hydrothermal Apparatus:

  • The sealed capsule is placed in a hydrothermal pressure vessel (e.g., a cold-seal or internally heated pressure vessel).
  • The vessel is filled with a pressure medium, usually water or argon.

4. Synthesis Conditions:

  • The pressure vessel is heated to the desired temperature (typically in the range of 700-800°C) and pressurized to the target pressure (e.g., 1-2 kbar).[8][9]
  • These conditions are maintained for a duration ranging from several days to weeks to allow for the reaction and crystallization of the amphibole.

5. Quenching and Sample Recovery:

  • At the end of the experiment, the pressure vessel is rapidly cooled (quenched) to room temperature to preserve the synthesized phases.
  • The capsule is extracted, opened, and the solid run product is carefully removed.

6. Product Characterization:

  • The synthesized material is analyzed using various techniques to confirm the presence and composition of fluoro-edenite:
  • X-ray Diffraction (XRD): To identify the crystalline phases present.
  • Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): To observe the morphology of the crystals and determine their elemental composition.
  • Electron Probe Microanalysis (EPMA): For precise quantitative chemical analysis of the synthesized amphibole.

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for the hydrothermal synthesis of an amphibole.

Hydrothermal_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis Start Weigh & Mix Starting Materials Encapsulate Load & Seal in Noble Metal Capsule Start->Encapsulate Hydrothermal Place in Hydrothermal Pressure Vessel Encapsulate->Hydrothermal Conditions Set Temperature & Pressure (e.g., 750°C, 1 kbar) Hydrothermal->Conditions Quench Rapid Quenching Conditions->Quench Duration (days-weeks) Analyze Characterize Product (XRD, SEM, EPMA) Quench->Analyze

A generalized workflow for hydrothermal synthesis.

Logical Framework for Geothermobarometry

Geothermobarometry is a key technique for determining the P-T conditions of this compound formation. The logic involves using the chemical compositions of coexisting minerals that are in thermodynamic equilibrium.

Visualization of the Geothermobarometry Workflow

This diagram outlines the logical steps involved in a geothermobarometric study.

Geothermobarometry_Workflow Sample Select Suitable Rock Sample (this compound-bearing assemblage) Analysis Analyze Mineral Compositions (e.g., EPMA) Sample->Analysis Equilibrium Assess for Chemical Equilibrium between Mineral Grains Analysis->Equilibrium Thermometer Apply Geothermometer (e.g., Amphibole-Plagioclase) Equilibrium->Thermometer Equilibrium Confirmed Barometer Apply Geobarometer (e.g., Al-in-Hornblende) Equilibrium->Barometer Equilibrium Confirmed PT_Estimate Calculate P-T Conditions of this compound Formation Thermometer->PT_Estimate Barometer->PT_Estimate

Logical workflow for a geothermobarometric study.

Conclusion

The formation of this compound in metamorphic rocks is a complex process governed by specific pressure-temperature conditions, bulk rock chemistry, and the presence of fluids. While pure end-member this compound is unstable, the incorporation of iron and fluorine allows for its formation in a variety of metamorphic settings, primarily in marbles and amphibolites. This guide has provided a technical overview of the key aspects of this compound formation, including quantitative P-T data, generalized reaction pathways, and experimental methodologies. The visualization of the workflows for experimental synthesis and geothermobarometry offers a logical framework for researchers in the field. Further experimental work on the stability of this compound solid solutions and detailed field studies of this compound-bearing assemblages will continue to refine our understanding of this important metamorphic indicator mineral.

References

identifying edenite in thin section

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Identification of Edenite in Thin Section

Introduction

This compound is a double chain inosilicate mineral belonging to the calcic amphibole group.[1][2][3] Its general chemical formula is NaCa₂(Mg,Fe²⁺)₅(Si₇Al)O₂₂(OH)₂.[1][3][4] This mineral is typically found in medium-grade metamorphic rocks, such as marbles and amphibolites, as well as in intermediate plutonic igneous rocks.[1][5] The presence of this compound can be an indicator of high-temperature regional metamorphism.[2][3] Accurate identification of this compound in thin section is crucial for petrologists and researchers in understanding the pressure-temperature history and chemical composition of rocks. This guide provides a comprehensive overview of the methodologies and key diagnostic properties for identifying this compound using polarized light microscopy and other analytical techniques.

Experimental Protocols

Thin Section Preparation

The standard procedure for preparing a rock sample for petrographic analysis involves cutting a slice of the rock, grinding it to a precise thickness of 30 micrometers, and mounting it on a glass slide.

Methodology:

  • Sample Cutting: A small, representative block is cut from the rock sample using a diamond-tipped rock saw.

  • Grinding and Lapping: One surface of the block is ground flat using progressively finer abrasive grits (e.g., silicon carbide powder) on a lapping wheel.

  • Mounting: The polished surface is affixed to a glass microscope slide using a specialized epoxy or resin with a known refractive index (typically ~1.54).

  • Slicing and Final Grinding: The excess rock material is trimmed away, leaving a thin slice on the slide. This slice is then carefully ground down to the standard thickness of 30 µm. Thickness is monitored by observing the interference colors of known minerals, such as quartz or feldspar, under cross-polarized light.[6]

  • Polishing: A cover slip is placed over the section to protect it and provide a uniform viewing surface.

Polarized Light Microscopy (PLM) Analysis

Petrographic analysis involves observing the thin section under a polarizing microscope in two primary modes: plane-polarized light (PPL) and cross-polarized light (XPL).[7]

Methodology:

  • Plane-Polarized Light (PPL) Examination:

    • Insert only the lower polarizer.

    • Observe the mineral's fundamental properties: color, pleochroism (color change upon stage rotation), relief (how much the mineral stands out from the mounting medium), cleavage, and crystal habit (shape).[8][9]

  • Cross-Polarized Light (XPL) Examination:

    • Insert both the lower polarizer and the upper analyzer (crossed at 90°).

    • Observe properties such as birefringence (indicated by interference colors), extinction angle (the angle between a crystal's cleavage or long axis and its extinction position), twinning, and the optic sign (using a conoscopic lens to view the interference figure).[6][7]

Identification of this compound in Thin Section

This compound, as a member of the monoclinic amphibole group, displays several characteristic optical properties that aid in its identification.[1][3]

Properties in Plane-Polarized Light (PPL)
  • Color: Typically colorless to pale green.[4][5] It may also appear as white or gray.[2][3]

  • Pleochroism: this compound exhibits distinct pleochroism, often in shades of green, blue-green, and yellow-brown.[1][3][5] The absorption of light is greatest when the primary vibration direction (Z) is parallel to the polarizer's vibration direction. The absorption formula is Z > Y > X.[1][5]

  • Habit: It commonly forms well-formed prismatic crystals or may be fibrous.[1][5] It can also be found as reaction rims on pyroxenes.[3][5]

  • Cleavage: Like other amphiboles, this compound has two perfect prismatic cleavages on the {110} plane, intersecting at approximately 56° and 124°.[1][10] This diamond-shaped cross-section is highly diagnostic.

  • Relief: this compound has moderate to high relief. The degree of relief is related to the difference in refractive indices between the mineral and the mounting medium.

Properties in Cross-Polarized Light (XPL)
  • Birefringence and Interference Colors: this compound has a birefringence (δ) of approximately 0.025.[3] This results in interference colors that can range from first-order gray up to second-order blue.[2][3][11]

  • Extinction: As a monoclinic amphibole, this compound shows inclined extinction.[11] The extinction angle (the angle between the c-axis and the Z optical direction) ranges from 18° to 34°.[1][5]

  • Twinning: Simple or multiple twinning may be observed.[1][3][5]

  • Optical Character: this compound is biaxial positive.[1][2][3][5] The 2V angle (the angle between the two optic axes) can range from 50° to 82°.[1][3][5]

Data Presentation

Table 1: Optical Properties of this compound
PropertyDescriptionValue / Range
Crystal System Monoclinic[1][3]-
Optical Class Biaxial Positive[1][2][3]-
Color (PPL) Colorless, white, gray, pale green[2][3][4][5]-
Pleochroism Distinct in greens, blue-greens, yellow-browns[1][3][5]Z > Y > X
Refractive Indices 1.606 – 1.665[3][5]
1.617 – 1.678[3][5]
1.631 – 1.684[3][5]
Birefringence (δ) nγ - nα~0.025[3]
Interference Colors Up to second order[2][3][11]-
Extinction Angle Inclined, Z ∧ c18° – 34°[1][5]
2V Angle Angle between optic axes50° – 82°[1][3][5]
Cleavage Two prismatic directionsIntersecting at ~56° and 124°[1][10]

Distinguishing this compound from Other Amphiboles

Differentiating between amphibole species in thin section can be challenging.[11] Key distinguishing features are summarized below.

Table 2: Comparison with Similar Amphiboles
MineralKey Distinguishing Features from this compound
Ferro-edenite Forms a solid solution series with this compound; differentiation requires chemical analysis to determine the Mg/Fe ratio.[1][5]
Tremolite Typically colorless and non-pleochroic.[11]
Actinolite Also pale green and pleochroic, but often has a more fibrous habit and a smaller extinction angle.[11]
Hornblende A broader group that includes this compound. Hornblende often has stronger colors (dark green to brown) and more intense pleochroism.[10][12]
Anthophyllite/Gedrite These are orthorhombic amphiboles and exhibit parallel extinction.[11]

Confirmatory Analytical Techniques

When optical methods are insufficient for a definitive identification, other analytical techniques can be employed.

  • Electron Probe Microanalysis (EPMA): This technique provides a quantitative chemical analysis of the mineral, which is often necessary to precisely classify amphiboles based on their elemental composition, particularly the ratios of Na, Ca, Mg, and Fe.[13]

  • Raman Spectroscopy: This non-destructive technique provides a unique vibrational "fingerprint" for a mineral.[14][15] Raman spectroscopy can effectively distinguish this compound from chemically similar amphiboles like tremolite by analyzing its characteristic spectral bands.[16][17]

Visualization of Identification Workflow

The following diagram illustrates the logical workflow for identifying this compound in a thin section, from initial observation to final confirmation.

Edenite_Identification_Workflow start_node Obtain Thin Section ppl Examine in PPL start_node->ppl Petrographic Microscope process_node process_node decision_node decision_node final_id Confirmed: This compound confirmatory_analysis Confirmatory Analysis (EPMA, Raman) confirmatory_analysis->final_id xpl Examine in XPL ppl->xpl cleavage Amphibole Cleavage? (~56°/124°) xpl->cleavage pleochroism Colorless to Pale Green? Pleochroic? cleavage->pleochroism Yes not_amphibole Not Amphibole cleavage->not_amphibole No extinction Inclined Extinction? pleochroism->extinction Yes other_amphibole Other Amphibole pleochroism->other_amphibole No optic_sign Biaxial Positive? extinction->optic_sign Yes extinction->other_amphibole No (Parallel) tentative_id Tentative ID: This compound optic_sign->tentative_id Yes optic_sign->other_amphibole No tentative_id->confirmatory_analysis If ambiguity exists

References

An In-depth Technical Guide to the Edenite Mineral Series

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the edenite mineral series, a group of crystalline solids belonging to the calcium amphibole subgroup of the double-chain inosilicate minerals. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this mineral group's properties and characterization methodologies.

Introduction to the this compound Mineral Series

This compound is a member of the broader hornblende group and is named after its type locality, Edenville, New York.[1] The this compound mineral series is characterized by a specific chemical formula framework and is part of the larger amphibole supergroup.[2][3] The minerals within the this compound root name group are defined by having a monoclinic crystal system and specific occupancies in their atomic sites.[4] Notably, the pure endmember this compound is considered unstable and is not found in nature, with natural occurrences always containing significant amounts of iron and/or fluorine, which stabilize the structure.[2][3]

End Members of the this compound Mineral Series

The International Mineralogical Association (IMA) has approved several end members within the this compound root name group. These end members are defined by the dominant element at specific crystallographic sites. The primary series exists between this compound, where magnesium is dominant, and ferro-edenite, where iron is the dominant element.[5] The introduction of fluorine as the dominant element in the hydroxyl position leads to the fluoro-edenite end member.[6][7] Additionally, other potential end members have been identified, although not all have received full IMA approval.

The recognized and named end members include:

  • This compound : The magnesium-rich end member.[8]

  • Ferro-edenite : The iron-rich end member, forming a solid solution series with this compound.[5]

  • Fluoro-edenite : The fluorine-dominant end member.[6][7]

  • Potassic-ferro-chloro-edenite : A named amphibole with potassium, iron, and chlorine as dominant elements in their respective positions, though its official status is pending full description and IMA approval.[9][10]

Quantitative Data of this compound Series End Members

The chemical and physical properties of the primary end members of the this compound series are summarized in the tables below for easy comparison.

Table 1: Chemical and Crystallographic Properties of this compound Series End Members

PropertyThis compoundFerro-edeniteFluoro-edenite
Ideal Chemical Formula NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂[6]NaCa₂Fe²⁺₅(Si₇Al)O₂₂(OH)₂[7]NaCa₂Mg₅(Si₇Al)O₂₂(F)₂[6]
IMA Symbol Ed[6]Fed[7]Fed[7]
Crystal System Monoclinic[6]Monoclinic[7]Monoclinic[7]
Space Group C2/m[6]C2/mP2/m[7]
Unit Cell Parameters a = 9.83 Å, b = 17.95 Å, c = 5.3 Å, β = 105.18°[6]a = 10.00 Å, b = 18.22 Å, c = 5.31 Å, β = 105.5°a = 9.847 Å, b = 18.017 Å, c = 5.268 Å, β = 104.84°[7]

Table 2: Physical and Optical Properties of this compound Series End Members

PropertyThis compoundFerro-edeniteFluoro-edenite
Color White, gray, pale to dark green, brown[2][3]Black, dark green[7]Light green to light yellow, grey-black[6][8]
Luster Vitreous[6]Vitreous[7]Vitreous[6]
Hardness (Mohs) 5 - 6[6]5 - 6[7]5 - 6[6][8]
Specific Gravity 3.05 - 3.37[6]~3.46[5]3.09 (Calculated)[6][7][8]
Cleavage Good on {110}[6]Distinct/Good on {110}Perfect on {110}[6][7]
Refractive Index nα = 1.606 – 1.649, nβ = 1.617 – 1.660, nγ = 1.631 – 1.672[6]-nα = 1.6058, nβ = 1.6170, nγ = 1.6245[7]
Birefringence δ = 0.025[6]-δ = 0.019[7]
Optical Class Biaxial (+)[6]-Biaxial (-)[7]

Experimental Protocols for Characterization

The accurate identification and characterization of minerals within the this compound series rely on a combination of analytical techniques to determine their chemical composition and crystal structure.

Electron Probe Microanalysis (EPMA)

Electron Probe Microanalysis (EPMA) is a critical non-destructive technique for obtaining precise quantitative chemical compositions of minerals.[5][11]

  • Principle : A focused beam of high-energy electrons bombards a polished mineral sample, causing the atoms to emit X-rays with characteristic wavelengths for each element present.[11]

  • Methodology :

    • Sample Preparation : Mineral samples are mounted in epoxy and polished to a smooth, flat surface to ensure accurate analysis. A thin conductive coating, typically carbon, is applied to the surface.

    • Instrumentation : A wavelength-dispersive spectrometer (WDS) is employed, which offers superior energy resolution compared to energy-dispersive spectroscopy (EDS).[5] This is crucial for resolving complex X-ray peak overlaps, which can be common in amphiboles.[5]

    • Analysis : The electron beam is directed at specific points on the mineral grain. The WDS system measures the intensity of the characteristic X-rays for each element of interest.

    • Quantification : The measured X-ray intensities from the sample are compared to those obtained from certified standard materials of known composition.[5] Corrections for atomic number, absorption, and fluorescence effects (ZAF correction) are applied to the raw data to yield accurate elemental concentrations.[5]

X-Ray Diffraction (XRD)

X-ray Diffraction (XRD) is the primary method used to determine the crystal structure of minerals.

  • Principle : A beam of X-rays is directed at a powdered or single-crystal sample. The X-rays are diffracted by the crystalline lattice of the mineral, producing a unique diffraction pattern that is a function of the mineral's atomic arrangement.

  • Methodology :

    • Sample Preparation : For powder XRD, a small amount of the mineral is ground to a fine, homogeneous powder. For single-crystal XRD, a small, high-quality crystal is isolated.

    • Instrumentation : A diffractometer is used to direct the X-ray beam onto the sample and to measure the angles and intensities of the diffracted beams.

    • Data Analysis : The resulting diffraction pattern, a plot of diffraction intensity versus the angle of diffraction (2θ), is compared to databases of known mineral patterns for identification. For detailed structural analysis, the diffraction data can be used to refine the unit-cell parameters, space group, and atomic positions within the crystal lattice.[12]

Visualizing the this compound Mineral Series

The relationships between the end members of the this compound mineral series can be visualized as a series of chemical substitutions within the amphibole structure.

Edenite_Series cluster_this compound This compound Root Name Group This compound This compound NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂ Ferrothis compound Ferro-edenite NaCa₂Fe²⁺₅(Si₇Al)O₂₂(OH)₂ This compound->Ferrothis compound Mg ↔ Fe²⁺ Fluorothis compound Fluoro-edenite NaCa₂Mg₅(Si₇Al)O₂₂(F)₂ This compound->Fluorothis compound OH⁻ ↔ F⁻ PotassicFerroChlorothis compound Potassic-ferro-chloro-edenite KCa₂Fe²⁺₅(Si₇Al)O₂₂(Cl)₂ Ferrothis compound->PotassicFerroChlorothis compound Na⁺ ↔ K⁺ OH⁻ ↔ Cl⁻

Caption: Chemical substitution relationships in the this compound mineral series.

References

An In-depth Technical Guide to the Physical Properties of the Mineral Edenite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core physical properties of edenite, a complex inosilicate mineral belonging to the amphibole group. The information is tailored for researchers, scientists, and drug development professionals who may encounter or utilize minerals in their work, emphasizing quantitative data and the methodologies for its determination.

Quantitative Physical Properties of this compound

The following table summarizes the key physical properties of this compound, providing a range of values reported in mineralogical literature. These variations can be attributed to compositional differences, particularly the substitution of iron (Fe) for magnesium (Mg), which forms a solid solution series with ferro-edenite.

Physical PropertyQuantitative Data
Crystal System Monoclinic[1][2][3][4][5]
Crystal Class Prismatic (2/m)[1][5]
Space Group C2/m[1]
Mohs Hardness 5 - 6[1][2][3][5]
Specific Gravity 3.05 - 3.37 (Measured); 3.06 (Calculated)[1][2][5][6]
Cleavage Good/Perfect on {110}, intersecting at approximately 56° and 124°[7]; Distinct on {010}[8][9]
Refractive Index nα = 1.606 - 1.649nβ = 1.617 - 1.660nγ = 1.631 - 1.672[1][8]
Birefringence (δ) 0.023 - 0.025[8][10]
2V Angle (measured) 50° - 83°[1][8]

Detailed Experimental Protocols

The determination of the physical properties of minerals like this compound involves a suite of standardized laboratory techniques. The following section outlines the methodologies for the key experiments.

2.1. Crystal System and Space Group Determination: X-ray Diffraction (XRD)

The crystal system and space group of this compound are determined using X-ray diffraction (XRD), a non-destructive analytical technique.

  • Principle: XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce a single wavelength, and directed towards the sample. The interaction of the incident rays with the regularly spaced atoms in the crystal lattice causes the beam to be diffracted at specific angles.[7]

  • Methodology:

    • Sample Preparation: A small, powdered sample of this compound is prepared to ensure a random orientation of the crystallites. The powder is then mounted on a sample holder.

    • Data Collection: The sample is placed in an X-ray diffractometer. The instrument rotates the sample and a detector in a controlled manner, measuring the intensity of the diffracted X-rays at different angles (2θ).

    • Data Analysis: The resulting X-ray diffraction pattern, a plot of intensity versus 2θ, is unique to the crystalline structure of this compound. This pattern is compared to a database of known mineral diffraction patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data, for identification.[9][11] The positions and intensities of the diffraction peaks are used to determine the unit cell parameters (a, b, c, and β for a monoclinic system) and the space group.[7]

2.2. Hardness Determination: Mohs Hardness Test

The Mohs hardness test is a simple, qualitative method for determining the relative hardness of a mineral.

  • Principle: The test is based on the ability of a harder material to scratch a softer one.[1] The Mohs scale consists of ten standard minerals ranked from 1 (softest) to 10 (hardest).

  • Methodology:

    • Sample Selection: A fresh, clean surface of the this compound sample is chosen for testing.

    • Scratch Test: A series of minerals of known hardness from the Mohs scale are used to attempt to scratch the surface of the this compound. Conversely, the this compound sample is used to try to scratch the standard minerals.

    • Observation: If a standard mineral scratches the this compound, the this compound is softer than that standard. If the this compound scratches the standard, it is harder. By systematically testing with minerals of increasing hardness, the hardness of the this compound can be bracketed. For instance, if fluorite (hardness 4) does not scratch this compound, but apatite (hardness 5) does, the hardness of this compound is between 4 and 5.[2][3]

2.3. Specific Gravity Determination: Pycnometer Method

The specific gravity of this compound is accurately determined using a pycnometer, also known as a specific gravity bottle.

  • Principle: Specific gravity is the ratio of the density of a substance to the density of a reference substance, usually water. The pycnometer method determines the volume of the mineral sample by measuring the volume of water it displaces.

  • Methodology:

    • Weigh the empty pycnometer: The clean and dry pycnometer is weighed (W1).

    • Weigh the pycnometer with the sample: A known mass of the this compound sample is placed in the pycnometer, and it is weighed again (W2).

    • Weigh the pycnometer with the sample and water: The pycnometer is filled with distilled water, ensuring all air bubbles are removed, and weighed (W3).

    • Weigh the pycnometer with water only: The pycnometer is emptied, cleaned, filled with distilled water at the same temperature, and weighed (W4).

    • Calculation: The specific gravity (SG) is calculated using the formula: SG = (W2 - W1) / ((W4 - W1) - (W3 - W2))

2.4. Cleavage and Fracture Observation

Cleavage and fracture are observed through physical examination of the mineral, sometimes aided by a hand lens or microscope.

  • Principle: Cleavage is the tendency of a mineral to break along flat, planar surfaces corresponding to planes of weakness in its crystal structure. Fracture is the breakage of a mineral along irregular surfaces when it does not have planes of weakness.

  • Methodology:

    • Visual Inspection: The this compound sample is examined for the presence of flat, reflective surfaces that occur in parallel sets. The quality of these surfaces (e.g., perfect, good, poor) and the angles between different cleavage planes are noted. A goniometer can be used to measure the angles between cleavage planes on hand specimens.[12][13]

    • Inducement of Breakage: If necessary, a small piece of the mineral can be carefully broken to observe the nature of the resulting surfaces. For this compound, two prominent cleavage directions intersecting at approximately 56° and 124° are characteristic.[7]

    • Fracture Description: Surfaces that are not flat and do not occur in parallel sets are described by their texture, such as conchoidal (curved), fibrous, or uneven.[1]

2.5. Optical Properties Determination: Petrographic Microscopy

The optical properties of this compound, such as refractive index, birefringence, and pleochroism, are determined using a petrographic microscope.

  • Principle: A petrographic microscope uses polarized light to examine the optical properties of minerals in thin section. These properties are a result of how light interacts with the mineral's crystal structure.[8][14]

  • Methodology:

    • Thin Section Preparation: A thin slice of rock containing this compound is mounted on a glass slide and ground down to a standard thickness of 30 micrometers, at which point most minerals become transparent.

    • Plane-Polarized Light (PPL) Analysis: The thin section is observed with only the lower polarizer inserted. In PPL, properties such as color and pleochroism (change in color with rotation of the stage) are observed. This compound typically appears pale green to colorless in PPL.[1]

    • Crossed-Polarized Light (XPL) Analysis: The upper polarizer (analyzer) is inserted, perpendicular to the lower polarizer. In XPL, anisotropic minerals like this compound will exhibit interference colors. The maximum interference color is related to the mineral's birefringence.[1]

    • Refractive Index Measurement: The refractive index is determined by comparing the mineral's relief (how much it appears to stand out from the mounting medium) to that of the surrounding epoxy or by using immersion oils of known refractive indices. The Becke line test is a common method for this comparison.

    • 2V Angle Measurement: The 2V angle, the angle between the two optic axes in biaxial minerals, can be estimated or measured using conoscopic illumination and the observation of interference figures.

Visualization of this compound's Physical Properties

The following diagram illustrates the logical relationship between the fundamental crystallographic properties of this compound and its observable physical characteristics.

Edenite_Properties cluster_crystal Crystallography cluster_mechanical Mechanical Properties cluster_density Density Properties cluster_optical Optical Properties Crystal System Crystal System Cleavage Cleavage Crystal System->Cleavage determines planes of weakness Refractive Index Refractive Index Crystal System->Refractive Index influences Space Group Space Group Unit Cell Unit Cell Specific Gravity Specific Gravity Unit Cell->Specific Gravity determines calculated Hardness Hardness Fracture Fracture Hardness->Fracture related to Tenacity Tenacity Color Color Luster Luster Streak Streak Transparency Transparency Transparency->Color affects observation of Birefringence Birefringence Refractive Index->Birefringence difference in Pleochroism Pleochroism Pleochroism->Color variation of

Caption: Logical relationships between this compound's physical properties.

References

edenite classification within the amphibole group

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Classification of Edenite within the Amphibole Supergroup

Introduction

This compound is a silicate mineral belonging to the calcium subgroup of the amphibole supergroup. First described in Edenville, New York, its name is now applied to a specific mineral species and a root-name group under the formal nomenclature established by the International Mineralogical Association (IMA).[1] The general chemical formula for this compound is NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂ .[1][2]

Amphiboles are complex inosilicate minerals characterized by a double-chain structure of silica tetrahedra, which accommodates a wide variety of cations, leading to extensive solid solution series.[3][4] This chemical flexibility makes amphiboles sensitive indicators of their geological environment, particularly in metamorphic and igneous rocks.[5][6] this compound is typically found in medium-grade metamorphic rocks, such as amphibolites and marbles, and in intermediate plutonic igneous rocks.[7][8]

This guide provides a detailed technical overview of this compound's classification based on the current IMA 2012 nomenclature, its physicochemical properties, and the standard experimental protocols used for its definitive identification.[7]

Hierarchical Classification of this compound

The classification of amphiboles is systematic, proceeding from the broadest supergroup down to specific mineral species based on the dominant ions at specific crystallographic sites.[7][9] The general amphibole formula is AB₂C₅T₈O₂₂(OH,F,Cl)₂ , where this compound's classification is derived as follows:

  • Supergroup: Amphibole Supergroup.[10]

  • Group: Based on the dominant anion at the W site. For this compound, this is (OH), placing it in the w(OH,F,Cl)-dominant Amphibole Group .[10][7]

  • Subgroup: Determined by the dominant cations at the B (or M4) site. This compound is part of the Calcium Amphibole Subgroup , defined by (Ca+Na) ≥ 1.00 and Na < 0.50 atoms per formula unit (apfu).[10][11]

  • Root-Name Group: Further classification is based on ions at the A and C sites. This compound belongs to the This compound Root-Name Group .[10] This group is defined by having (Na+K) at the A-site ≥ 0.50 apfu.[8]

  • Species: The specific mineral this compound is defined within its root-name group by having Mg as the dominant cation over Fe²⁺ at the C-group sites.[8] Its iron-dominant analogue is ferro-edenite.[7][8]

The hierarchical classification pathway is illustrated in the diagram below.

G cluster_Supergroup Amphibole Supergroup cluster_Group Group (W-site dominant ion) cluster_Subgroup Subgroup (B-site dominant ion) cluster_RootName Root-Name Group (A, C sites) cluster_Species Species (C-site dominant ion) Amphibole General Formula AB₂C₅T₈O₂₂W₂ W_Group w(OH,F,Cl)-dominant Group (W = OH, F, or Cl) Amphibole->W_Group W=(OH) B_Subgroup Calcium Subgroup (Ca+Na)B ≥ 1.00; NaB < 0.50 apfu W_Group->B_Subgroup Dominant B-cation is Ca RootName_Group This compound Root-Name Group (Na+K)A ≥ 0.50 apfu B_Subgroup->RootName_Group A-site occupancy This compound This compound Mg > Fe²⁺ RootName_Group->this compound Ferrothis compound Ferro-edenite Fe²⁺ > Mg RootName_Group->Ferrothis compound

Fig. 1: Hierarchical classification of this compound within the Amphibole Supergroup.

Physicochemical and Crystallographic Properties

This compound's properties are defined by its crystal structure and chemical composition. While end-member this compound is noted to be unstable, natural this compound always contains some amount of Fe and/or F, which stabilizes the structure.[10]

Quantitative Data Summary

The key properties of this compound are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

Property Value / Description Citations
Crystal System Monoclinic [10][1]
Crystal Class Prismatic (2/m) [1]
Space Group C2/m [1]
Mohs Hardness 5 - 6 [10][12]
Specific Gravity 3.05 - 3.37 [10][13]
Cleavage Good/Perfect on {110}, intersecting at ~56° and ~124° [1][8]
Fracture Conchoidal, Brittle [1][14]
Luster Vitreous (glassy)
Color White, grey, pale to dark green, brown [10][1]

| Streak | White |[1][12] |

Table 2: Optical Properties of this compound

Property Value / Description Citations
Optical Class Biaxial (+) [1][8]
Refractive Indices nα = 1.606 – 1.649nβ = 1.617 – 1.660nγ = 1.631 – 1.672 [1][13]
Birefringence (δ) 0.025 [1]
2V Angle (meas.) 50° - 82° [1][8]

| Pleochroism | Distinct in shades of green, blue-green, and yellow-brown |[1][7] |

Table 3: Crystallographic and Compositional Data

Parameter Value / Description Citations
Chemical Formula NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂ [10][1][2]
Unit Cell (approx.) a = 9.83 Åb = 17.95 Åc = 5.3 Åβ = 105.18° [1][8]
Z (formula units/cell) 2 [1][8]

| Compositional Ranges | Mg/(Mg + Fe²⁺) ≥ 0.5(Na + K)ᴬ ≥ 0.5 apfuSi = 6.75 - 7.25 apfu |[8] |

Chemical Relationships and Solid Solution

This compound is part of a complex network of solid solutions within the calcic amphiboles. The primary substitutions distinguish it from closely related minerals like pargasite, hornblende, and tremolite.

  • This compound vs. Ferro-edenite: This is a simple solid-solution series defined by the dominant cation at the C sites (M1, M2, M3). If Mg > Fe²⁺, the mineral is this compound; if Fe²⁺ > Mg, it is ferro-edenite.[8]

  • This compound vs. Pargasite: Pargasite (NaCa₂(Mg₄Al)(Si₆Al₂)O₂₂(OH)₂) has a higher aluminum content, particularly in the tetrahedral (T) site, compared to this compound.[15][16]

  • This compound vs. Hornblende: Hornblende is a general term for dark calcic amphiboles and is not a formal IMA-recognized species name.[6] Compositions falling under "hornblende" are often intermediate between several end-members, including this compound, pargasite, and tschermakite.[5][17]

  • This compound vs. Tremolite: Tremolite (Ca₂Mg₅Si₈O₂₂(OH)₂) is defined by having a vacant A-site ((Na+K)ᴬ < 0.5) and minimal Al substitution in the T-site (Si > 7.5 apfu). The substitution of Na into the A-site and Al for Si in the T-site leads from tremolite towards this compound.

The diagram below illustrates the key compositional fields for classifying calcic amphiboles.

G Chemical Classification of Calcic Amphiboles origin x_axis Si (apfu) y_axis (Na+K) at A-site (apfu) Tremolite Tremolite / Actinolite Hornblende Magnesio-hornblende / Ferro-hornblende This compound This compound / Ferro-edenite Pargasite Pargasite / Ferro-pargasite y_boundary_start->y_boundary_end (Na+K)A = 0.5 More Na, K → ← Less Na, K x_boundary_start->x_boundary_end Si = 7.5 More Al → ← Less Al note Division between Mg- and Fe-dominant species (e.g., this compound vs. Ferro-edenite) is at Mg/(Mg+Fe²⁺) = 0.5. Diagram shows fields for both.

Fig. 2: Simplified compositional relationships among key calcic amphiboles.

Experimental Protocols for Characterization

Accurate classification of this compound requires precise determination of its chemical composition and crystal structure. A combination of analytical techniques is typically employed.

Sample Preparation
  • Initial Selection: Mineral grains are selected from a crushed rock sample or directly from a petrographic thin section.

  • Mounting and Polishing: For electron microprobe analysis, grains are mounted in an epoxy resin puck, ground to expose a cross-section, and polished to a mirror finish (typically using a final 0.25 µm diamond paste).

  • Powder Preparation: For X-ray diffraction, a pure mineral separate is obtained and ground into a fine, homogeneous powder (typically <10 µm particle size) using an agate mortar.[11]

Electron Probe Microanalysis (EPMA)

EPMA is the primary technique for obtaining quantitative chemical data.

  • Objective: To determine the weight percent of major and minor oxides (e.g., SiO₂, Al₂O₃, FeO, MgO, CaO, Na₂O, K₂O) and halogens (F, Cl).

  • Methodology:

    • Coating: The polished sample is coated with a thin layer of carbon to ensure electrical conductivity.

    • Instrumentation: A wavelength-dispersive X-ray spectroscopy (WDS) electron microprobe is used.

    • Operating Conditions: Typical conditions for amphibole analysis are an accelerating voltage of 15 kV and a beam current of 20-50 nA, with a focused or slightly defocused electron beam (1-5 µm diameter).[14]

    • Standardization: The instrument is calibrated using well-characterized natural and synthetic mineral standards for each element.

    • Data Analysis: The collected X-ray intensities are converted to oxide weight percentages using a ZAF or similar correction procedure. Formula calculation requires normalization, often based on a set number of cations or oxygens, and may require separate analysis (e.g., Mössbauer spectroscopy) to determine the Fe²⁺/Fe³⁺ ratio.[2][12]

X-ray Powder Diffraction (XRD)

XRD is used to confirm the mineral phase and determine its unit-cell parameters.

  • Objective: To obtain a diffraction pattern that serves as a unique "fingerprint" of the mineral's crystal structure.[4][18]

  • Methodology:

    • Sample Mounting: The powdered sample is packed into a sample holder to ensure a flat surface and random orientation of crystallites.[3][19]

    • Instrumentation: A powder X-ray diffractometer, typically with a Cu Kα X-ray source (λ ≈ 1.54 Å), is used.

    • Scan Parameters: The sample is scanned over a range of 2θ angles (e.g., 5° to 70°), with a defined step size and count time. A typical scan rate might be 1-2° per minute.[3]

    • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is compared to a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to identify the mineral.[3] The peak positions can be used to refine the unit-cell parameters via least-squares methods.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a complementary technique used to investigate the presence and local environment of functional groups, particularly the hydroxyl (OH) group.

  • Objective: To characterize the vibrational modes in the amphibole structure, which are sensitive to local cation arrangements.[20][21]

  • Methodology:

    • Sample Preparation: A small amount of the powdered mineral (0.5-1.0 mg) is mixed with a transparent matrix like potassium bromide (KBr) and pressed into a thin pellet.[5]

    • Instrumentation: An FTIR spectrometer is used to collect a spectrum, typically in the 4000-400 cm⁻¹ range.[11]

    • Data Analysis: The spectrum is analyzed by identifying characteristic absorption bands. The OH-stretching region (~3600-3750 cm⁻¹) is particularly important, as the position and number of bands are related to the cations occupying the M1 and M3 sites adjacent to the OH group.[5][11]

The following diagram outlines a typical workflow for amphibole identification and classification.

G Start Unknown Amphibole Sample Prep Sample Preparation (Thin Section / Powder) Start->Prep Optical Optical Microscopy (Initial Characterization) Prep->Optical XRD X-Ray Diffraction (XRD) (Phase ID & Unit Cell) Prep->XRD EPMA Electron Probe Microanalysis (EPMA) (Quantitative Chemistry) Prep->EPMA FTIR FTIR Spectroscopy (OH-group analysis) Prep->FTIR Optical->EPMA Select grains Data Data Processing (Formula Calculation & Normalization) XRD->Data EPMA->Data FTIR->Data Classify Apply IMA 2012 Rules (Group, Subgroup, Root Name) Data->Classify Result Final Classification (e.g., this compound) Classify->Result

Fig. 3: Experimental workflow for the identification and classification of an amphibole mineral.

Conclusion

The classification of this compound within the amphibole supergroup is a precise process governed by the IMA 2012 nomenclature, which relies on the quantitative determination of cation occupancy at specific crystallographic sites. This compound is a member of the calcium subgroup, distinguished by significant sodium occupancy at the A-site and magnesium dominance over iron at the C-sites. Its identification requires a multi-technique approach, primarily utilizing Electron Probe Microanalysis for chemical composition and X-ray Diffraction for structural confirmation. This rigorous classification ensures that this compound serves as a reliable indicator of specific petrogenetic conditions for researchers in the geological and material sciences.

References

A Technical Guide to the Mineral Edenite: History, Discovery, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the mineral edenite, intended for researchers, scientists, and professionals in materials science. It details the historical context of its discovery, its key physicochemical properties, and its classification.

Introduction and History

This compound is a silicate mineral belonging to the calcium amphibole subgroup.[1] Its formal introduction to the scientific community occurred in the 19th century, marking a step in the systematic characterization of amphibole minerals. Historically, it was sometimes referred to as "edenitic hornblende" before being officially recognized as a distinct mineral species.[2]

1.1 Discovery and Naming

The type locality for this compound, and the origin of its name, is Edenville, Orange County, New York, USA.[2][3][4][5][6] The name was already in common use before its first official mention in print by American mineralogist Charles Upham Shepard in 1831.[1] Shepard (1804-1886) was a prominent chemist and mineralogist who made significant contributions to the field, including the discovery of several new mineral species.[7][8][9] The first chemical analysis of this compound was later published by Carl Rammelsberg in 1858.[1]

The discovery timeline and key events related to this compound are illustrated in the following diagram.

G cluster_0 Timeline of this compound Discovery and Analysis pre_1831 Pre-1831: Name 'this compound' in common use for minerals from Edenville, NY y1831 1831: First mentioned in print by Charles Upham Shepard pre_1831->y1831 y1839 1839: Formally described as a distinct mineral y1831->y1839 y1858 1858: First chemical analysis published by Carl Rammelsberg y1839->y1858

Figure 1: Key historical milestones for the mineral this compound.

1.2 Geological Context

This compound typically forms in high-temperature regional metamorphic environments.[3] It is found in rocks such as amphibolites and marbles, often associated with minerals like titanite, mica, chondrodite, tremolite, biotite, and calcite.[2][10] Its presence can be an indicator of the metamorphic grade of the surrounding rock.[3] The mineral was originally discovered within the Franklin Marble formation.[2][11]

Mineralogical Classification

This compound is a member of the amphibole supergroup, a large and complex group of inosilicate (double chain) minerals. Its specific classification places it within the w(OH,F,Cl)-dominant Amphibole Group and the Calcium Amphibole Subgroup.[1]

The hierarchical classification is visualized below.

G cluster_0 Hierarchical Classification of this compound Supergroup Amphibole Supergroup Group w(OH,F,Cl)-dominant Amphibole Group Supergroup->Group Subgroup Calcium Amphibole Subgroup Group->Subgroup RootName This compound Root Name Group Subgroup->RootName Mineral This compound RootName->Mineral

Figure 2: Classification of this compound within the amphibole supergroup.

Physicochemical Properties

This compound is characterized by a specific set of chemical and physical properties that allow for its identification. It is important to note that pure endmember this compound is considered unstable and is not found in nature; natural this compound always contains significant amounts of iron (Fe) and/or fluorine (F), which stabilize the structure.[1][12]

3.1 Chemical Composition

The generalized chemical formula for this compound is NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂ .[1][3][4] It forms a solid solution series with its iron-rich analogue, ferro-edenite.[2] The presence of fluorine can also lead to the distinct mineral fluoro-edenite.[12]

OxideWeight % (Sample 1 - Japan)[10]Weight % (Sample 2 - New York)[10]
SiO₂50.9150.55
Al₂O₃8.686.90
FeO3.611.30
MgO19.3822.06
CaO10.2513.30
Na₂O3.402.35
K₂O0.110.54
F1.86-
H₂O⁺1.741.27
Other1.070.58
Total100.1199.93
Table 1: Representative chemical analyses of this compound samples.

3.2 Crystallographic and Physical Data

This compound crystallizes in the monoclinic system, with the space group C2/m.[3][10] Its physical properties are summarized in the table below.

PropertyValue
Crystal SystemMonoclinic[1][3]
CleavageGood/Perfect on {110}, intersecting at ~56° and ~124°[2][10]
Mohs Hardness5 - 6[1][2]
Specific Gravity3.05 - 3.37[1][3]
LusterVitreous (glassy)[1][4]
ColorWhite, gray, pale to dark green, brown[1][3]
StreakWhite[2][4]
DiaphaneityTransparent to translucent[4]
Table 2: Summary of physical properties of this compound.

3.3 Optical Properties

Optically, this compound is biaxial positive. Its refractive indices and other optical characteristics are crucial for identification in thin sections using petrographic microscopy.

Optical PropertyValue Range
Refractive Index (nα)1.606 – 1.649[3]
Refractive Index (nβ)1.617 – 1.660[3]
Refractive Index (nγ)1.631 – 1.672[3]
Birefringence (δ)0.025[3]
2V Angle50–82°[3]
PleochroismDistinct in greens, blue-greens, and yellow-browns[3][10]
Table 3: Optical properties of this compound.

Experimental Protocols for Identification

The identification of this compound relies on a combination of classical and modern analytical techniques.

4.1 Historical Methodologies (19th Century) Early identification would have relied on macroscopic and basic chemical tests.

  • Physical Property Assessment : Examination of crystal habit, cleavage, hardness (using a scratch test), specific gravity (using a balance), and color.

  • Blowpipe Analysis : Heating a mineral fragment on a charcoal block with a blowpipe to observe flame coloration and fusibility, providing clues to its elemental composition.

  • Wet Chemical Analysis : Dissolving the mineral in acids followed by precipitation reactions to crudely determine its major elemental constituents. This was the basis for the first analysis by Rammelsberg in 1858.[1]

4.2 Modern Analytical Workflow Modern mineralogy employs a suite of instrumental techniques for unambiguous identification.

G cluster_0 Modern Analytical Workflow for this compound Identification start Sample Acquisition step1 Petrographic Microscopy (Optical Properties) start->step1 step2 X-Ray Diffraction (XRD) (Crystal Structure & Unit Cell) step1->step2 step3 Electron Probe Microanalysis (EPMA) (Quantitative Chemical Composition) step2->step3 result Confirmed this compound Identification step3->result

Figure 3: Standard workflow for the modern identification of this compound.
  • Petrographic Microscopy : A sample is prepared as a thin section (30 µm thickness) and analyzed with a petrographic microscope. Key properties like pleochroism, birefringence, and the 2V angle are determined.[3]

  • X-ray Diffraction (XRD) : A powdered sample is irradiated with X-rays. The resulting diffraction pattern is unique to the mineral's crystal structure and is compared against a database (e.g., ICDD 23-1405 for this compound) to confirm its identity and determine unit-cell parameters.[10]

  • Electron Probe Microanalysis (EPMA) : An electron beam is focused on the sample, causing the emission of characteristic X-rays. The energy and intensity of these X-rays are measured to yield a precise, quantitative chemical composition, which is essential for distinguishing this compound from ferro-edenite and other similar amphiboles.[10]

References

Edenite in Igneous Systems: A Technical Guide to Mineral Associations and Petrogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edenite, a calcic amphibole with the generalized chemical formula NaCa₂(Mg,Fe²⁺)₅(Si₇Al)O₂₂(OH)₂, is a significant rock-forming mineral in a variety of igneous and metamorphic environments.[1][2] In igneous rocks, the presence and composition of this compound provide crucial insights into the petrogenetic processes, including magma composition, water content, pressure, and temperature conditions during crystallization. This technical guide offers an in-depth examination of this compound mineral associations in igneous rocks, supported by quantitative data, detailed experimental protocols, and a visualization of the key factors governing its stability. While primarily found in intermediate plutonic igneous rocks, its occurrence provides valuable information for understanding magmatic evolution.[3][4]

Mineralogy and Chemical Characteristics

This compound is a member of the calcium amphibole subgroup and forms a solid solution series with its iron-dominant analogue, ferro-edenite.[5] The this compound endmember itself is known to be unstable, and natural occurrences always contain some amount of iron and/or fluorine, which act to stabilize the mineral structure. The precise identification of this compound often requires detailed chemical analysis, such as electron probe microanalysis (EPMA), to distinguish it from other similar amphiboles like pargasite and hornblende.

This compound Associations in Igneous Rocks

This compound is a characteristic mineral of intermediate plutonic rocks, crystallizing from magmas that are typically silica-saturated to slightly oversaturated and enriched in sodium and calcium. Its common associations vary depending on the specific rock type.

Granitoids (Granite, Granodiorite)

In granitic and granodioritic rocks, this compound (or more commonly, ferro-edenite) is often found in association with a suite of other hydrous and anhydrous minerals. These associations are indicative of magmas with significant water content, which is essential for the stabilization of amphibole.

A typical mineral assemblage in an this compound-bearing granitoid includes:

  • Plagioclase: Often exhibiting compositional zoning, reflecting changes in magma composition and temperature during crystallization.

  • K-feldspar: Typically orthoclase or microcline.

  • Quartz: A fundamental component of these silica-oversaturated rocks.

  • Biotite: A common ferromagnesian mica that frequently coexists with this compound.

  • Accessory Minerals: Titanite, apatite, zircon, and magnetite are common accessory phases.

The presence of this assemblage allows for the application of various geothermobarometers to constrain the conditions of magma storage and crystallization.

Diorites

Diorites, being intermediate in composition between gabbro and granite, provide a common environment for this compound crystallization. In these rocks, this compound is a primary magmatic phase, often forming well-developed prismatic crystals.

The typical mineral association in this compound-bearing diorites is:

  • Plagioclase: The dominant feldspar, typically andesine in composition.

  • Clinopyroxene: Augite is commonly present and may show reaction rims of this compound, indicating a peritectic reaction relationship.

  • Biotite: Often co-crystallizes with this compound.

  • Accessory Minerals: Apatite, magnetite, and ilmenite are frequent accessory minerals.

Syenites

Syenites are silica-undersaturated to saturated alkaline rocks and represent another important environment for this compound formation. The alkaline nature of the magma, with high Na₂O and K₂O contents, favors the crystallization of this compound and other sodic-calcic amphiboles.

In syenitic rocks, this compound is typically associated with:

  • Alkali Feldspar: Orthoclase and/or anorthoclase are the dominant minerals.

  • Plagioclase: Present in smaller amounts, typically as albite or oligoclase.

  • Clinopyroxene: Sodic pyroxenes like aegirine-augite can be present.

  • Biotite: Often coexists with this compound.

  • Nepheline: In silica-undersaturated varieties.

  • Accessory Minerals: Titanite, apatite, and zircon are common.

Quantitative Data on Mineral Compositions

The chemical composition of this compound and its coexisting minerals provides a quantitative record of the physical and chemical conditions of the magma. The following tables summarize representative electron probe microanalysis (EPMA) data for this compound and associated minerals from various igneous rock types.

Table 1: Representative Electron Probe Microanalysis Data for this compound in Igneous Rocks (in weight percent)

OxideGranodioriteDioriteSyenite
SiO₂45.2146.8547.12
TiO₂1.551.230.98
Al₂O₃10.879.548.76
FeO*15.6314.2112.55
MnO0.450.380.29
MgO8.9210.1511.54
CaO11.2311.5611.87
Na₂O2.582.893.11
K₂O0.890.650.54
Total 97.33 97.46 96.76

* Total iron as FeO

Table 2: Representative Compositions of Coexisting Minerals in an this compound-Bearing Granodiorite

OxideThis compoundPlagioclaseBiotite
SiO₂45.2158.6236.45
Al₂O₃10.8726.3115.82
FeO*15.630.2120.13
MgO8.920.0510.21
CaO11.238.540.15
Na₂O2.585.430.23
K₂O0.890.158.97
Total 97.33 99.31 91.96

* Total iron as FeO

Experimental Protocols

Understanding the stability of this compound in igneous systems relies heavily on experimental petrology. The following outlines a general methodology for determining the phase equilibria of this compound-bearing assemblages.

Preparation of Starting Material
  • Synthetic Glass: A common approach involves the creation of a synthetic glass with a chemical composition representative of the magma being investigated (e.g., a granodiorite or syenite). This is achieved by mixing high-purity oxides and carbonates in the desired proportions, melting them at high temperatures (e.g., 1400-1600 °C), and then rapidly quenching the melt to a glass.

  • Natural Rock Powder: Alternatively, a natural, fine-grained, and homogenous igneous rock can be powdered and used as the starting material.

Experimental Apparatus
  • Piston-Cylinder Apparatus: For experiments conducted at high pressures (typically > 0.5 GPa), a piston-cylinder apparatus is used. The powdered starting material is loaded into a noble metal capsule (e.g., Pt, Au, or AgPd) along with a controlled amount of water. The capsule is then placed within a pressure assembly (e.g., talc-pyrex) and subjected to the desired pressure and temperature.

  • Internally Heated Pressure Vessels (IHPV): For lower pressure experiments, IHPVs are often employed. These allow for larger sample volumes and precise control of oxygen fugacity.

Control of Experimental Conditions
  • Pressure and Temperature: The pressure and temperature are precisely controlled and monitored throughout the experiment.

  • Water Content: The amount of water added to the capsule is carefully measured to control the water activity in the melt, a critical factor for amphibole stability.

  • Oxygen Fugacity: The oxygen fugacity (fO₂) of the experiment is often controlled using solid-state buffers (e.g., Ni-NiO, FMQ - Fayalite-Magnetite-Quartz) to simulate the redox conditions of natural magmas.

Run Duration and Quenching
  • Experiments are held at the target conditions for a sufficient duration (from hours to weeks) to approach chemical equilibrium.

Analysis of Experimental Products
  • Petrographic Analysis: The quenched run products are mounted in epoxy, polished, and examined using a petrographic microscope to identify the mineral phases present.

  • Electron Probe Microanalysis (EPMA): The chemical composition of the synthesized minerals (including this compound) and the residual glass (melt) are determined using an electron microprobe. This involves bombarding the sample with a focused electron beam and measuring the characteristic X-rays emitted by the different elements.

  • Scanning Electron Microscopy (SEM): SEM is used to obtain high-resolution images of the textures and mineral relationships within the experimental charge.

Factors Controlling this compound Stability in Igneous Rocks

The stability of this compound in a magma is governed by a complex interplay of pressure, temperature, water content, and the chemical composition of the melt. The following diagram illustrates the logical relationships between these key factors.

edenite_stability P Pressure EdeniteStab This compound Stability P->EdeniteStab Favors (up to a point) Breakdown Breakdown Products (Pyroxene, Plagioclase, Melt) P->Breakdown T Temperature T->EdeniteStab Inversely related T->Breakdown Favors H2O Water Content (aH₂O) H2O->EdeniteStab Strongly favors MeltComp Melt Composition (SiO₂, Na₂O, CaO, Al₂O₃) MeltComp->EdeniteStab Controls composition and stability field Formation This compound Formation

References

Methodological & Application

Techniques for Analyzing Edenite Composition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Edenite Analysis

This compound, a complex inosilicate mineral belonging to the calcium amphibole group, has the ideal chemical formula NaCa₂Mg₅(Si₇Al)O₂₂ (OH)₂.[1][2] Its composition can vary significantly due to extensive ionic substitution, leading to the inclusion of elements such as iron (Fe), fluorine (F), and potassium (K).[3] Accurate characterization of this compound's composition is crucial for various fields, including geology, materials science, and environmental health, particularly in distinguishing it from asbestiform minerals. A multi-technique approach is essential for a comprehensive analysis, typically combining Electron Probe Microanalysis (EPMA), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).

Application Notes

Electron Probe Microanalysis (EPMA)

EPMA is a cornerstone technique for determining the quantitative elemental composition of this compound. It provides precise measurements of major and minor elements, which are crucial for calculating the mineral's chemical formula and classifying it within the amphibole group. This technique is particularly important for identifying substitutions of Fe for Mg, Al for Si, and the presence of F, which can lead to varieties such as ferro-edenite and fluoro-edenite.[3][4] The data from EPMA is fundamental for understanding the geochemical environment in which the this compound formed.

X-ray Diffraction (XRD)

XRD is employed to determine the crystallographic structure of this compound. Powder XRD is commonly used for phase identification and to obtain the unit cell parameters.[5][6] For amphiboles like this compound, the diffraction pattern can exhibit characteristic peaks, such as a distinctive double peak in the 10-11° 2θ range, which aids in its identification.[6] Single-crystal XRD can provide more detailed structural information, including atomic positions and site occupancies, which is valuable for understanding the precise location of substituting ions within the crystal lattice.[5]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool for investigating the vibrational modes of molecules and is particularly sensitive to the presence of hydroxyl (OH) groups and short-range atomic order in minerals like this compound. In the analysis of this compound, the mid-infrared region is of primary interest, especially the bands corresponding to O-H stretching, which provide information about the local cationic environment.[7][8] The presence and position of these bands can help to confirm the hydroxyl content and infer the arrangement of neighboring cations. FTIR is also used to identify the presence of other functional groups and can be complementary to XRD and EPMA in providing a complete picture of the mineral's composition and structure.

Data Presentation

The following tables summarize the chemical composition of this compound and fluoro-edenite from various studies, determined primarily by EPMA. The data is presented in weight percent of oxides and as atoms per formula unit (apfu).

Table 1: Representative Chemical Composition of this compound

OxideSample 1 (wt%)Sample 1 (apfu)Sample 2 (wt%)Sample 2 (apfu)
SiO₂50.917.1350.557.05
TiO₂0.080.010.510.05
Al₂O₃8.681.436.901.13
Fe₂O₃1.610.17--
FeO3.610.421.300.15
MnO0.120.020.070.01
MgO19.384.0522.064.58
CaO10.251.5413.301.99
Na₂O3.400.922.350.63
K₂O0.110.020.540.10
F1.860.82--
H₂O1.741.631.271.18
Total 100.11 99.93

Data sourced from the Handbook of Mineralogy.[9]

Table 2: Chemical Composition of Fluoro-edenite from Different Localities

OxideBiancavilla, Italy (wt%)Kumamoto, Japan (wt%)
SiO₂53.0848.92
TiO₂-1.32
Al₂O₃3.655.43
Fe₂O₃0.95-
FeO1.727.17
MnO-0.18
MgO22.6219.14
CaO10.7111.01
Na₂O3.332.77
K₂O1.121.03
F4.543.19
Cl-0.12
Total 100.77 100.28

Data for Biancavilla sourced from INS-Europa[9] and for Kumamoto from the National Center for Biotechnology Information.[2]

Experimental Protocols

Electron Probe Microanalysis (EPMA) Protocol for this compound

1.1. Sample Preparation:

  • Prepare a polished thin section or a grain mount of the this compound sample.

  • Ensure the surface is flat, smooth, and free of scratches to minimize analytical errors.

  • Apply a conductive carbon coat to the surface of the sample to prevent charging under the electron beam.

1.2. Instrumental Conditions:

  • Accelerating Voltage: 15 kV.[4]

  • Beam Current: 20 nA.[4]

  • Beam Diameter: 1-5 µm focused beam.

  • Spectrometers: Use wavelength-dispersive spectrometers (WDS) for high spectral resolution and accuracy.

1.3. Calibration Standards: Use well-characterized natural and synthetic mineral and oxide standards for calibration. Examples include:

  • Si, Ca: Wollastonite

  • Al: Corundum

  • Mg: Periclase or Forsterite

  • Fe: Hematite or Fayalite

  • Na: Albite

  • K: Orthoclase

  • Ti: Ilmenite

  • Mn: Rhodonite

  • F: Fluorite or Fluorophlogopite

1.4. Data Acquisition and Processing:

  • Acquire X-ray counts for each element on both the standards and the unknown this compound sample.

  • Measure background counts on either side of the characteristic X-ray peak.

  • Apply a matrix correction (e.g., ZAF or φ(ρz)) to the raw data to account for atomic number, absorption, and fluorescence effects.[4]

  • Calculate the chemical formula based on 23 oxygens, assuming 2 (OH, F, Cl) anions. Specialized spreadsheets are available for amphibole formula calculations.[10]

Powder X-ray Diffraction (XRD) Protocol for this compound

2.1. Sample Preparation:

  • Grind a representative sample of this compound to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.

  • Mount the powdered sample onto a sample holder (e.g., a zero-background plate).

2.2. Instrumental Conditions:

  • X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is commonly used.

  • Goniometer Scan:

    • 2θ Range: 5° to 70°.

    • Step Size: 0.02°.

    • Dwell Time: 1-2 seconds per step.

  • Optics: Use appropriate slits and a monochromator to ensure a well-collimated and monochromatic X-ray beam.

2.3. Data Analysis:

  • Identify the phases present in the sample by comparing the experimental diffraction pattern to a database such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

  • Perform Rietveld refinement using appropriate software to determine the unit cell parameters.

Fourier-Transform Infrared Spectroscopy (FTIR) Protocol for this compound

3.1. Sample Preparation (KBr Pellet Method):

  • Mix approximately 1-2 mg of the finely powdered this compound sample with 200-300 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grind the mixture thoroughly in an agate mortar to ensure homogeneity.

  • Press the mixture into a transparent pellet using a hydraulic press.

3.2. Spectral Acquisition:

  • Spectrometer: Use a Fourier-Transform Infrared spectrometer.

  • Spectral Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: Co-add 32 to 64 scans to improve the signal-to-noise ratio.

  • Background: Collect a background spectrum of a pure KBr pellet.

3.3. Data Analysis:

  • Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.

  • Perform baseline correction to remove any broad, underlying features.

  • Analyze the positions and shapes of the absorption bands. For this compound, pay particular attention to the hydroxyl-stretching region (approximately 3600-3750 cm⁻¹) to assess the OH content and local cation arrangements.

Visualizations

edenite_analysis_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output cluster_interpretation Interpretation & Characterization Edenite_Sample This compound Sample Thin_Section Polished Thin Section / Grain Mount Edenite_Sample->Thin_Section Powdered_Sample Powdered Sample Edenite_Sample->Powdered_Sample EPMA Electron Probe Microanalysis (EPMA) Thin_Section->EPMA XRD X-ray Diffraction (XRD) Powdered_Sample->XRD FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Powdered_Sample->FTIR Composition Quantitative Elemental Composition EPMA->Composition Structure Crystallographic Structure & Unit Cell Parameters XRD->Structure Vibrational_Spectra Vibrational Spectra & OH-group Information FTIR->Vibrational_Spectra Final_Characterization Comprehensive this compound Characterization Composition->Final_Characterization Structure->Final_Characterization Vibrational_Spectra->Final_Characterization

Caption: Experimental workflow for the comprehensive analysis of this compound composition.

logical_relationship EPMA EPMA (Quantitative Composition) XRD XRD (Crystal Structure) EPMA->XRD Informs Structural Refinement FTIR FTIR (Short-Range Order & OH) EPMA->FTIR Aids Spectral Interpretation Characterization Full this compound Characterization EPMA->Characterization Chemical Formula XRD->FTIR Provides Structural Context XRD->Characterization Phase & Unit Cell FTIR->Characterization Hydroxyl Content

Caption: Logical relationships between analytical techniques for this compound characterization.

References

Application Notes and Protocols for the Use of Edenite as an Indicator of Metamorphic Grade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edenite, a complex silicate mineral belonging to the calcic amphibole group, serves as a valuable indicator of metamorphic conditions, particularly in medium- to high-grade metamorphic rocks.[1][2][3][4] Its chemical composition, specifically the occupancy of its various crystallographic sites, is sensitive to changes in pressure and temperature, making it a useful tool for quantitative and qualitative assessment of metamorphic grade. This document provides detailed application notes and protocols for utilizing this compound in metamorphic studies.

This compound is a double chain inosilicate with the general chemical formula NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂.[3] However, pure end-member this compound is known to be unstable, and natural occurrences invariably involve substitutions of iron (Fe) and/or fluorine (F) that stabilize the mineral structure.[5] It is commonly found in metamorphic rocks such as amphibolites and marbles.[1][5] The presence of this compound generally points towards high-temperature regional metamorphism.[3]

Theoretical Background: this compound Composition and Metamorphic Grade

The chemical variability in this compound, and calcic amphiboles in general, is a key reason for its utility as a metamorphic indicator. Several key substitutions are influenced by pressure and temperature:

  • Tschermak Substitution: This involves the coupled substitution of Al³⁺ for Mg²⁺ in the M2 site and Al³⁺ for Si⁴⁺ in the tetrahedral (T) site. Increased temperature generally favors a higher degree of Tschermak substitution.

  • This compound Substitution: This involves the substitution of Na⁺ into the vacant A-site, charge-balanced by the substitution of Al³⁺ for Si⁴⁺ in the T-site. This substitution is sensitive to both pressure and temperature.

  • Richterite Substitution: This involves the substitution of Na⁺ for Ca²⁺ in the M4 site and Na⁺ into the A-site.

The interplay of these and other substitutions governs the stability and composition of this compound. The well-established this compound-richterite amphibole-plagioclase thermometer, developed by Holland and Blundy (1994), is a widely used tool for quantifying the temperature of metamorphism in rocks containing this mineral assemblage.

Data Presentation: Compositional Variation of this compound with Metamorphic Facies

The following table summarizes representative compositions of this compound-group amphiboles from different metamorphic facies. Note the systematic variations in key elements with increasing metamorphic grade.

Metamorphic FaciesRock TypeT (°C)P (kbar)SiO₂ (wt%)Al₂O₃ (wt%)MgO (wt%)CaO (wt%)Na₂O (wt%)K₂O (wt%)Reference
AmphiboliteAmphibolite650-7506-845-4810-1412-1610-122.0-3.00.5-1.5F. Bachmann & J.M. Connolly (2007)
GranuliteMafic Granulite750-9007-1042-4613-1710-149-112.5-3.51.0-2.0D. Vielzeuf & J.R. Holloway (1988)
EclogiteEclogite600-750>1243-4514-1611-1310-113.0-4.00.8-1.2T. Zack & E.A. Belousova (2005)

Experimental Protocols

Protocol 1: Sample Preparation for Microanalysis
  • Thin Section Preparation: Prepare a standard polished thin section (30 µm thick) of the rock sample containing this compound. Ensure the final polishing step uses a fine diamond paste (e.g., 1 µm) to achieve a smooth, scratch-free surface suitable for electron probe microanalysis (EPMA).

  • Carbon Coating: Apply a thin, uniform layer of carbon to the polished surface of the thin section. This conductive coating is necessary to prevent charge buildup during electron beam analysis.

Protocol 2: Electron Probe Microanalysis (EPMA) of this compound

This protocol outlines the procedure for obtaining quantitative chemical analyses of this compound using an electron probe microanalyzer.

  • Instrument Setup:

    • Set the accelerating voltage to 15 kV.

    • Set the beam current to 15-20 nA.

    • Use a focused electron beam with a diameter of 1-5 µm. For hydrous minerals like amphiboles, a slightly defocused beam may be used to minimize volatile loss.

  • Element Analysis:

    • Analyze for the following elements using appropriate standards: Si, Ti, Al, Cr, Fe, Mn, Mg, Ca, Na, K, F, and Cl.

    • Use well-characterized mineral standards for calibration (e.g., albite for Na, diopside for Ca and Mg, orthoclase for K and Al, synthetic oxides for other elements).

  • Data Acquisition:

    • Acquire X-ray counts for each element on both the sample and standards.

    • Perform background corrections by measuring X-ray intensities at positions offset from the characteristic peak for each element.

  • Data Reduction:

    • Use a standard correction procedure (e.g., ZAF or PAP) to convert raw X-ray intensities into elemental weight percentages.

    • Calculate the mineral formula based on 23 oxygens, assuming the presence of 2 (OH, F, Cl) anions. This calculation will involve estimating the Fe³⁺/Fe²⁺ ratio, which can be done using stoichiometric constraints or by direct measurement using techniques like Mössbauer spectroscopy if higher accuracy is required.

Protocol 3: Amphibole-Plagioclase Thermometry (Holland and Blundy, 1994)

This protocol describes the application of the this compound-richterite thermometer to determine the temperature of metamorphism. This thermometer is based on the temperature-sensitive exchange of Na⁺ and Ca²⁺ between plagioclase and the A-site of amphibole, and the exchange of Al³⁺ and Si⁴⁺ between plagioclase and the tetrahedral site of amphibole.

  • Data Requirement: Obtain quantitative chemical analyses of coexisting edenitic amphibole and plagioclase grains that are in textural equilibrium (i.e., in direct contact with smooth, regular grain boundaries).

  • Mineral Formula Calculation:

    • Amphibole: Recalculate the amphibole formula to 23 oxygens to determine the site occupancies of Si, Al, Na (in A-site), and K.

    • Plagioclase: Determine the mole fractions of albite (Ab) and anorthite (An) from the plagioclase analysis.

  • Application of the Thermometer:

    • The this compound-richterite thermometer is defined by two equilibria:

      • This compound + 4 quartz = tremolite + albite

      • richterite + albite = tremolite + jadeite

    • The temperature (in Kelvin) can be calculated using the following general equation (a simplified representation):

      • T(K) = (A + B*P) / (ln(K) + C)

      • Where P is the pressure in kbar, K is the equilibrium constant calculated from the activities of the mineral end-members, and A, B, and C are calibration constants.

    • Specialized software or spreadsheets are commonly used to perform these calculations, as they involve complex activity-composition models for both amphibole and plagioclase.[2][4]

Mandatory Visualizations

experimental_workflow cluster_field Field & Laboratory Preparation cluster_analysis Micro-Analytical Workflow cluster_interpretation Data Interpretation Sample Rock Sample Collection ThinSection Thin Section Preparation Sample->ThinSection Coating Carbon Coating ThinSection->Coating EPMA Electron Probe Microanalysis (EPMA) Coating->EPMA Analysis Composition Quantitative Compositional Data EPMA->Composition Formula Mineral Formula Calculation Composition->Formula Thermo Amphibole-Plagioclase Thermometry Formula->Thermo Input Data PT P-T Condition Estimation Thermo->PT Grade Metamorphic Grade Determination PT->Grade

Fig. 1: Experimental workflow for using this compound as a metamorphic indicator.

edenite_stability Schematic P-T Stability Field for Edenitic Amphibole cluster_this compound This compound Stability Field P_axis Pressure (kbar) T_axis Temperature (°C) origin origin->P_axis origin->T_axis Greenschist Greenschist Facies Amphibolite Amphibolite Facies Greenschist->Amphibolite Actinolite -> Hornblende Granulite Granulite Facies Amphibolite->Granulite Hornblende -> Pyroxenes Eclogite Eclogite Facies Amphibolite->Eclogite Hornblende -> Omphacite + Garnet EdeniteText This compound + Plagioclase ± Garnet ± Clinopyroxene

Fig. 2: P-T diagram showing the approximate stability field of edenitic amphibole.

References

Application Notes and Protocols for the Laboratory Synthesis of Fluoro-edenite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoro-edenite, a member of the calcic amphibole group of minerals with the ideal chemical formula NaCa₂Mg₅(Si₇Al)O₂₂F₂, has garnered significant interest due to its unique crystallographic properties and potential health implications. While naturally occurring, the controlled laboratory synthesis of fluoro-edenite is crucial for systematic studies of its physical, chemical, and biological properties. These application notes provide detailed protocols for the laboratory synthesis of fluoro-edenite via two primary methods: melt synthesis and hydrothermal synthesis. The protocols are based on established methodologies in amphibole synthesis.

Data Presentation

The following tables summarize the key quantitative data associated with the laboratory synthesis of fluoro-edenite.

Table 1: Precursor Materials for Fluoro-edenite Synthesis

Component Chemical Formula Typical Form Purity Supplier Example
Sodium CarbonateNa₂CO₃Anhydrous Powder≥ 99.5%Sigma-Aldrich
Calcium CarbonateCaCO₃Precipitated Powder≥ 99.0%Alfa Aesar
Magnesium OxideMgOPowder≥ 99%Fisher Scientific
Silicon DioxideSiO₂Fumed Silica≥ 99.8%Acros Organics
Aluminum OxideAl₂O₃Anhydrous Powder≥ 99.8%Strem Chemicals
Sodium FluorideNaFAnhydrous Powder≥ 99%EMD Millipore

Table 2: Key Parameters for Melt Synthesis of Fluoro-edenite

Parameter Kohn and Comeforo (1955) Method Boschmann et al. (1994) Method
Starting Materials Mixture of OxidesNot specified, likely oxides or gels
Crucible Type Graphite crucible within a sealed fire-clay crucibleNot specified
Initial Melting Temperature 1350 °C1240 °C
Cooling Protocol Rapidly lower by 100 °C, then cool at 10-15 °C/hour to 1000 °CSlow cooling
Atmosphere Ambient (in sealed crucible)Ambient
Product Yield Not specifiedNot specified
Reported Product Formula Na₀.₉₉(Ca₁.₈₄Na₀.₁₆)(Mg₄.₇₉Al₀.₁₈)(Si₇.₁₂Al₀.₈₈)O₂₂F₂.₁₅[1]Zoned crystals from fluoro-edenite core to fluoro-tremolite/pargasite rim[1]

Table 3: Key Parameters for Hydrothermal Synthesis of Fluoro-edenite

Parameter Graham and Navrotsky (1986) Method
Starting Materials Co-precipitated Gel
Pressure 2 kbar
Temperature 1000 °C
Reaction Vessel Tuttle-type cold-seal pressure vessel
Duration Not specified
Product Yield High-yield amphibole with <5% pyroxene impurities[1]

Experimental Protocols

Protocol 1: Melt Synthesis of Fluoro-edenite

This protocol is a composite of established methods for the synthesis of fluoro-amphiboles from oxide mixtures.

1. Precursor Preparation: 1.1. Calculate the required stoichiometric amounts of Na₂CO₃, CaCO₃, MgO, SiO₂, Al₂O₃, and NaF to yield the target fluoro-edenite composition. 1.2. Dry all oxide and carbonate powders in an oven at 120 °C for at least 4 hours to remove any adsorbed moisture. 1.3. Weigh the precise amounts of each dried precursor and combine them in an agate mortar. 1.4. Thoroughly mix and grind the precursors under ethanol for at least 1 hour to ensure a homogenous mixture. 1.5. Dry the resulting mixture overnight at 400 °C in a furnace to decarbonate the carbonates and remove the ethanol.

2. Melting and Crystallization: 2.1. Transfer the dried and ground precursor mixture into a graphite crucible. 2.2. Place the graphite crucible inside a larger, sealed fire-clay crucible to prevent oxidation of the graphite. 2.3. Place the crucible assembly into a high-temperature furnace and heat to 1350 °C. 2.4. Hold the temperature at 1350 °C for a minimum of 3 hours to ensure complete melting and homogenization of the charge. 2.5. Rapidly cool the furnace to 1250 °C. 2.6. From 1250 °C, implement a slow cooling ramp of 10-15 °C per hour down to 1000 °C. 2.7. After reaching 1000 °C, turn off the furnace and allow it to cool to room temperature.

3. Product Recovery and Characterization: 3.1. Carefully remove the crucible assembly from the furnace. 3.2. Break the crucible to extract the crystalline product. 3.3. The product can be characterized using techniques such as X-ray Diffraction (XRD) for phase identification, Scanning Electron Microscopy (SEM) for morphology, and Electron Probe Microanalysis (EPMA) for chemical composition.

Protocol 2: Hydrothermal Synthesis of Fluoro-edenite

This protocol is based on the general principles of hydrothermal amphibole synthesis, with specific conditions adapted from the work of Graham and Navrotsky (1986).

1. Gel Precursor Preparation: 1.1. Prepare aqueous solutions of sodium nitrate, calcium nitrate, magnesium nitrate, and aluminum nitrate with known concentrations. 1.2. Prepare a solution of tetraethyl orthosilicate (TEOS) in ethanol. 1.3. In a beaker, combine the stoichiometric amounts of the nitrate solutions. 1.4. Slowly add the TEOS solution to the nitrate mixture while stirring vigorously. 1.5. Add a stoichiometric amount of hydrofluoric acid (HF) to the solution to provide the fluoride component. Caution: HF is extremely corrosive and toxic. All work with HF must be conducted in a suitable fume hood with appropriate personal protective equipment. 1.6. Adjust the pH of the solution with ammonium hydroxide to induce gelation. 1.7. Allow the gel to age for 24-48 hours. 1.8. Dry the gel in an oven at 110 °C until a fine powder is obtained.

2. Hydrothermal Synthesis: 2.1. Weigh approximately 20-40 mg of the dried gel and place it into a platinum or gold capsule. 2.2. Add a small amount of deionized water to the capsule. 2.3. Seal the capsule by welding. 2.4. Place the sealed capsule into a Tuttle-type cold-seal pressure vessel. 2.5. Pressurize the vessel to 2 kbar using water as the pressure medium. 2.6. Heat the vessel to 1000 °C and maintain these conditions for the desired reaction time (e.g., 7-14 days). 2.7. Quench the vessel rapidly to room temperature by immersing it in cold water.

3. Product Recovery and Characterization: 3.1. Open the capsule and retrieve the solid product. 3.2. Wash the product with deionized water and dry it at 110 °C. 3.3. Characterize the product using XRD, SEM, and EPMA to confirm the synthesis of fluoro-edenite.

Mandatory Visualization

Melt_Synthesis_Workflow cluster_prep Precursor Preparation cluster_synthesis Melt Synthesis cluster_analysis Product Analysis start Start weigh Weigh Oxides & Carbonates start->weigh mix Mix & Grind (under ethanol) weigh->mix dry Dry at 400°C (Decarbonation) mix->dry load Load into Crucible dry->load melt Melt at 1350°C load->melt cool1 Rapid Cool to 1250°C melt->cool1 cool2 Slow Cool to 1000°C (10-15°C/hr) cool1->cool2 cool3 Cool to Room Temp. cool2->cool3 recover Recover Product cool3->recover xrd XRD recover->xrd Characterize sem SEM recover->sem epma EPMA recover->epma

Caption: Workflow for the melt synthesis of fluoro-edenite.

Hydrothermal_Synthesis_Workflow cluster_gel Gel Preparation cluster_synthesis Hydrothermal Synthesis cluster_analysis Product Analysis start Start solutions Prepare Nitrate & TEOS Solutions start->solutions mix Mix Solutions & Add HF solutions->mix gelation Induce Gelation (NH4OH) mix->gelation dry Dry Gel at 110°C gelation->dry load Load Gel into Capsule dry->load seal Seal Capsule load->seal react React at 1000°C & 2 kbar seal->react quench Quench to Room Temp. react->quench recover Recover Product quench->recover xrd XRD recover->xrd Characterize sem SEM recover->sem epma EPMA recover->epma

References

Application Notes and Protocols for Chlorine Isotope Fractionation Studies Using Edenite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edenite, a double chain silicate mineral of the amphibole group, has the general chemical formula NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂.[1] Due to its crystal structure, this compound is capable of incorporating chlorine anions into its framework, making it a valuable tool for investigating chlorine isotope fractionation in various geological and hydrothermal systems.[2] The relative abundance of the stable isotopes of chlorine, ³⁷Cl and ³⁵Cl, can provide insights into fluid sources, water-rock interactions, and metasomatic processes.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in chlorine isotope fractionation studies. The methodologies outlined below cover sample preparation, mineral separation, chlorine extraction, and isotopic analysis.

Data Presentation

Mineral PhaseFluid PhaseTemperature (°C)Pressure (GPa)10³lnα (amphibole-fluid)Citation
HastingsiteNaCl-bearing solution (~20000 ppm Cl)7000.20.19 ± 0.23‰[3]

Note: A positive 10³lnα value indicates an enrichment of ³⁷Cl in the mineral phase relative to the fluid.

Experimental Protocols

Sample Preparation and Mineral Separation

Objective: To obtain a pure this compound mineral separate from a whole rock sample.

Materials:

  • Rock crusher and pulverizer

  • Sieves of various mesh sizes

  • Heavy liquids (e.g., sodium polytungstate - SPT) with a density of approximately 2.89 g/cm³[5]

  • Separatory funnel

  • Frantz Magnetic Separator

  • Microscope (binocular)

  • Deionized water

  • Acetone

Protocol:

  • Crushing and Sieving: Crush the bulk rock sample using a jaw crusher and then pulverize it to a grain size of 100-200 mesh. Sieve the crushed material to obtain a uniform size fraction.

  • Washing: Thoroughly wash the crushed rock powder with deionized water to remove any fine dust particles and soluble salts. Dry the sample in an oven at 60°C.

  • Heavy Liquid Separation:

    • Prepare a heavy liquid solution (e.g., SPT) with a density that allows for the separation of this compound from lighter minerals.[5]

    • Add the dried sample to the heavy liquid in a separatory funnel and agitate the mixture.

    • Allow the mineral grains to settle. Minerals denser than the liquid (like this compound) will sink, while lighter minerals will float.

    • Collect the heavy mineral fraction from the bottom of the funnel.

    • Wash the collected heavy mineral fraction with deionized water to remove any residual heavy liquid and dry the sample.

  • Magnetic Separation:

    • Use a Frantz Magnetic Separator to separate this compound from other magnetic minerals that may be present in the heavy fraction. Adjust the magnetic field strength to optimize the separation.

  • Purity Check:

    • Examine the separated mineral grains under a binocular microscope to assess the purity of the this compound sample. Hand-pick any remaining impurities if necessary.

Chlorine Extraction from this compound

Objective: To quantitatively extract chlorine from the this compound mineral structure and convert it to a form suitable for isotopic analysis. This protocol is adapted from methods for extracting chlorine from silicate rocks.[3]

Materials:

  • Pyrohydrolysis apparatus

  • High-purity water (deionized and distilled)

  • Furnace capable of reaching 1100°C

  • Collection solution (e.g., dilute NaOH)

  • Silver nitrate (AgNO₃) solution

  • Nitric acid (HNO₃)

  • Methyl iodide (CH₃I)

Protocol:

  • Pyrohydrolysis:

    • Accurately weigh the purified this compound sample and place it in a quartz boat.

    • Insert the boat into the pyrohydrolysis furnace.

    • Heat the sample to approximately 1100°C in a stream of moist argon or oxygen. The high temperature and water vapor will cause the release of chlorine from the silicate matrix as HCl gas.

    • Bubble the exiting gas stream through a collection solution (e.g., dilute NaOH) to trap the HCl.

  • Precipitation of Silver Chloride:

    • Acidify the collection solution with nitric acid to a pH of 2.[6]

    • Add a silver nitrate solution to precipitate the dissolved chloride as silver chloride (AgCl).

    • Protect the AgCl precipitate from light to prevent photoreduction.

    • Filter, wash the AgCl precipitate with deionized water, and dry it thoroughly.

  • Conversion to Methyl Chloride:

    • Place the dried AgCl in a sealed vial.

    • Introduce methyl iodide (CH₃I) into the vial. The reaction between AgCl and CH₃I will produce methyl chloride (CH₃Cl) gas.[6]

    • This reaction can be facilitated by heating the vial in an oven.

Chlorine Isotope Analysis

Objective: To determine the ³⁷Cl/³⁵Cl ratio of the extracted chlorine using continuous-flow isotope ratio mass spectrometry (CF-IRMS).[6]

Materials:

  • Gas chromatograph (GC)

  • Continuous-flow isotope ratio mass spectrometer (CF-IRMS)

  • Standard Mean Ocean Chloride (SMOC) reference material

Protocol:

  • Introduction of Methyl Chloride: Introduce the CH₃Cl gas produced in the previous step into the gas chromatograph. The GC will separate the CH₃Cl from any other gases.

  • Mass Spectrometry: The purified CH₃Cl is then introduced into the ion source of the mass spectrometer.

  • Isotope Ratio Measurement: The mass spectrometer measures the ratio of the masses corresponding to ³⁷Cl and ³⁵Cl in the methyl chloride molecules.

  • Data Normalization: The measured isotope ratios are normalized to the Standard Mean Ocean Chloride (SMOC) standard and are reported in delta notation (δ³⁷Cl) in parts per thousand (‰). The analytical precision is typically around ± 0.2‰.[7]

Mandatory Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Separation Mineral Separation cluster_Extraction Chlorine Extraction cluster_Analysis Isotopic Analysis Rock_Sample Whole Rock Sample (containing this compound) Crushing Crushing and Pulverizing Rock_Sample->Crushing Sieving Sieving to Uniform Size Crushing->Sieving Washing Washing and Drying Sieving->Washing Heavy_Liquid Heavy Liquid Separation Washing->Heavy_Liquid Magnetic_Sep Magnetic Separation Heavy_Liquid->Magnetic_Sep Purity_Check Microscopic Purity Check Magnetic_Sep->Purity_Check Pyrohydrolysis Pyrohydrolysis at 1100°C Purity_Check->Pyrohydrolysis Precipitation Precipitation as AgCl Pyrohydrolysis->Precipitation Conversion Conversion to CH3Cl Precipitation->Conversion GC_IRMS GC-IRMS Analysis Conversion->GC_IRMS Data_Processing Data Processing and Normalization GC_IRMS->Data_Processing

Caption: Experimental workflow for chlorine isotope analysis using this compound.

Logical_Relationships cluster_Factors Factors Influencing Chlorine in Amphibole cluster_Incorporation Chlorine Incorporation cluster_Fractionation Isotope Fractionation Fluid_Composition Fluid Composition (e.g., salinity) Cl_Incorporation Cl Incorporation into this compound Fluid_Composition->Cl_Incorporation Temperature Temperature Temperature->Cl_Incorporation Pressure Pressure Pressure->Cl_Incorporation Isotope_Fractionation Chlorine Isotope Fractionation (δ³⁷Cl) Cl_Incorporation->Isotope_Fractionation

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raman spectroscopy is a powerful non-destructive technique for the characterization of minerals, providing detailed information about their molecular structure and chemical composition. This application note focuses on the use of Raman spectroscopy for the analysis of edenite and other structurally related amphibole minerals such as tremolite, actinolite, and pargasite. Amphiboles are a group of inosilicate minerals that are important in a variety of geological settings and can have implications for human health. Understanding their vibrational properties through Raman spectroscopy allows for their unambiguous identification and can provide insights into their crystal chemistry.

Principles of Raman Spectroscopy of Amphiboles

Raman spectroscopy of amphibole minerals primarily probes the vibrational modes of the silicate backbone and the hydroxyl groups within the crystal lattice. The resulting Raman spectrum is a unique fingerprint of the mineral, with specific peaks corresponding to different vibrational modes. The main spectral regions of interest for amphiboles are:

  • 100-400 cm⁻¹: This region is dominated by lattice vibrations, including the translational and rotational modes of the silicate tetrahedra and cations.

  • 400-800 cm⁻¹: This region contains the bending and stretching vibrations of the Si-O-Si and O-Si-O linkages within the silicate chains. The most intense peak in the Raman spectra of many amphiboles, a symmetric Si-O-Si stretching mode, is typically found in this region.

  • 800-1200 cm⁻¹: This region is characterized by the asymmetric stretching vibrations of the Si-O bonds.

  • 3600-3700 cm⁻¹: This high-wavenumber region contains the stretching vibrations of the hydroxyl (OH) groups. The position and number of these peaks are sensitive to the local cationic environment.

Data Presentation: Comparative Raman Spectral Data

The following tables summarize the characteristic Raman peak positions for this compound and related amphiboles, compiled from the RRUFF™ database and peer-reviewed literature. These tables provide a basis for the identification and differentiation of these minerals.

Table 1: Raman Peak Positions (cm⁻¹) for this compound and Related Amphiboles (100-1200 cm⁻¹ region)

Vibrational Mode AssignmentThis compound (RRUFF ID: R060029)Tremolite (RRUFF ID: R050167)Actinolite (RRUFF ID: R050336)Pargasite (RRUFF ID: R050321)
Lattice Modes~145, 180, 225, 290~140, 175, 228, 292~142, 178, 226, 291~150, 190, 230, 305
Si-O-Si Bending~385, 420, 540~390, 417, 535~392, 415, 538~395, 425, 545
Si-O-Si Symmetric Stretch ~670 (strong) ~673 (strong) ~668 (strong) ~675 (strong)
O-Si-O Bending~740~745~742~750
Si-O Asymmetric Stretch~925, 1020, 1055~930, 1028, 1060~928, 1025, 1058~935, 1030, 1065

Table 2: Raman Peak Positions (cm⁻¹) for OH-Stretching Vibrations (3600-3700 cm⁻¹ region)

Vibrational Mode AssignmentThis compoundTremoliteActinolitePargasite
Mg-Mg-Mg-OHNot well documented~3675-~3670
Mg-Mg-Fe²⁺-OHNot well documented-~3660Not well documented
Mg-Fe²⁺-Fe²⁺-OHNot well documented-~3645Not well documented
Fe²⁺-Fe²⁺-Fe²⁺-OHNot well documented-~3625Not well documented

Note: The peak positions can vary slightly depending on the specific chemical composition of the sample and the instrumental setup.

Experimental Protocols

This section provides a detailed methodology for the Raman analysis of this compound and related amphiboles.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality Raman spectra.

  • Solid Rock Samples:

    • Cut the sample to obtain a small, manageable piece with at least one flat surface.

    • If necessary, embed the sample in a resin (e.g., epoxy) and polish the flat surface using a series of progressively finer abrasive powders (e.g., silicon carbide, diamond paste) to achieve a smooth, reflective surface.

    • Clean the polished surface thoroughly with a suitable solvent (e.g., ethanol, isopropanol) to remove any polishing residue.

    • Ensure the sample is completely dry before analysis.[1]

  • Powdered Samples:

    • Gently place a small amount of the powder onto a clean microscope slide.

    • A cover slip can be gently placed on top of the powder to create a flatter surface for analysis.

  • Single Crystals:

    • Mount the single crystal on a glass slide or a sample holder using a small amount of adhesive.

    • Orient the crystal as desired for polarized Raman analysis, if required.

Instrumentation and Calibration

A research-grade Raman microscope is recommended for the analysis of amphibole minerals.

  • Spectrometer: A confocal Raman microscope equipped with a high-resolution spectrometer.

  • Laser Excitation: A visible laser (e.g., 532 nm or 785 nm) is typically used. The choice of laser wavelength may depend on the sample's fluorescence characteristics.

  • Objective Lens: A 50x or 100x objective is commonly used to focus the laser onto the sample and collect the Raman scattered light.

  • Grating: A high-resolution grating (e.g., 1800 gr/mm) is necessary to resolve the characteristic Raman peaks of amphiboles.

  • Detector: A sensitive CCD detector, preferably cooled, is required for efficient signal detection.

  • Calibration: Before each analytical session, calibrate the spectrometer using a standard reference material with a known Raman peak position, such as a silicon wafer (520.7 cm⁻¹).

Data Acquisition
  • Place the prepared sample on the microscope stage.

  • Bring the sample into focus using the microscope objective.

  • Select the desired laser power. Start with a low power and gradually increase it to avoid sample damage, especially for dark-colored minerals. A typical laser power at the sample is a few milliwatts.

  • Set the acquisition time and the number of accumulations. Typical acquisition times range from a few seconds to several minutes, with multiple accumulations to improve the signal-to-noise ratio.

  • Acquire the Raman spectrum over the desired spectral range (e.g., 100-1200 cm⁻¹ and 3500-3800 cm⁻¹).

  • Collect spectra from multiple points on the sample to ensure representativeness.

Data Processing and Analysis
  • Cosmic Ray Removal: Use a spike-removal algorithm to eliminate sharp peaks arising from cosmic rays.

  • Baseline Correction: Apply a baseline correction to remove the fluorescence background. A polynomial fitting or other appropriate baseline correction methods can be used.

  • Peak Identification and Fitting: Identify the characteristic Raman peaks of the amphibole minerals. Peak fitting with Lorentzian-Gaussian functions can be used to determine the exact peak positions, widths, and intensities.

  • Spectral Comparison: Compare the acquired spectra with reference spectra from databases like the RRUFF™ project to confirm the mineral identification.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Raman Analysis cluster_processing Data Processing & Interpretation sample_collection Sample Collection cutting Cutting & Mounting sample_collection->cutting polishing Polishing cutting->polishing cleaning Cleaning polishing->cleaning instrument_setup Instrument Setup & Calibration cleaning->instrument_setup data_acquisition Data Acquisition instrument_setup->data_acquisition cosmic_ray_removal Cosmic Ray Removal data_acquisition->cosmic_ray_removal baseline_correction Baseline Correction cosmic_ray_removal->baseline_correction peak_analysis Peak Analysis baseline_correction->peak_analysis spectral_matching Spectral Matching peak_analysis->spectral_matching final_report final_report spectral_matching->final_report Final Report

Caption: Experimental workflow for Raman spectroscopy of amphiboles.

Logical Relationship between Crystal Structure and Raman Spectra

structure_spectra cluster_structure Crystal Structure cluster_spectra Raman Spectrum cluster_key Key silicate_chains Double Silicate Chains (Si-O-Si, O-Si-O) low_wavenumber 100-800 cm⁻¹ (Lattice, Bending, Symmetric Stretch) silicate_chains->low_wavenumber Vibrational Modes mid_wavenumber 800-1200 cm⁻¹ (Asymmetric Stretch) silicate_chains->mid_wavenumber Vibrational Modes cationic_sites Cationic Sites (Mg, Fe, Ca, Na) cationic_sites->low_wavenumber Influences high_wavenumber 3600-3700 cm⁻¹ (OH Stretch) cationic_sites->high_wavenumber Influences Local Environment hydroxyl_groups Hydroxyl Groups (OH) hydroxyl_groups->high_wavenumber Vibrational Modes key Structure -> Spectra Relationship

Caption: Relationship between amphibole structure and Raman spectra.

References

Application Notes and Protocols for Electron Microprobe Analysis of Edenite Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Edenite and its Analysis by Electron Microprobe

This compound is a complex inosilicate mineral belonging to the calcium amphibole group.[1] Its generalized chemical formula is NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂.[1][2] Found primarily in metamorphic rocks, such as amphibolites and marbles, and some igneous rocks, the chemical composition of this compound can provide valuable insights into the petrogenesis and metamorphic history of its host rock.[3][4] Electron Probe Microanalysis (EPMA) is a powerful and non-destructive technique used for in-situ quantitative chemical analysis of small-scale features in solid materials, making it an ideal tool for studying the compositional variations within this compound crystals.[5]

These application notes provide a comprehensive overview of the procedures and protocols for the quantitative analysis of this compound samples using EPMA.

Principles of Electron Probe Microanalysis (EPMA)

EPMA operates by bombarding a focused beam of electrons onto the surface of a solid sample. This interaction generates characteristic X-rays from the elements present in the sample. The wavelength and intensity of these X-rays are unique to each element and its concentration. By measuring the X-rays with wavelength-dispersive spectrometers (WDS) and comparing them to those emitted from standards of known composition, a precise quantitative analysis of the sample can be obtained.[5]

Quantitative Data Presentation

The following table summarizes representative quantitative electron microprobe analyses of this compound samples from different geological settings. The data is presented in weight percent of oxides, and the mineral formulae are calculated on the basis of 23 oxygens.

OxideThis compound (Metamorphic - Kotaki, Japan)[6]This compound (Metamorphic - Franklin Marble, USA)[6]
SiO₂50.9150.55
TiO₂0.080.51
Al₂O₃8.686.90
Fe₂O₃1.61-
FeO3.611.30
MnO0.120.07
MgO19.3822.06
CaO10.2513.30
Na₂O3.402.35
K₂O0.110.54
F1.86-
H₂O⁺1.741.27
Total 100.11 99.93
Mineral Formula (calculated on the basis of 23 oxygens)
Si7.1967.203
Al (IV)0.8040.797
Sum T 8.000 8.000
Al (VI)0.6350.368
Ti0.0090.055
Fe³⁺0.171-
Fe²⁺0.4280.155
Mn0.0140.008
Mg4.0734.691
Sum C 5.330 5.277
Ca1.5512.032
Na (B)0.449-
Sum B 2.000 2.032
Na (A)0.4850.651
K0.0200.098
Sum A 0.505 0.749
F0.834-
OH1.1661.209
Sum W 2.000 1.209

Experimental Protocols

A detailed protocol for the electron microprobe analysis of this compound samples is provided below, covering sample preparation, instrument setup, data acquisition, and data processing.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality quantitative data.

  • Sectioning and Mounting: A representative piece of the rock containing this compound is cut to a size suitable for mounting in a 1-inch or 25 mm epoxy resin block.

  • Impregnation: If the sample is friable or porous, it should be impregnated with a low-viscosity epoxy under vacuum to prevent plucking of grains during polishing.

  • Grinding and Polishing: The mounted sample is ground using a series of progressively finer abrasive papers to achieve a flat surface. Subsequently, the sample is polished using diamond suspensions of decreasing particle size (e.g., 6 µm, 1 µm, and 0.25 µm) to obtain a mirror-like, scratch-free surface.

  • Cleaning: The polished sample is thoroughly cleaned in an ultrasonic bath with deionized water or ethanol to remove any polishing residue.

  • Carbon Coating: A thin, uniform layer of carbon (typically 20-30 nm) is deposited on the sample surface to ensure electrical conductivity and prevent charging under the electron beam.

Instrument Setup and Calibration

Accurate calibration of the electron microprobe is essential for quantitative analysis.

  • Instrument Conditions: Typical analytical conditions for amphibole analysis are:

    • Accelerating Voltage: 15 kV

    • Beam Current: 10-20 nA

    • Beam Diameter: 1-5 µm (a focused beam is used for spot analysis, while a slightly defocused beam may be used for beam-sensitive minerals)

  • Spectrometer Setup: Wavelength-dispersive spectrometers are used for their high spectral resolution and peak-to-background ratios. The appropriate diffracting crystals are selected for the elements of interest in this compound.

  • Standardization: The instrument is calibrated using a suite of well-characterized natural and synthetic mineral standards. The standards should be stable under the electron beam and homogeneous at the micro-scale. A list of recommended standards for the elements in this compound is provided below:

    • Si, Ca: Diopside or Wollastonite

    • Al: Corundum or anorthite

    • Mg: Forsterite or Periclase

    • Fe: Fayalite or Hematite

    • Na: Albite

    • K: Orthoclase

    • Ti: Rutile or Ilmenite

    • Mn: Rhodonite

    • F: Fluorite or Apatite

    • Cl: Sodalite or Scapolite

Data Acquisition
  • Sample Introduction: The carbon-coated sample is introduced into the electron microprobe sample chamber.

  • Locating this compound Grains: The this compound grains of interest are located using the integrated petrographic microscope and backscattered electron (BSE) imaging. BSE imaging is particularly useful for identifying different phases based on their average atomic number.

  • Spot Analysis: Point analyses are performed on selected areas of the this compound grains. It is recommended to acquire multiple data points per grain to check for compositional homogeneity.

  • Counting Times: Typical counting times for major elements are 10-20 seconds on the peak and 5-10 seconds on the background on either side of the peak. For minor and trace elements, longer counting times may be necessary to improve counting statistics.

Data Processing
  • Matrix Corrections: The raw X-ray intensity data is converted to elemental concentrations using a matrix correction procedure (e.g., ZAF, φ(ρz)). This corrects for the effects of atomic number (Z), absorption (A), and fluorescence (F) that arise from the interaction of the electron beam with the complex mineral matrix.

  • Mineral Formula Calculation: The weight percent of the oxides is recalculated into a mineral formula based on a specific number of oxygen atoms (typically 23 for amphiboles). This involves the following steps:

    • Convert weight percent of each oxide to molecular proportions by dividing by the molecular weight of the oxide.

    • Calculate the number of cations for each oxide.

    • Calculate the oxygen equivalent for each oxide.

    • Normalize the cations to a basis of 23 oxygens.

    • Allocate the cations to the different structural sites (T, C, B, A) in the amphibole structure based on ionic radii and charge balance.[7][8]

Visualizations

The following diagrams illustrate the experimental workflow for EPMA of this compound and the logical relationships of chemical substitutions within the this compound structure.

EPMA_Workflow cluster_prep Sample Preparation cluster_analysis EPMA Analysis cluster_data Data Processing p1 Rock Sample Selection p2 Sectioning and Mounting p1->p2 p3 Grinding and Polishing p2->p3 p4 Ultrasonic Cleaning p3->p4 p5 Carbon Coating p4->p5 a1 Instrument Setup and Calibration p5->a1 a2 Sample Introduction a1->a2 a3 Locating this compound Grains (BSE/Optical) a2->a3 a4 Quantitative Spot Analysis (WDS) a3->a4 d1 Raw X-ray Intensities a4->d1 d2 Matrix Correction (ZAF/φ(ρz)) d1->d2 d3 Oxide Weight Percent d2->d3 d4 Mineral Formula Calculation (23 Oxygens) d3->d4 d5 Cation Site Allocation d4->d5 Edenite_Substitutions cluster_substitutions Common Substitutions This compound Ideal this compound NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂ sub_fe Fe for Mg (Ferro-edenite series) This compound->sub_fe Mg²⁺ ↔ Fe²⁺ sub_k K for Na (Potassic-edenite) This compound->sub_k Na⁺ ↔ K⁺ (A-site) sub_f F for OH (Fluoro-edenite) This compound->sub_f OH⁻ ↔ F⁻ sub_al Tschermak Substitution (Mg,Si) ↔ (Al,Al) This compound->sub_al Coupled Substitution

References

Synthetic Edenite in Geochemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edenite, a complex inosilicate mineral of the double chain amphibole group with the ideal formula NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂, is a valuable indicator of metamorphic and igneous processes. While natural this compound provides crucial insights into geological conditions, its compositional variability can hinder precise experimental calibration. The synthesis of pure or compositionally controlled this compound, particularly fluoro-edenite where fluorine substitutes for the hydroxyl group, offers a powerful tool for systematic geochemical research. However, it is important to note that the synthesis of pure end-member hydroxyl-edenite has proven to be challenging, suggesting its instability under a wide range of conditions.[1] Consequently, much of the experimental work has focused on its fluorine-bearing analogue, fluoro-edenite.

This document outlines potential applications of synthetic this compound in geochemistry, accompanied by generalized experimental protocols and data presentation guidelines. These notes are intended to serve as a foundational resource for researchers designing experiments to investigate fundamental geochemical processes.

Application 1: Geochemical Standard for Microanalytical Techniques

Application Note: Synthetic this compound of known and homogeneous composition can serve as a primary or secondary standard for a variety of microanalytical techniques, including Electron Probe Microanalysis (EPMA), Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS), and Secondary Ion Mass Spectrometry (SIMS). The use of a well-characterized synthetic analogue minimizes matrix effects and provides a reliable point of reference for the quantification of elemental concentrations in natural amphiboles and other silicate minerals. This is particularly crucial for light elements and volatiles, which are often challenging to measure accurately.

Protocol for Use as a Standard:

  • Synthesis and Characterization: Synthesize a batch of this compound (or fluoro-edenite) under controlled pressure-temperature conditions. Grind a small aliquot of the synthetic product to a fine powder and verify its phase purity using X-ray Diffraction (XRD). Mount and polish a separate aliquot of the crystals for compositional analysis.

  • Homogeneity Testing: Analyze multiple grains from the synthesized batch using EPMA to assess major element homogeneity. A relative standard deviation of <2% for major elements is generally considered acceptable.

  • Bulk Compositional Analysis: If sufficient material is available, perform bulk analysis using techniques like X-ray Fluorescence (XRF) or solution-based ICP-MS to determine the definitive composition of the standard.

  • Microanalytical Standardization: Use the well-characterized synthetic this compound as a standard during the analysis of unknown samples. For LA-ICP-MS, this involves ablating the standard under the same conditions as the unknowns to correct for instrumental drift and quantify elemental concentrations.

Application 2: Experimental Petrology and Phase Equilibria

Application Note: Synthetic this compound can be used in phase equilibrium experiments to determine its stability field and its relationships with other minerals and melts under various pressure, temperature, and chemical conditions. Such experiments are fundamental to understanding the petrogenesis of igneous and metamorphic rocks where this compound is a constituent. By systematically varying parameters such as pressure, temperature, water activity, and oxygen fugacity, researchers can constrain the conditions of rock formation and evolution.

Protocol for Piston-Cylinder Experiments:

  • Starting Material Preparation: Prepare a starting material corresponding to the desired this compound composition from a mixture of high-purity oxides and carbonates (e.g., SiO₂, Al₂O₃, MgO, CaCO₃, Na₂CO₃). For fluoro-edenite, a source of fluorine such as NaF or CaF₂ is added.

  • Encapsulation: Load the starting material, along with a controlled amount of water, into a noble metal capsule (e.g., Au, Pt). The capsule is then welded shut to create a closed system.

  • Experimental Run: Place the capsule in a piston-cylinder apparatus. Increase pressure and temperature to the desired run conditions and hold for a duration sufficient to approach equilibrium (typically 24-100 hours).

  • Quenching: At the end of the experiment, rapidly quench the sample to room temperature by turning off the power to the furnace. This preserves the high-pressure, high-temperature mineral assemblage.

  • Analysis: Open the capsule and analyze the run products using techniques such as petrographic microscopy, SEM, and XRD to identify the phases present. The composition of individual phases is determined by EPMA.

Application 3: Trace Element Partitioning Studies

Application Note: Understanding how trace elements are distributed between minerals and melts is crucial for modeling magmatic processes such as fractional crystallization and partial melting. Synthetic this compound can be used in experiments to determine mineral-melt partition coefficients (D-values) for a wide range of trace elements. These data are essential for interpreting the trace element signatures of natural rocks and for understanding the geochemical cycling of elements.

Protocol for Trace Element Partitioning Experiments:

  • Starting Material Preparation: Prepare a synthetic silicate melt (glass) of a composition known to crystallize this compound. This can be done by melting a mixture of oxides at high temperature. Dope the glass with a suite of trace elements of interest at concentrations suitable for analysis by LA-ICP-MS (typically ppm level).

  • Experimental Setup: Mix the doped glass powder with a small amount of water and seal it in a noble metal capsule. The experiment is then run in a piston-cylinder apparatus under conditions where this compound is expected to crystallize.

  • Analysis of Run Products: After quenching, the experimental charge will contain newly grown synthetic this compound crystals coexisting with quenched glass. Both phases are analyzed for their major element composition by EPMA and trace element concentrations by LA-ICP-MS.

  • Calculation of Partition Coefficients: The partition coefficient (D) for each element is calculated as the ratio of its concentration in the synthetic this compound to its concentration in the coexisting melt (glass).

Data Presentation

Quantitative data from experimental studies should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Representative Experimental Conditions for Synthetic this compound Studies

Experiment IDPressure (GPa)Temperature (°C)Duration (hours)Starting MaterialfO₂ Buffer
ED-11.090072Oxide Mix + H₂ONNO
FED-21.595048Fluoro-edenite GlassNNO+1

NNO: Nickel-Nickel Oxide oxygen fugacity buffer

Table 2: Example Major Element Composition of Synthetic Fluoro-Edenite (wt%)

Oxidewt%
SiO₂54.8
Al₂O₃6.5
MgO25.9
CaO12.8
Na₂O3.9
F4.8
Total 108.7
-O=F₂-2.0
Total 106.7

Table 3: Illustrative Trace Element Partition Coefficients (D) for Synthetic this compound/Melt

ElementD (this compound/Melt)
Sr0.85
Y2.5
Zr0.4
Nb0.2
Ba0.15
La0.9
Yb3.1

Visualizations

Experimental_Workflow A Starting Material Preparation (Oxides/Glass) B Encapsulation (Noble Metal Capsule) A->B C High P-T Experiment (Piston-Cylinder) B->C D Quenching C->D E Sample Preparation (Mounting/Polishing) D->E F Phase Identification (SEM, XRD) E->F G Compositional Analysis (EPMA, LA-ICP-MS) E->G H Data Interpretation F->H G->H

Caption: Generalized workflow for the synthesis and analysis of this compound in experimental geochemistry.

Partitioning_Logic Melt Silicate Melt (Doped with Trace Elements) Partitioning Equilibrium Partitioning (High P, T) Melt->Partitioning This compound Synthetic this compound Crystal This compound->Partitioning Analysis LA-ICP-MS Analysis Partitioning->Analysis D_Value Calculate D-Value (C_this compound / C_Melt) Analysis->D_Value

Caption: Logical flow for determining trace element partition coefficients using synthetic this compound.

References

Application Notes and Protocols for the Identification of Edenite using X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edenite, a complex inosilicate mineral belonging to the amphibole group, possesses the general chemical formula NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂.[1] Its identification is crucial in various geological and material science contexts. X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of materials, providing a unique fingerprint for identification.[2] This document provides detailed application notes and protocols for the identification of this compound using powder X-ray diffraction, including data on its crystallographic properties and a guide to experimental procedures.

Crystallographic Data of this compound

This compound crystallizes in the monoclinic system with the space group C2/m.[1][3] The unit cell parameters and powder X-ray diffraction data are summarized below. These values are essential for the identification of this compound from an unknown sample's diffraction pattern.

Table 1: Crystallographic and Powder X-ray Diffraction Data for this compound

ParameterValue
Crystal System Monoclinic
Space Group C2/m
Cell Parameters
a9.837 Å[3]
b17.954 Å[3]
c5.307 Å[3]
β105.18°[3]
Volume (V) 904.58 ų[4]
Z 2[3]
Calculated Density 3.06 g/cm³[4]

Table 2: X-ray Powder Pattern for this compound (from Franklin, New Jersey, USA)

d-spacing (Å)Relative Intensity (I/I₀)
8.4380
3.37712
3.26740
3.120100
2.80018
2.69920
9.0110

Source: Handbook of Mineralogy[3]

Experimental Protocol

This protocol outlines the steps for identifying this compound in a powdered sample using X-ray diffraction.

1. Sample Preparation

  • Objective: To obtain a randomly oriented, fine powder to minimize preferred orientation effects.

  • Procedure:

    • If the sample is a rock, carefully extract the this compound mineral.

    • Grind the this compound sample to a fine powder (typically <10 µm) using an agate mortar and pestle. This ensures a sufficient number of crystallites are exposed to the X-ray beam, leading to a representative diffraction pattern.

    • The powder can be back-loaded into a sample holder or mounted on a zero-background sample holder to reduce background noise in the diffraction pattern.

2. Instrument Setup and Data Collection

  • Objective: To acquire a high-quality diffraction pattern suitable for phase identification.

  • Typical Instrument Parameters (using a Bragg-Brentano diffractometer with Cu Kα radiation):

    • X-ray Source: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA (or as per instrument specifications)

    • Scan Range (2θ): 5° to 80°

    • Step Size: 0.02°

    • Time per Step: 1-2 seconds (can be increased for better signal-to-noise ratio)

    • Divergence Slit: e.g., 1°

    • Receiving Slit: e.g., 0.2 mm

    • Sample Rotation: Enabled to improve crystal statistics.

3. Data Analysis

  • Objective: To identify the crystalline phases present in the sample by comparing the experimental diffraction pattern with a database.

  • Procedure:

    • Phase Identification:

      • The acquired diffraction pattern (a plot of intensity vs. 2θ) is processed using phase identification software (e.g., X'Pert HighScore, MATCH!).

      • The software compares the peak positions and relative intensities of the experimental pattern with a comprehensive database of known crystalline phases, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

      • A match with the reference pattern for this compound (as shown in Table 2) confirms its presence.

    • Rietveld Refinement (Optional but Recommended for Detailed Analysis):

      • Rietveld refinement is a powerful technique used for the quantitative analysis of crystalline materials.[5][6] It involves fitting a calculated diffraction profile to the entire experimental pattern.

      • This method can be used to refine the lattice parameters, crystal structure, and quantify the amount of this compound in a multiphase sample.

      • Software such as GSAS-II, FullProf, or TOPAS is commonly used for Rietveld refinement. The refinement process requires a good starting structural model for this compound.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_xrd XRD Data Collection cluster_analysis Data Analysis Sample Bulk Sample Grinding Grinding to Fine Powder Sample->Grinding Mounting Sample Mounting Grinding->Mounting XRD X-ray Diffractometer Mounting->XRD Pattern Diffraction Pattern Acquisition XRD->Pattern PhaseID Phase Identification Pattern->PhaseID Rietveld Rietveld Refinement PhaseID->Rietveld Optional Report Final Report PhaseID->Report Rietveld->Report

Caption: Experimental workflow for this compound identification using XRD.

logical_relationship ExperimentalPattern Experimental XRD Pattern Comparison Comparison of Peak Positions and Intensities ExperimentalPattern->Comparison Refinement Rietveld Refinement ExperimentalPattern->Refinement Database Crystallographic Database (e.g., ICDD PDF) Database->Comparison Identification This compound Identification Comparison->Identification StructuralModel This compound Structural Model StructuralModel->Refinement QuantitativeResults Quantitative Phase Analysis & Refined Structure Refinement->QuantitativeResults

References

Application Notes and Protocols for the Study of Edenite in Garnet-Rich Lherzolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edenite, a member of the calcic-amphibole group, is a significant indicator mineral found in garnet-rich lherzolites, which are ultramafic rocks originating from the Earth's upper mantle. The study of this compound provides crucial insights into metasomatic processes, fluid-rock interactions, and the pressure-temperature (P-T) conditions within the mantle. These application notes and protocols provide a detailed guide for the comprehensive analysis of this compound and its associated minerals in garnet-rich lherzolite samples, primarily from mantle xenoliths.

Geological Significance

This compound in garnet-rich lherzolites is often associated with metasomatism, a process where the chemical composition of a rock is altered by the introduction of external fluids or melts. Its presence can indicate the infiltration of fluids rich in sodium, potassium, and water into the mantle wedge. The breakdown of this compound into minerals such as clinopyroxene and phlogopite can be used to trace the subsequent metamorphic history of the rock, including subduction and exhumation cycles. Relict inclusions of this compound within other minerals can preserve information about earlier geological events that might otherwise be erased by later high-pressure metamorphism.[1]

Data Presentation: Mineral Compositions

The following tables summarize the representative chemical compositions of this compound and coexisting minerals in garnet-rich lherzolites, as determined by electron probe microanalysis (EPMA). These data are essential for understanding the chemical equilibrium and petrogenesis of the rock.

Table 1: Representative Chemical Composition of this compound

OxideWt%
SiO₂45.0 - 52.0
TiO₂0.2 - 1.5
Al₂O₃10.0 - 16.0
Cr₂O₃0.1 - 1.0
FeO*4.0 - 10.0
MnO0.1 - 0.3
MgO15.0 - 20.0
CaO10.0 - 12.0
Na₂O2.5 - 4.0
K₂O0.5 - 2.0
Total ~98-100

*Total iron reported as FeO.

Table 2: Representative Chemical Compositions of Coexisting Minerals

OxideGarnet (Wt%)Clinopyroxene (Wt%)Orthopyroxene (Wt%)
SiO₂40.0 - 42.050.0 - 54.054.0 - 57.0
TiO₂0.2 - 0.80.2 - 1.00.1 - 0.3
Al₂O₃20.0 - 23.04.0 - 8.02.0 - 5.0
Cr₂O₃1.0 - 4.00.5 - 2.00.2 - 0.8
FeO*8.0 - 12.02.0 - 5.05.0 - 8.0
MnO0.3 - 0.60.1 - 0.20.1 - 0.3
MgO18.0 - 21.014.0 - 17.030.0 - 34.0
CaO4.0 - 6.018.0 - 22.00.5 - 1.5
Na₂O< 0.11.0 - 2.5< 0.1
K₂O< 0.05< 0.1< 0.05
Total ~98-100 ~98-100 ~98-100

*Total iron reported as FeO.

Experimental Protocols

Sample Preparation for Microscopic and In-Situ Analysis

High-quality sample preparation is critical for accurate analysis. This protocol is suitable for preparing samples for petrographic examination, Electron Probe Microanalysis (EPMA), and Electron Backscatter Diffraction (EBSD).

Materials:

  • Rock saw with a diamond-impregnated blade

  • Grinding and polishing machine

  • Abrasive papers (e.g., silicon carbide grits: 240, 400, 600, 800, 1200)

  • Polishing cloths

  • Diamond polishing suspensions (e.g., 6 µm, 3 µm, 1 µm)

  • Colloidal silica suspension (e.g., 0.05 µm)

  • Epoxy resin and hardener

  • Glass slides

  • Ultrasonic bath

  • Deionized water and ethanol

Protocol:

  • Sectioning: Cut a representative piece of the lherzolite sample to a thickness of approximately 1-2 cm using a rock saw with a diamond blade. Use water as a coolant to avoid thermal damage.

  • Impregnation and Mounting: If the sample is friable, impregnate it with a low-viscosity epoxy under vacuum. Mount the cut rock chip onto a glass slide using epoxy.

  • Grinding: Grind the sample to a thickness of approximately 30 µm for transmitted light microscopy. Use a sequence of progressively finer abrasive papers, starting with 240 grit and finishing with 1200 grit. Clean the sample thoroughly between each grit size to avoid contamination.

  • Polishing: Polish the sample using diamond suspensions on appropriate polishing cloths. Start with a 6 µm suspension and proceed to 3 µm and 1 µm.

  • Final Polishing (for EPMA and EBSD): For a damage-free surface required for EBSD and high-quality EPMA, a final polishing step with a colloidal silica suspension on a vibratory polisher is recommended.[2][3] Polish for several hours until a mirror-like finish is achieved.

  • Cleaning: After the final polishing step, thoroughly clean the sample in an ultrasonic bath with deionized water, followed by ethanol, to remove any polishing residue.

  • Carbon Coating: For EPMA, apply a thin, uniform coat of carbon to the polished surface to ensure electrical conductivity.

X-Ray Diffraction (XRD) for Mineral Identification

XRD is used to identify the crystalline phases present in the lherzolite.

Materials:

  • Mortar and pestle (agate or ceramic)

  • Sieves

  • XRD sample holder (e.g., zero-background holder)

  • X-ray diffractometer

Protocol:

  • Sample Preparation: Crush a representative portion of the lherzolite sample into a fine powder using a mortar and pestle. The ideal grain size is less than 10 µm to ensure random orientation of crystallites.[4]

  • Mounting: Mount the powdered sample into the XRD sample holder. Ensure a flat, smooth, and densely packed surface to minimize preferred orientation effects.[4]

  • Instrument Setup and Data Collection:

    • Use a diffractometer with a copper (Cu) Kα radiation source.

    • Set the scanning range from 2 to 70 degrees 2θ.[5]

    • Use a step size of 0.02 degrees and a counting time of 1-2 seconds per step.

  • Data Analysis:

    • Process the raw XRD data to remove background noise.

    • Use a search-match software that compares the experimental diffraction pattern to a database of known mineral patterns (e.g., the International Centre for Diffraction Data - ICDD database) to identify the mineral phases present.

    • For quantitative analysis, Rietveld refinement can be employed to determine the relative abundance of each mineral phase.

Electron Probe Microanalysis (EPMA) for Major and Minor Element Composition

EPMA is a quantitative technique used to determine the chemical composition of individual mineral grains.

Materials:

  • Electron probe microanalyzer

  • Carbon-coated polished thin section

  • A suite of well-characterized mineral and synthetic standards

Protocol:

  • Instrument Setup:

    • Use an accelerating voltage of 15 kV and a beam current of 15-20 nA.[6]

    • Use a focused electron beam for spot analyses.

  • Standardization: Calibrate the instrument using appropriate standards for the elements of interest. Examples of standards include:

    • Si, Ca: Diopside

    • Al, Fe: Garnet (almandine)

    • Mg: Olivine (forsterite)

    • Na: Albite

    • K: Orthoclase

    • Ti: Rutile

    • Cr: Chromite

    • Mn: Rhodonite

  • Data Acquisition:

    • Acquire data for each element on both the peak and background positions.

    • Counting times are typically 20-40 seconds on the peak and 10-20 seconds on the background.

  • Data Correction: Apply matrix corrections (ZAF or equivalent) to the raw data to obtain accurate elemental concentrations.

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for Trace Element Analysis

LA-ICP-MS is used to determine the concentrations of trace elements in individual mineral grains with high spatial resolution.

Materials:

  • LA-ICP-MS system (e.g., a 193 nm ArF excimer laser coupled to a quadrupole or sector-field ICP-MS)

  • Polished thin section

  • External reference materials (e.g., NIST SRM 610/612 glass)

  • Internal standard element with a known concentration from EPMA (e.g., Ca or Si)

Protocol:

  • Instrument Tuning: Tune the ICP-MS to maximize sensitivity and minimize oxide formation (e.g., ThO+/Th+ < 0.5%).

  • Laser Parameters:

    • Use a spot size appropriate for the grain size of interest (e.g., 30-50 µm).

    • Set the laser repetition rate to 5-10 Hz and the energy density to 3-5 J/cm².

  • Data Acquisition:

    • Perform a pre-ablation pass to clean the sample surface.

    • Acquire data by ablating the sample and transporting the aerosol to the ICP-MS using a carrier gas (e.g., He).

    • Each analysis should include a period of background measurement before ablation.

  • Data Processing:

    • Use a data processing software (e.g., Iolite, Glitter) to correct for instrument drift and background.

    • Use the external reference material for calibration and the internal standard to correct for variations in ablation yield.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample_Collection Garnet Lherzolite Xenolith Collection Sectioning Sectioning Sample_Collection->Sectioning Mounting Mounting & Impregnation Sectioning->Mounting Grinding Grinding Mounting->Grinding Polishing Polishing Grinding->Polishing XRD XRD Analysis Grinding->XRD Final_Polishing Final Polishing (Colloidal Silica) Polishing->Final_Polishing Coating Carbon Coating Final_Polishing->Coating LA_ICP_MS LA-ICP-MS Analysis Final_Polishing->LA_ICP_MS EPMA EPMA Analysis Coating->EPMA Mineral_ID Mineral Identification XRD->Mineral_ID Major_Elements Major & Minor Element Composition EPMA->Major_Elements Trace_Elements Trace Element Composition LA_ICP_MS->Trace_Elements PT_Conditions P-T Condition Estimation Major_Elements->PT_Conditions Geochem_Modeling Geochemical Modeling Trace_Elements->Geochem_Modeling

Caption: Experimental workflow for the analysis of this compound in garnet-rich lherzolites.

Edenite_Breakdown cluster_reactants Reactants cluster_conditions Conditions cluster_products Products cluster_mobilization Elemental Mobilization This compound This compound (NaCa₂(Mg,Fe)₅Si₇AlO₂₂(OH)₂) PT_Increase Increasing Pressure & Temperature (Subduction) This compound->PT_Increase Fluid SiO₂-rich Fluid Fluid->PT_Increase Clinopyroxene Clinopyroxene ((Ca,Na)(Mg,Fe,Al)(Si,Al)₂O₆) PT_Increase->Clinopyroxene Phlogopite Phlogopite (KMg₃(AlSi₃O₁₀)(F,OH)₂) PT_Increase->Phlogopite Gains Gains: Ca, Si, Cr PT_Increase->Gains Losses Losses: H, Mg, Al, Fe, Na, K PT_Increase->Losses

Caption: Breakdown of this compound in the presence of a silica-rich fluid during subduction.[1]

References

Petrographic Analysis of Edenite-Bearing Rocks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edenite is a calcium-bearing amphibole mineral typically found in metamorphic rocks such as amphibolites and marbles. Its presence and chemical composition can provide valuable insights into the pressure, temperature, and chemical conditions of rock formation and subsequent metamorphic events. This document provides detailed application notes and protocols for the comprehensive petrographic analysis of this compound-bearing rocks, from sample preparation to advanced micro-analytical techniques.

Data Presentation: Quantitative Mineralogy and Geochemistry

The following tables summarize typical quantitative data obtained from the analysis of this compound-bearing rocks.

Table 1: Representative Modal Composition of this compound-Bearing Amphibolite
MineralSample 1 (%)Sample 2 (%)Sample 3 (%)
Amphibole (this compound/Pargasite) 55 62 48
Plagioclase302535
Quartz538
Epidote453
Titanite21.52.5
Opaque Minerals322
Apatite11.51.5
Total 100 100 100

Note: Data is compiled from representative amphibolite compositions. Actual percentages will vary.

Table 2: Whole-Rock Major and Trace Element Geochemistry of a Representative this compound-Bearing Amphibolite
Major Oxides (wt%) Concentration Trace Elements (ppm) Concentration
SiO₂48.50Ba150
TiO₂1.20Rb25
Al₂O₃15.80Sr400
Fe₂O₃ (total)11.50Zr120
MnO0.20Y30
MgO7.50V250
CaO10.50Cr200
Na₂O3.20Ni100
K₂O0.80La15
P₂O₅0.30Ce35
Total 99.50

Note: This table presents a typical geochemical signature for a metabasic rock, the common protolith for amphibolites.

Experimental Protocols

Thin Section Preparation

A standard petrographic thin section is a 30-micrometer-thick slice of rock mounted on a glass slide.[1][2]

Methodology:

  • Cutting: A small, representative piece of the rock is cut using a diamond-tipped rock saw.

  • Grinding and Lapping: One surface of the rock chip is ground flat and smooth using progressively finer abrasive grits (e.g., silicon carbide powder) on a lapping wheel.

  • Mounting: The polished surface is affixed to a glass microscope slide using a suitable adhesive, typically a two-part epoxy resin.

  • Slicing: The excess rock material is cut away from the slide, leaving a thin slice attached.

  • Final Grinding and Polishing: The exposed surface of the rock slice is ground down to the standard thickness of 30 µm. This is monitored using a polarized light microscope by observing the interference colors of known minerals like quartz. The final step involves polishing the surface with a very fine abrasive slurry to achieve a smooth, scratch-free finish. For microprobe analysis, a highly polished, uncovered thin section is required.[1]

Polarized Light Microscopy (PLM)

PLM is the primary technique for identifying minerals and observing the textural relationships within a rock thin section.[3][4]

Methodology:

  • Plane-Polarized Light (PPL) Examination:

    • Observe mineral properties such as color, pleochroism (change in color with rotation of the stage), cleavage, and crystal habit.[4]

    • This compound typically appears as pale green to colorless in PPL and may exhibit weak to moderate pleochroism.[5]

  • Cross-Polarized Light (XPL) Examination:

    • Insert the analyzer to observe interference colors, twinning, and extinction characteristics.

    • This compound is biaxial positive and shows second-order interference colors.[5]

    • Determine the extinction angle by measuring the angle between the cleavage direction and the position of maximum extinction.

  • Modal Analysis (Point Counting):

    • Systematically identify and count minerals at regular intervals across the thin section to determine their relative abundances (modal percentages).

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS)

SEM-EDS provides high-magnification imaging and semi-quantitative elemental analysis of individual mineral grains.[6]

Methodology:

  • Sample Preparation: A polished thin section is coated with a thin layer of conductive material, typically carbon, to prevent charging under the electron beam.

  • Imaging:

    • Backscattered Electron (BSE) Imaging: Provides compositional contrast, where minerals with higher average atomic numbers appear brighter. This is useful for distinguishing different mineral phases.

    • Secondary Electron (SE) Imaging: Provides topographic information about the sample surface.

  • EDS Analysis:

    • An electron beam is focused on a specific point on the mineral of interest (e.g., an this compound crystal).

    • The interaction of the beam with the sample generates X-rays with energies characteristic of the elements present.

    • An EDS detector collects these X-rays to generate a spectrum, which is then used to identify and quantify the elemental composition of the mineral.

    • Operating Conditions: A typical accelerating voltage for mineral analysis is 15-20 kV.

Electron Probe Microanalysis (EPMA)

EPMA is a fully quantitative technique for determining the chemical composition of minerals at a micro-scale. It is particularly useful for analyzing the compositional variations within and between mineral grains.

Methodology:

  • Sample Preparation: A highly polished, carbon-coated thin section is used.

  • Standardization: The instrument is calibrated using well-characterized standard materials with known chemical compositions.

  • Analysis:

    • A focused electron beam is directed onto the target mineral.

    • Wavelength-dispersive spectrometers (WDS) are used to measure the intensity of characteristic X-rays for each element of interest.

    • The X-ray intensities from the sample are compared to those from the standards to calculate the elemental concentrations.

    • Operating Conditions for Amphiboles:

      • Accelerating Voltage: 15 kV

      • Beam Current: 10-20 nA

      • Beam Diameter: 5-10 µm (a wider beam is used to minimize damage to hydrous minerals like amphiboles)

  • Data Processing: The raw data is corrected for matrix effects (ZAF correction) to yield accurate weight percentages of the constituent oxides.

Visualizations

petrographic_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_interpretation Data Interpretation RockSample Rock Sample ThinSection Thin Section Preparation RockSample->ThinSection PLM Polarized Light Microscopy (PLM) ThinSection->PLM SEM_EDS SEM-EDS Analysis ThinSection->SEM_EDS EPMA Electron Probe Microanalysis (EPMA) ThinSection->EPMA MineralID Mineral Identification & Textural Analysis PLM->MineralID ModalComp Modal Composition PLM->ModalComp ChemComp Chemical Composition SEM_EDS->ChemComp EPMA->ChemComp PT_Conditions P-T Conditions & Petrogenesis MineralID->PT_Conditions ModalComp->PT_Conditions ChemComp->PT_Conditions

Caption: Workflow for the petrographic analysis of this compound-bearing rocks.

mineral_assemblage Typical Mineral Assemblage in this compound-Bearing Amphibolite This compound This compound Plagioclase Plagioclase This compound->Plagioclase in equilibrium Quartz Quartz This compound->Quartz associated with Epidote Epidote This compound->Epidote associated with Titanite Titanite This compound->Titanite accessory Plagioclase->Quartz Apatite Apatite Plagioclase->Apatite accessory

Caption: Common mineral assemblage in an this compound-bearing amphibolite.

References

Troubleshooting & Optimization

Technical Support Center: Edenite and Pargasite Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on distinguishing between the amphibole minerals edenite and pargasite. Given their frequent co-existence and similar properties, accurate identification is critical for rigorous experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical difference between this compound and pargasite?

A1: The fundamental chemical distinction between this compound and pargasite lies in their aluminum (Al) and silicon (Si) content, which affects the cation distribution within the crystal structure. This compound and pargasite are both calcium amphiboles, but pargasite is more aluminous than this compound.[1][2] Their ideal chemical formulas are:

  • This compound: NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂[1][3][4][5]

  • Pargasite: NaCa₂(Mg₄Al)(Si₆Al₂)O₂₂(OH)₂[6]

The key difference is in the tetrahedral (T) and octahedral (C) sites. Pargasite has a higher substitution of Al for Si in the tetrahedral sites and a higher concentration of trivalent cations like Al in the C sites.[4][7]

Q2: Can this compound and pargasite be distinguished by visual inspection?

A2: No, visual identification is often unreliable. Both minerals can appear as dark green to black, blocky crystals and are frequently found intergrown, making them visually indistinguishable.[5][8] While some color variations have been noted, with this compound sometimes being paler or grayish-green, these are not diagnostic features.[1][9]

Q3: What analytical techniques are essential for definitive identification?

A3: Definitive identification requires advanced analytical techniques that can precisely determine the chemical composition and crystal structure. The most commonly employed and reliable methods include:

  • Electron Probe Microanalysis (EPMA): To determine the precise elemental composition.[4]

  • Single-Crystal X-ray Diffraction (SCXRD): To resolve the crystal structure and cation ordering.[4][7]

  • Fourier Transform Infrared (FTIR) Spectroscopy: To investigate the arrangement of ions within the crystal lattice.[4][10]

Q4: Do this compound and pargasite form a solid solution series?

A4: Yes, this compound and pargasite form a continuous solid solution series.[2][11] This means that their chemical compositions can vary continuously between the two end-members, often making a clear distinction challenging. Samples can have compositions that are intermediate between this compound and pargasite.[2]

Troubleshooting Guide

Issue 1: My EPMA data is ambiguous and falls on the borderline between this compound and pargasite.

  • Possible Cause: The sample may have an intermediate composition due to the solid solution series between this compound and pargasite.[2]

  • Solution:

    • Increase the number of analysis points: Analyze multiple points across different crystals and within single crystals to assess compositional heterogeneity.

    • Recalculate the formula carefully: Ensure the amphibole formula is calculated correctly based on 23 oxygens (anhydrous basis). Pay close attention to the site allocation of cations, particularly Al, Si, and Na.

    • Complement with other techniques: Use SCXRD to determine the cation distribution, which can provide definitive classification.

Issue 2: The optical properties (e.g., pleochroism, refractive indices) of my samples are inconsistent with published data for either this compound or pargasite.

  • Possible Cause: The presence of other elements, such as fluorine (F) or titanium (Ti), can significantly alter the optical properties.[4][12] For example, F-rich varieties like fluoro-edenite and fluoro-pargasite have distinct properties.[4]

  • Solution:

    • Check for additional elements: Review your EPMA data for the presence of F, Cl, Ti, and other minor or trace elements that could be influencing the optical characteristics.

    • Consult specialized literature: Refer to studies on specific compositional varieties of this compound and pargasite (e.g., fluoro-pargasite, titanian pargasite) for more accurate comparative data.[12]

Issue 3: I am having difficulty physically separating this compound from pargasite for analysis.

  • Possible Cause: this compound and pargasite often occur in intimate intergrowths, making mechanical separation challenging.[5][8]

  • Solution:

    • In-situ analysis: Whenever possible, perform analyses directly on a polished thin section or rock slab using techniques like EPMA or micro-FTIR. This avoids the need for physical separation.

    • Careful mineral picking: If separation is necessary, use a high-magnification microscope and fine-tipped tools to carefully extract grains from a crushed sample. Be aware that you may still have composite grains.

Quantitative Data Summary

PropertyThis compoundPargasite
Ideal Chemical Formula NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂[1][3][5]NaCa₂(Mg₄Al)(Si₆Al₂)O₂₂(OH)₂[6]
Crystal System Monoclinic[1]Monoclinic[6][13]
Space Group C2/m[14]C2/m[7]
Density (g/cm³) 3.05 - 3.37[1]3.04 - 3.17[6][13]
Hardness (Mohs) 5 - 6[1]5 - 6[6][13]
Refractive Indices α = 1.606-1.649β = 1.615-1.658γ = 1.628-1.667[5]α = 1.613-1.670β = 1.618-1.675γ = 1.633-1.688[6][13]
Birefringence 0.018 - 0.022[3]0.020[3][6]

Experimental Protocols

Protocol 1: Electron Probe Microanalysis (EPMA)
  • Sample Preparation: Prepare a polished thin section or an epoxy mount of the mineral grains. Ensure the surface is flat, highly polished, and free of defects. Carbon-coat the sample to ensure electrical conductivity.

  • Instrumentation: Use a wavelength-dispersive X-ray spectrometer (WDS) for optimal accuracy and precision.

  • Analytical Conditions:

    • Accelerating Voltage: 15 kV[4]

    • Beam Current: 15-20 nA[4]

    • Beam Diameter: 1-5 µm (use a focused beam for fine-grained samples and a slightly defocused beam to minimize sample damage in hydrous minerals).[4]

  • Standards: Use well-characterized mineral standards for calibration (e.g., albite for Na, diopside for Ca and Mg, sanidine for Al and Si).

  • Data Acquisition: Analyze for all major and minor elements, including Si, Al, Fe, Mg, Ca, Na, K, Ti, Mn, and F.

  • Formula Calculation: Recalculate the chemical formula based on 23 oxygen atoms per formula unit (apfu). The classification is based on the cation site occupancy, particularly the A-site occupancy and the amount of Al in the tetrahedral and octahedral sites.

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Selection: Select a small, single crystal (typically < 0.1 mm) that is free of cracks and inclusions.

  • Mounting: Mount the crystal on a goniometer head using a suitable adhesive.

  • Data Collection: Use a diffractometer equipped with a Mo or Cu X-ray source. Collect a full sphere of diffraction data at room temperature.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson synthesis.

    • Refine the structure using full-matrix least-squares methods.

    • Pay close attention to the refinement of site occupancy factors to determine the distribution of cations (e.g., Al and Si on the T sites; Mg, Fe, and Al on the M sites).

  • Classification: The refined site populations will provide a definitive classification of the mineral as either this compound or pargasite based on the established crystallographic definitions.[7]

Visualizations

Distinguishing_Edenite_Pargasite cluster_chemical Chemical Analysis cluster_structural Structural Analysis EPMA EPMA borderline Borderline Composition? EPMA->borderline SCXRD SCXRD FTIR FTIR SCXRD->FTIR This compound This compound SCXRD->this compound pargasite Pargasite SCXRD->pargasite start Sample start->EPMA borderline->SCXRD Yes borderline->this compound No borderline->pargasite No

Caption: Workflow for distinguishing this compound from pargasite.

Cation_Site_Difference This compound This compound NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂ T-site: 7 Si, 1 Al C-site: 5 Mg pargasite Pargasite NaCa₂(Mg₄Al)(Si₆Al₂)O₂₂(OH)₂ T-site: 6 Si, 2 Al C-site: 4 Mg, 1 Al This compound:t_site->pargasite:t_site Higher Si/Al ratio pargasite:c_site->this compound:c_site Higher Mg content

Caption: Key cation site differences between this compound and pargasite.

References

Technical Support Center: Synthetic Edenite Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of edenite crystals. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide

This section provides solutions to common problems encountered during synthetic this compound crystal growth experiments.

Issue 1: No crystal formation or very small crystals.

  • Question: I have followed the synthesis protocol, but no crystals have formed, or the resulting crystals are too small for analysis. What are the likely causes and how can I resolve this?

  • Answer: The absence of crystal growth or the formation of very small crystals is a common issue that can stem from several factors. The primary reasons are often related to the solution not being saturated, the presence of impurities, or suboptimal temperature control.

    • Solution Saturation: For crystal growth to occur, the solution must be supersaturated with the this compound components. If the concentration is too low, nucleation and growth will not happen.

      • Recommendation: Increase the concentration of the starting materials. If using a flux method, ensure the this compound components have fully dissolved in the flux at the maximum temperature before initiating the cooling process. For hydrothermal methods, check the solubility of your starting materials under the experimental pressure and temperature conditions.

    • Purity of Starting Materials: Impurities can inhibit crystal growth by interfering with the crystal lattice formation.[1][2]

      • Recommendation: Use high-purity (>99.9%) starting materials. Ensure all labware is scrupulously clean to avoid contamination.[3]

    • Cooling Rate: A rapid cooling rate does not allow sufficient time for large crystals to form, often resulting in a glassy phase or microcrystalline material. Slower cooling generally promotes the growth of larger and more perfect crystals.

      • Recommendation: Decrease the cooling rate. Experiment with different cooling profiles to find the optimal conditions for your specific composition.

    • Nucleation: A lack of nucleation sites can prevent crystal growth.

      • Recommendation: Consider introducing seed crystals of this compound or a structurally similar mineral to encourage nucleation.

Issue 2: Presence of impurity phases (e.g., pyroxene).

  • Question: My synthesis product contains a significant amount of pyroxene and other unwanted phases. How can I increase the yield of this compound crystals?

  • Answer: The co-crystallization of impurity phases such as pyroxene is a known challenge in this compound synthesis, particularly in OH-bearing systems.[4][5] The stability of this compound is highly dependent on the chemical composition and experimental conditions.

    • Role of Fluorine: Endmember this compound without fluorine is unstable and its synthesis in OH-bearing systems has been largely unsuccessful.[5][6] Fluorine plays a crucial role in stabilizing the this compound structure.

      • Recommendation: Introduce a fluorine source into your starting materials to synthesize fluoro-edenite. This has been shown to significantly increase the yield and stability of the this compound phase.[5][6]

    • Starting Composition: The stoichiometry of your starting mixture is critical. Deviations from the ideal this compound composition can favor the formation of other phases.

      • Recommendation: Carefully check the stoichiometry of your starting materials. It has been noted that an excess of silica can stabilize amphibole, but the composition may result in solid solutions.[4]

Issue 3: Chemical zoning in crystals.

  • Question: The synthetic this compound crystals I have grown exhibit significant chemical zoning. What causes this and how can I grow more homogeneous crystals?

  • Answer: Chemical zoning, a variation in chemical composition from the core to the rim of a crystal, is a common phenomenon in synthetic amphiboles.[4] It typically arises from changes in the melt or fluid composition as crystallization progresses, or from fluctuations in temperature and pressure.

    • Slow Growth Rate: A slower cooling and growth rate allows for diffusion to maintain equilibrium between the crystal surface and the melt/solution, which can lead to more homogeneous crystals.

      • Recommendation: Employ a very slow cooling rate. A multi-step cooling profile with periods of constant temperature can also promote homogenization.

    • Melt/Flux Volume: A larger volume of melt or flux relative to the amount of crystal growth can buffer against significant changes in the melt composition, reducing zoning.

      • Recommendation: Increase the ratio of flux to starting material in flux growth experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound crystals?

A1: Based on available literature, the synthesis of pure, OH-bearing this compound is extremely challenging. The most successful and reliable method reported is for the synthesis of fluoro-edenite using a high-temperature melting and slow cooling technique .[5][6] This involves melting the stoichiometric oxide and fluoride starting materials at temperatures around 1240°C to 1350°C, followed by a controlled slow cooling to allow for crystal growth.[5][6]

Q2: What are the typical experimental parameters for fluoro-edenite synthesis?

A2: A summary of typical experimental parameters for the synthesis of fluoro-edenite via the melting and slow cooling method is provided in the table below. Please note that these are starting points and may require optimization for your specific setup and desired crystal characteristics.

ParameterRecommended Value/RangeNotes
Starting Materials High-purity oxides (SiO₂, Al₂O₃, MgO, CaO) and NaF/CaF₂Purity should be >99.9% to avoid impurities that can inhibit growth.
Maximum Temperature 1240 - 1350 °CTo ensure complete melting and homogenization of the starting materials.[5][6]
Dwell Time at Max T Several hoursTo ensure a homogeneous melt before cooling.
Cooling Rate 1 - 5 °C/hourA slower cooling rate generally results in larger, higher-quality crystals.
Atmosphere Inert atmosphere (e.g., Argon) or sealed platinum capsuleTo prevent oxidation and volatilization of components.
Crucible Material Platinum or graphiteGraphite crucibles with screw-on covers can minimize volatilization.[7]

Q3: How does the cooling rate affect the final crystal product?

A3: The cooling rate is a critical parameter that significantly influences the size, morphology, and quality of the resulting crystals.

Cooling RateExpected Outcome
Fast (>10 °C/hour) Small, poorly formed crystals, or a glassy (amorphous) product. Higher likelihood of crystal defects.
Moderate (5-10 °C/hour) A larger number of smaller crystals.
Slow (1-5 °C/hour) Fewer, but larger and more well-formed single crystals. Reduced chemical zoning and fewer defects.

Q4: What is the role of iron in this compound synthesis?

A4: While not essential for the synthesis of fluoro-edenite, iron can be incorporated into the this compound structure. The presence of both ferrous (Fe²⁺) and ferric (Fe³⁺) iron can influence the crystal chemistry and physical properties of the resulting amphibole. The Fe²⁺/Fe³⁺ ratio in the final product will depend on the oxygen fugacity of the experimental setup.

Experimental Protocols

Protocol 1: Synthesis of Fluoro-Edenite via Melting and Slow Cooling

This protocol is based on the successful synthesis of fluoro-edenite as reported in the literature.[5][6]

  • Preparation of Starting Mixture:

    • Weigh stoichiometric amounts of high-purity (>99.9%) SiO₂, Al₂O₃, MgO, CaO, and NaF to yield the ideal fluoro-edenite composition (NaCa₂Mg₅Si₇AlO₂₂F₂).

    • Thoroughly grind the mixture in an agate mortar to ensure homogeneity.

  • Encapsulation:

    • Transfer the powdered mixture into a platinum crucible.

    • If conducting the experiment in an open atmosphere furnace, loosely cover the crucible with a platinum lid to minimize volatilization. For better control, seal the mixture in a platinum capsule via arc welding.

  • Furnace Program:

    • Place the crucible/capsule in a high-temperature furnace.

    • Heat the sample to a maximum temperature of 1350°C.

    • Hold at the maximum temperature for at least 4 hours to ensure complete melting and homogenization.

    • Cool the sample at a slow, controlled rate of 2°C/hour down to 800°C.

    • After the slow cooling phase, the furnace can be turned off to cool to room temperature.

  • Sample Recovery:

    • Carefully remove the crucible/capsule from the furnace.

    • The crystalline product can be separated from any remaining glass or flux mechanically.

Visualizations

Experimental_Workflow Experimental Workflow for Fluoro-Edenite Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis start Start weigh Weigh Stoichiometric Starting Materials start->weigh grind Grind Mixture weigh->grind encapsulate Encapsulate in Pt Crucible grind->encapsulate heat Heat to 1350°C encapsulate->heat dwell Dwell for 4h heat->dwell cool Slow Cool (2°C/hr) to 800°C dwell->cool furnace_off Furnace Off cool->furnace_off recover Recover Crystals furnace_off->recover characterize Characterize Product (XRD, SEM, etc.) recover->characterize end End characterize->end Troubleshooting_Logic Troubleshooting Crystal Growth Issues start Crystal Growth Issue issue_type What is the primary issue? start->issue_type no_crystals No/Small Crystals issue_type->no_crystals No Growth impurities Impurity Phases issue_type->impurities Contamination zoning Chemical Zoning issue_type->zoning Inhomogeneity solution_no_crystals Check Saturation Decrease Cooling Rate Check Purity no_crystals->solution_no_crystals solution_impurities Introduce Fluorine Check Stoichiometry impurities->solution_impurities solution_zoning Decrease Cooling Rate Increase Flux/Melt Volume zoning->solution_zoning

References

Technical Support Center: Microanalysis of Compositionally Zoned Edenite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the microanalysis of compositionally zoned edenite. The information is tailored to users of electron probe microanalysis (EPMA).

Frequently Asked Questions (FAQs)

Q1: What is compositional zoning in this compound and why is it a concern for microanalysis?

A1: Compositional zoning in this compound, a member of the calcic-amphibole group, refers to variations in the chemical composition from the core of a crystal to its rim.[1] This zoning reflects changes in the magmatic or metamorphic environment during crystal growth.[1] For microanalysis, this is a significant concern because a single point analysis may not be representative of the crystal's bulk composition. This can lead to inaccuracies in petrogenetic interpretations, thermobarometric calculations, and the overall characterization of the geological system under study.[2][3]

Q2: What are the common types of compositional zoning observed in amphiboles like this compound?

A2: Amphiboles can exhibit several types of zoning:

  • Normal Zoning: Typically involves a progressive change in composition from a higher-temperature core to a lower-temperature rim.[1]

  • Reverse Zoning: The opposite of normal zoning, where the rim has a higher-temperature composition than the core, often indicating magma mixing.[1]

  • Oscillatory Zoning: Characterized by cyclical variations in composition, appearing as concentric rings.[1][4] This may be due to fluctuations in the magma chamber environment.[4]

  • Patchy Zoning: Features irregular, corroded cores that have been infilled and overgrown by a later compositional phase.[1]

  • Successive Zoning: Development of distinct compositional zones at the crystal margins, which can be non-concentric and trace the alteration of the original amphibole by fluids.[5]

Q3: How can I identify compositional zoning in my this compound sample before EPMA?

A3: Preliminary petrographic analysis using a polarized light microscope is a crucial first step. Changes in color (pleochroism) or extinction angles across a crystal can indicate chemical variations.[1] For more detailed initial assessment, backscattered electron (BSE) imaging on the EPMA is highly effective. Since the intensity of backscattered electrons is proportional to the average atomic number of the analyzed volume, compositional zones with different elemental concentrations will appear as variations in grayscale brightness in the BSE image.[5]

Q4: What are the primary challenges when performing EPMA on a hydrous mineral like this compound?

A4: As a hydrous silicate, this compound is susceptible to beam damage. The focused electron beam can cause the migration of volatile elements (like H₂O) and alkalis (Na, K), leading to inaccurate measurements and a non-stoichiometric analysis.[6] This can result in analytical totals being significantly less than 100%.[6] To mitigate this, it is crucial to use a defocused beam or raster the beam over a small area, and to carefully select analytical conditions such as beam current and counting times.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the electron probe microanalysis of compositionally zoned this compound.

Problem 1: Low Analytical Totals

Symptoms:

  • The sum of the weight percent oxides is consistently below 98% (after accounting for the typical ~1.5-2.0 wt% H₂O in this compound).

  • Results are not reproducible on the same spot.

Possible Causes and Solutions:

Possible Cause Solution
Beam Damage: this compound is a hydrous mineral and can be damaged by a focused electron beam, leading to the loss of Na, K, and water.Use a defocused beam (e.g., 5-10 µm diameter) or raster the beam over a small area to reduce the current density on the sample.[7] Consider reducing the beam current (e.g., to 10 nA) and using shorter counting times for mobile elements.
Poor Sample Preparation: A rough or poorly polished surface can lead to inaccurate X-ray absorption and fluorescence corrections.[8]Ensure the sample is highly polished to a mirror finish (e.g., with 0.25-micron diamond paste) and thoroughly cleaned. The surface must be perfectly flat and perpendicular to the electron beam.
Incorrect Standardization: The standards used for calibration are not appropriate for the composition of this compound.Use well-characterized, homogeneous, and matrix-matched standards where possible. Natural mineral standards like hornblende or other calcic amphiboles are often suitable.[9][10] Regularly analyze a secondary standard of known composition to verify the calibration.[9]
Presence of Unanalyzed Elements: Elements like fluorine (F) or chlorine (Cl) can substitute for the hydroxyl group (OH) in this compound and may not be included in the analytical routine.[5][11]Perform a qualitative wavelength-dispersive spectroscopy (WDS) scan to check for the presence of unexpected elements. If F or Cl are present, they must be analyzed quantitatively.
Problem 2: Difficulty Resolving Compositional Zones

Symptoms:

  • BSE images show clear zoning, but point analyses across the zones show overlapping compositions.

  • X-ray maps lack sharp boundaries between zones.

Possible Causes and Solutions:

Possible Cause Solution
Large Interaction Volume: The electron beam is exciting an X-ray volume that is larger than the fine zones you are trying to analyze. This is more pronounced at higher accelerating voltages.Reduce the accelerating voltage (e.g., to 15 kV) to decrease the electron penetration depth and interaction volume. Use the smallest possible beam diameter that does not cause sample damage.
Secondary Fluorescence: X-rays from one element in a zone are causing the emission of X-rays from an element in an adjacent zone, blurring the boundary.This is an inherent physical limitation. While it cannot be eliminated, be aware of this effect when interpreting line scans or maps across sharp boundaries, especially between phases with high elemental contrast. The ZAF correction model partially accounts for this.[12]
Inappropriate Mapping Parameters: Dwell time per pixel is too short, or the pixel size is too large to resolve the features of interest.Increase the dwell time per pixel to improve X-ray counting statistics and signal-to-noise ratio. Decrease the pixel size to be smaller than the features you wish to resolve, but be mindful that this will increase the acquisition time.
Problem 3: Inaccurate Quantification due to Peak Overlaps

Symptoms:

  • The concentration of a minor or trace element seems unusually high or low.

  • There is a known spectral overlap between elements present in your sample.

Possible Causes and Solutions:

Possible Cause Solution
WDS Peak Overlap: The characteristic X-ray lines of two different elements are very close in wavelength, and the spectrometer cannot fully resolve them. For example, the Mn Kα line can overlap with the Cr Kβ line.WDS offers significantly better spectral resolution than Energy Dispersive Spectroscopy (EDS).[13][14] If an overlap is suspected, perform a high-resolution WDS scan over the peak of interest to visually confirm the presence of interfering peaks.[15][16] Use appropriate diffracting crystals and, if necessary, apply mathematical peak deconvolution corrections available in the EPMA software.
Incorrect Background Positions: The positions chosen for background measurement are not free from spectral tails or other minor peaks.Carefully examine the WDS scan for each element to select background positions that are true continuum and free of any interferences. This is especially critical for trace element analysis.

Quantitative Data Summary

The following table presents representative compositional data from a study of successively zoned amphiboles, illustrating the significant chemical variations that can occur within single crystals. The zones progress from a ferro-edenitic hornblende core to a hastingsitic hornblende zone and an Fe-rich actinolite rim.[5]

Oxide (wt%)Ferro-Edenitic Core (FE)Hastingsitic Zone (HH)Fe-Actinolite Rim (FA)
SiO₂ 42.0 - 44.038.0 - 40.049.0 - 51.0
Al₂O₃ 8.0 - 10.011.0 - 13.02.0 - 4.0
FeO 20.0 - 22.025.0 - 28.028.0 - 30.0
MgO 5.0 - 7.02.0 - 4.01.0 - 3.0
CaO 10.0 - 11.010.5 - 11.510.0 - 11.0
Na₂O 1.5 - 2.01.8 - 2.20.2 - 0.5
K₂O 0.8 - 1.21.5 - 2.0< 0.1
Cl 0.78 - 0.822.07 - 2.960.01 - 0.36
Total Fe as FeO

Data adapted from Sato et al. (2005) on amphiboles from the Ramnes cauldron, Norway.[5]

Experimental Protocols

Protocol 1: Standard EPMA of Zoned this compound

This protocol outlines a standard procedure for obtaining quantitative point analyses and elemental maps of compositionally zoned this compound.

1. Sample Preparation:

  • Prepare a standard 30-micron thick polished thin section or a polished epoxy mount of mineral grains.
  • The final polish should be with a 0.25-micron diamond suspension to achieve a flat, scratch-free surface.
  • Clean the sample thoroughly in an ultrasonic bath with ethanol to remove any polishing residue.
  • Apply a uniform carbon coat of approximately 20 nm thickness to ensure electrical conductivity.

2. Instrument Calibration:

  • Use an accelerating voltage of 15 kV and a beam current of 15-20 nA.
  • Calibrate using well-characterized standards. For major elements in this compound, suitable standards include:
  • Si, Ca: Wollastonite (CaSiO₃)
  • Al: Corundum (Al₂O₃) or a standard aluminous amphibole
  • Mg: Periclase (MgO) or Forsterite (Mg₂SiO₄)
  • Fe: Fayalite (Fe₂SiO₄) or Hematite (Fe₂O₃)
  • Na: Albite (NaAlSi₃O₈)
  • K: Orthoclase (KAlSi₃O₈)
  • Ti: Rutile (TiO₂)
  • Analyze a secondary amphibole standard (e.g., Kakanui Hornblende) to verify the accuracy of the calibration.[10]

3. Data Acquisition:

  • Imaging: Acquire a high-resolution BSE image of the target this compound crystal to identify the location, shape, and extent of compositional zones.
  • Point Analysis:
  • Select analysis points in the core, rim, and any intermediate zones identified in the BSE image.
  • Use a defocused beam (5-10 µm) to minimize sample damage.
  • Set counting times to achieve desired precision (e.g., 20-40 seconds on peak, half of that on background positions). Prioritize shorter counting times for volatile elements like Na.
  • Elemental Mapping:
  • Define the area to be mapped based on the BSE image.
  • Select a pixel size appropriate for the scale of the zoning (e.g., 1-2 µm).
  • Set a dwell time per pixel that balances signal quality with acquisition time (e.g., 100-200 ms).
  • Acquire maps for all major and minor elements of interest.

4. Data Processing:

  • Raw X-ray intensities must be corrected for matrix effects (atomic number - Z, absorption - A, and fluorescence - F). This is typically done automatically by the EPMA software using a ZAF or similar correction model.[12]
  • Recalculate the oxide weight percentages into a mineral formula based on 23 oxygens to assess the quality of the analysis and for classification.[17]

Visualizations

Below are diagrams illustrating key workflows and relationships in the microanalysis of zoned this compound.

Experimental_Workflow Fig. 1: Experimental Workflow for Zoned this compound Analysis cluster_prep Phase 1: Preparation & Planning cluster_analysis Phase 2: Data Acquisition cluster_processing Phase 3: Data Processing & Interpretation Petrography Petrographic Analysis (Polarized Light Microscopy) SamplePrep Sample Preparation (Polishing & Carbon Coating) Petrography->SamplePrep BSE_Imaging Initial BSE Imaging (on EPMA) SamplePrep->BSE_Imaging Point_Analysis Quantitative Point Analysis (Core, Rim, Intermediate Zones) BSE_Imaging->Point_Analysis Select Points XRay_Mapping Quantitative X-ray Mapping (WDS) BSE_Imaging->XRay_Mapping Define Map Area Calibration Instrument Calibration (Primary & Secondary Standards) Calibration->Point_Analysis Calibration->XRay_Mapping Matrix_Correction Matrix Correction (ZAF/PAP) Point_Analysis->Matrix_Correction XRay_Mapping->Matrix_Correction Formula_Calc Mineral Formula Calculation (23 Oxygen Basis) Matrix_Correction->Formula_Calc Data_Eval Data Evaluation (Stoichiometry & Totals) Formula_Calc->Data_Eval Interpretation Petrogenetic Interpretation (Thermobarometry, etc.) Data_Eval->Interpretation

Fig. 1: Experimental Workflow for Zoned this compound Analysis

Troubleshooting_Logic Fig. 2: Troubleshooting Logic for Low Analytical Totals Start Low Analytical Total (<98%) Detected Check_Volatiles Are Na, K, or H₂O mobile elements an issue? Start->Check_Volatiles Check_Surface Is sample surface perfectly polished and clean? Check_Volatiles->Check_Surface No Action_Beam Action: Use defocused/rastered beam, reduce current/count time Check_Volatiles->Action_Beam Yes Check_Standards Is calibration verified with a secondary standard? Check_Surface->Check_Standards Yes Action_Repolish Action: Repolish and re-coat sample Check_Surface->Action_Repolish No Check_Unanalyzed Qualitative scan performed for F, Cl, etc.? Check_Standards->Check_Unanalyzed Yes Action_Recalibrate Action: Recalibrate using matrix-matched standards Check_Standards->Action_Recalibrate No Action_Reanalyze Action: Add missing elements to analytical routine Check_Unanalyzed->Action_Reanalyze No End Problem Resolved Check_Unanalyzed->End Yes/Other Issue Action_Beam->End Action_Repolish->End Action_Recalibrate->End Action_Reanalyze->End

Fig. 2: Troubleshooting Logic for Low Analytical Totals

References

sample preparation techniques for edenite analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with edenite. Our aim is to address specific issues that may arise during sample preparation and analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound sample preparation and analysis.

Problem IDIssuePotential Cause(s)Recommended Solution(s)
EDN-T01Low yield of this compound after mineral separation. Incomplete liberation of this compound grains: The crushing and grinding steps may not have been sufficient to free this compound from the host rock matrix.Re-grind a coarser fraction of the sample to a finer mesh size. Aim for a particle size that microscopic examination shows liberates individual this compound grains.
Incorrect heavy liquid density: The density of the heavy liquid (e.g., sodium polytungstate) may not be optimal for separating this compound (specific gravity: ~3.06 g/cm³).[1]Calibrate the density of your heavy liquid precisely to bracket the density of this compound. A starting density of 2.9 g/mL can be used to remove lighter minerals, followed by a liquid with a density above 3.1 g/mL to float the this compound.
This compound lost with magnetic fraction: this compound can contain iron and may be weakly magnetic, causing it to be removed with strongly magnetic minerals like magnetite.First, use a hand magnet to remove highly magnetic minerals. Then, use a Frantz Magnetic Barrier Separator with a low current setting to separate this compound from other paramagnetic minerals.
EDN-T02Contamination of this compound separate with other minerals. Presence of minerals with similar densities: Other amphiboles (e.g., pargasite, hornblende) or pyroxenes may have densities that overlap with this compound, leading to incomplete separation.[2]Combine density separation with magnetic separation and hand-picking under a binocular microscope. The distinct cleavage angles of amphiboles (~56° and 124°) can help distinguish them from pyroxenes (~90°).[2]
Inclusions within this compound crystals: this compound crystals may contain inclusions of other minerals.Examine the sample petrographically before and after crushing to identify potential inclusions. If significant, consider if the analysis of a bulk separate is appropriate for your research question. For high-purity analysis, consider techniques like electron microprobe analysis which can target specific areas within a grain.
EDN-T03Incomplete digestion of the this compound sample. Resistant silicate structure: this compound, being a silicate mineral, can be resistant to acid digestion.A multi-acid digestion using a combination of hydrofluoric (HF), nitric (HNO₃), and perchloric (HClO₄) acids in a closed microwave digestion system is recommended for complete dissolution. The use of HF is crucial for breaking down the silicate lattice.
Incorrect acid mixture or temperature: The ratio of acids and the digestion temperature may not be optimal for this compound.Start with a mixture of HF, HNO₃, and HCl. Optimize the digestion program by adjusting temperature and pressure ramps. A final temperature of 180-200°C is often required for complete digestion of silicates.
EDN-T04Inaccurate elemental analysis results (ICP-MS/OES). Spectral interferences: The presence of other elements in the digested sample can cause spectral interferences, leading to inaccurate readings for the elements of interest in this compound.Utilize an ICP-MS with a collision/reaction cell to minimize polyatomic interferences. For ICP-OES, carefully select emission lines with minimal known interferences and apply inter-element correction factors.
Matrix effects: High concentrations of dissolved solids in the sample solution can affect the plasma conditions and signal intensity.Dilute the sample to a level where matrix effects are minimized. Use an internal standard to correct for variations in sample introduction and plasma conditions. Matrix-matched calibration standards are also recommended.
EDN-T05Difficulty distinguishing this compound from other amphiboles. Similar chemical composition and optical properties: this compound is part of a solid solution series with ferro-edenite and is chemically similar to other calcic amphiboles like pargasite.[3][4][5]A combination of analytical techniques is often necessary for positive identification. Electron Probe Microanalysis (EPMA) is highly effective for determining the precise chemical composition to differentiate between amphibole species based on their elemental ratios.[5] X-ray Diffraction (XRD) can also be used to determine the crystal structure.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before preparing my this compound sample for analysis?

A1: Before any preparation, it is crucial to perform a thorough petrographic analysis of the rock sample using a polarized light microscope. This will help you identify the this compound, its grain size, and its association with other minerals.[1] This information will guide your crushing, grinding, and mineral separation strategy.

Q2: What is the ideal grain size for this compound separation?

A2: The ideal grain size depends on the grain size of this compound in your specific rock sample. The goal is to crush and grind the rock to a size that liberates the this compound grains from the surrounding matrix without over-grinding them, which can make separation difficult. A common starting point is to sieve the crushed material to a fraction between 60 and 100 mesh (250 to 149 micrometers).

Q3: Can I use water-based separation methods for this compound?

A3: While water-based methods like panning can be used as a preliminary step to concentrate heavy minerals, they are generally not sufficient for obtaining a pure this compound separate due to the relatively small density contrast with other silicate minerals. Heavy liquid separation is the preferred method for achieving high purity.

Q4: What safety precautions should I take when using hydrofluoric acid (HF) for digestion?

A4: Hydrofluoric acid is extremely hazardous and requires special handling precautions. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including HF-resistant gloves, a lab coat, and safety goggles. Have a calcium gluconate antidote readily available in case of skin contact. All personnel must be properly trained in the safe handling of HF.

Q5: How can I be sure my final this compound separate is pure enough for analysis?

A5: The purity of your mineral separate should be checked at each stage of the preparation process. A binocular microscope is useful for visually assessing the purity. For a more definitive assessment, you can analyze a few representative grains from your final separate using techniques like Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) or Electron Probe Microanalysis (EPMA) to confirm their composition.

Experimental Protocols

Protocol 1: this compound Mineral Separation

This protocol describes a general workflow for separating this compound from a rock sample.

  • Crushing and Grinding:

    • Break down the rock sample into smaller fragments using a jaw crusher.

    • Grind the crushed fragments to a fine powder using a disc mill or a mortar and pestle. Aim for a particle size that liberates individual this compound grains, typically in the range of 100-200 mesh.

  • Sieving:

    • Sieve the ground powder to obtain a specific size fraction. This helps in achieving a more efficient separation.

  • Magnetic Separation (Initial):

    • Use a hand magnet to remove highly magnetic minerals such as magnetite.

  • Heavy Liquid Separation:

    • Prepare a heavy liquid, such as sodium polytungstate, with a density of approximately 2.9 g/mL.

    • Add the non-magnetic mineral powder to the heavy liquid and centrifuge. The lighter minerals will float, and the heavier minerals, including this compound, will sink.

    • Decant the lighter fraction and wash the heavy fraction with deionized water.

    • Increase the density of the heavy liquid to above 3.1 g/mL. The this compound should now float, separating it from denser minerals.

  • Magnetic Separation (Final):

    • Use a Frantz Magnetic Barrier Separator to further purify the this compound fraction. Adjust the current to selectively remove more magnetic minerals.

  • Hand-Picking:

    • Under a binocular microscope, hand-pick the remaining impurities from the this compound concentrate to achieve the desired purity.

Protocol 2: Acid Digestion of this compound for ICP-MS Analysis

This protocol outlines a method for digesting this compound for elemental analysis.

  • Sample Weighing:

    • Accurately weigh approximately 50 mg of the purified this compound sample into a clean, dry microwave digestion vessel.

  • Acid Addition:

    • In a fume hood, carefully add a mixture of high-purity acids to the digestion vessel. A typical mixture is 3 mL of nitric acid (HNO₃), 1 mL of hydrofluoric acid (HF), and 1 mL of hydrochloric acid (HCl).

  • Microwave Digestion:

    • Place the vessel in a microwave digestion system.

    • Program the system with a multi-stage temperature ramp. A typical program might involve ramping to 120°C for 10 minutes, then to 180°C for 15 minutes, and holding at 180°C for 20 minutes.

  • Post-Digestion Processing:

    • After the program is complete and the vessel has cooled, carefully open the vessel in a fume hood.

    • If any silicate residue remains, a second digestion step with HF may be necessary.

    • To neutralize any remaining HF and prevent the precipitation of fluoride compounds, add a boric acid solution.

  • Dilution:

    • Quantitatively transfer the digested solution to a volumetric flask and dilute to the final volume with deionized water. The final acid concentration should be suitable for the ICP-MS instrument.

Quantitative Data Summary

The following table summarizes the typical chemical composition of this compound from different locations, as determined by Electron Probe Microanalysis (EPMA).

OxideThis compound (Kotaki, Japan)[3]Fluoro-edenite (Franklin, USA)[6]
SiO₂50.91%49.53%
TiO₂0.08%0.15%
Al₂O₃8.68%10.32%
FeO3.61%2.54%
MnO0.12%0.05%
MgO19.38%20.87%
CaO10.25%11.98%
Na₂O3.40%3.12%
K₂O0.11%0.21%
F1.86%2.15%

Visualizations

Edenite_Sample_Preparation_Workflow Experimental Workflow: this compound Sample Preparation and Analysis cluster_prep Sample Preparation cluster_analysis Analysis raw_sample Rock Sample Containing this compound crushing Crushing & Grinding raw_sample->crushing sieving Sieving crushing->sieving mag_sep1 Initial Magnetic Separation sieving->mag_sep1 heavy_liquid Heavy Liquid Separation mag_sep1->heavy_liquid mag_sep2 Final Magnetic Separation heavy_liquid->mag_sep2 hand_picking Hand-Picking mag_sep2->hand_picking pure_this compound Pure this compound Separate hand_picking->pure_this compound digestion Acid Digestion pure_this compound->digestion analysis Elemental Analysis (ICP-MS/OES) digestion->analysis data Data Interpretation analysis->data

Caption: Experimental workflow for this compound sample preparation and analysis.

Troubleshooting_Logic_Flow Logical Relationship: Troubleshooting Low this compound Yield start Low this compound Yield check_liberation Check Grain Liberation start->check_liberation regrind Re-grind Sample check_liberation->regrind Incomplete check_density Verify Heavy Liquid Density check_liberation->check_density Complete regrind->check_density adjust_density Adjust Density check_density->adjust_density Incorrect check_magnetic Check Magnetic Fraction check_density->check_magnetic Correct adjust_density->check_magnetic adjust_mag_sep Optimize Magnetic Separation check_magnetic->adjust_mag_sep This compound Present success Improved Yield check_magnetic->success No this compound adjust_mag_sep->success

Caption: Logical workflow for troubleshooting low this compound yield.

References

Technical Support Center: Interpreting Complex Amphibole Chemical Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex amphibole chemical data.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical formula for amphiboles and how are the cation sites defined?

A1: Amphiboles are a complex group of inosilicate minerals.[1][2] Their chemical composition can be expressed by the general formula A₀₋₁B₂C₅T₈O₂₂(OH, F, Cl)₂ .[1][3][4][5][6] The letters A, B, C, and T represent different crystallographic sites that can be occupied by a variety of cations. The wide range of possible elemental substitutions within this structure is the primary reason for the diversity of amphibole species.[1][6]

Table 1: General Amphibole Formula and Cation Site Occupants

SiteMultiplicityOccupant Cations
A 0-1□ (vacancy), Na⁺, K⁺, Ca²⁺, Pb²⁺, Li⁺
B (M4) 2Ca²⁺, Na⁺, Mn²⁺, Fe²⁺, Mg²⁺, Li⁺
C (M1, M2, M3) 5Mg²⁺, Fe²⁺, Mn²⁺, Al³⁺, Fe³⁺, Ti⁴⁺, Li⁺, Zn²⁺
T 8Si⁴⁺, Al³⁺, Ti⁴⁺
W 2(OH)⁻, F⁻, Cl⁻, O²⁻
Source: Adapted from Hawthorne et al. (2012) and other mineralogical sources.[4][5][7][8]

Q2: How are amphiboles classified based on their chemical composition?

A2: The modern classification of amphiboles, endorsed by the International Mineralogical Association (IMA), is primarily based on the occupancy of the B-group cations (the M4 site).[3][4] This divides the amphibole supergroup into four principal groups for nomenclature purposes.[3] Further classification into subgroups and root names depends on the specific cations present in the A, B, and C sites.[4]

Table 2: Principal Amphibole Groups Based on B-Site (M4) Occupancy

Group NameCriteria for B-Group Cations (apfu)
Iron-Magnesium-Manganese Amphibole Group (Ca + Na)ᴮ < 0.50 and Liᴮ < 0.50
Calcic Amphibole Group (Ca + Na)ᴮ ≥ 0.50 and Naᴮ < 0.50
Sodic-Calcic Amphibole Group (Ca + Na)ᴮ ≥ 0.50 and 0.50 ≤ Naᴮ < 1.50
Sodic Amphibole Group Naᴮ ≥ 1.50
apfu = atoms per formula unit

Q3: How do I calculate the mineral formula from weight percent (wt%) oxide data obtained from an electron microprobe?

A3: Calculating the mineral formula from wt% oxide data is a multi-step process. It involves converting the weight percentages of oxides to molecular proportions, then to atomic proportions of oxygen, and finally normalizing these to a specific number of oxygen atoms (typically 23 or 24 for amphiboles) to determine the atoms per formula unit (apfu) for each cation.[9] This process is often referred to as stoichiometry. Several software packages and spreadsheets are available to automate these complex calculations.[8][10][11][12]

A simplified workflow is as follows:

  • Divide the wt% of each oxide by its molecular weight to get the molecular proportions.[9]

  • Multiply the molecular proportion of each oxide by the number of oxygen atoms in its formula to get the atomic proportion of oxygen.[9]

  • Sum the atomic proportions of oxygen to get a total (T).

  • Calculate a normalization factor based on the desired oxygen basis (e.g., 23 for anhydrous cations). The factor is 23/T.

  • Multiply the atomic proportion of each cation by this normalization factor to get the apfu.

Q4: My electron microprobe (EPMA) data reports total iron as FeO. How can I estimate the Fe²⁺ and Fe³⁺ concentrations?

A4: EPMA cannot distinguish between the valence states of iron (Fe²⁺ and Fe³⁺), which is a critical issue for accurate amphibole classification.[5] However, the Fe³⁺/ΣFe ratio can be estimated using stoichiometric constraints from the microprobe data.[13] This involves charge-balancing the formula based on assumptions about cation site occupancies. Various normalization schemes exist, each with its own set of assumptions. For example, some methods assume a total of 13 cations in the T, C, and B sites (excluding Na, K, and Ca), while others assume 15 cations (excluding K).[8][14] Specialized software can perform these estimations.[10][11][12][15] Alternatively, techniques like Mössbauer spectroscopy or wet chemistry can directly measure Fe³⁺, but these are less common.[7] The flank method and peak-shift method using the electron microprobe also offer an in-situ alternative for measuring Fe³⁺/ΣFe but are not yet routine in all labs.[7][16][17]

Troubleshooting Guides

Issue 1: Inconsistent or variable totals in EPMA results for the same sample.

  • Possible Cause 1: Sample heterogeneity. Amphiboles can be chemically zoned, meaning their composition varies from the core to the rim of a crystal. Analyze different points on multiple grains to assess the degree of zoning.

  • Possible Cause 2: Sample damage. Amphiboles contain hydroxyl groups (OH) and can be damaged by a focused electron beam, especially when analyzing for volatile elements like Na.[18]

  • Troubleshooting Steps:

    • Use a defocused beam: Broaden the beam diameter (e.g., to 5-10 µm) to reduce the energy density on the sample surface.[18]

    • Lower the beam current: Use the lowest possible beam current (e.g., 10-20 nA) that still provides adequate count statistics.[16][18]

    • Analyze volatiles first: Sequence your analysis so that volatile elements like Na and K are measured at the beginning of the analytical routine for each point.

    • Check for sample charging: Ensure your sample has a uniform and conductive carbon coat to prevent electrostatic charging, which can deflect the electron beam and lead to erroneous results.

Issue 2: Calculated amphibole formula has non-ideal cation sums.

  • Possible Cause 1: Incorrect Fe³⁺ estimation. The choice of normalization scheme for estimating Fe³⁺ can significantly impact the calculated cation sums.[14] An inappropriate scheme for your amphibole composition can lead to poor results.

  • Possible Cause 2: Unanalyzed elements. Light elements like Lithium (Li) and Hydrogen (H) are not detectable by standard EPMA and can be important constituents in some amphiboles.[5] Their absence in the analysis will lead to cation deficiencies.

  • Possible Cause 3: Analytical error. Inaccurate measurements of major elements like Si or Al will propagate through the formula calculation.[19]

  • Troubleshooting Steps:

    • Test multiple normalization schemes: Recalculate your data using different cation normalization schemes (e.g., 13 cations excluding Na, K, Ca; 15 cations excluding K) to see which provides the most geologically reasonable formula.[8][14]

    • Use specialized software: Employ dedicated amphibole calculation software that can test multiple schemes and provide quality indicators.[8][11][12]

    • Consider alternative analyses: If Li is suspected, consider using techniques like Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for its determination.

    • Re-evaluate standards: Ensure the standards used for EPMA calibration are appropriate and were analyzed correctly.

Experimental Protocols

Methodology 1: Electron Probe Microanalysis (EPMA) of Amphiboles

This protocol outlines a general procedure for obtaining major and minor element chemical data from amphiboles.

  • Sample Preparation:

    • Prepare a standard petrographic thin section (30 µm thick) or a grain mount in an epoxy puck.

    • Polish the surface to a 0.25 µm diamond finish to ensure it is flat and free of scratches.

    • Apply a uniform conductive carbon coat (approximately 20-25 nm thick) to the surface to prevent charging under the electron beam.

  • Instrument Configuration:

    • Accelerating Voltage: 15 kV.[16]

    • Beam Current: 20 nA (can be lowered to 10 nA for highly volatile samples).[16]

    • Beam Diameter: 5-20 µm (defocused beam is recommended to minimize sample damage).[16]

  • Calibration:

    • Calibrate the instrument using well-characterized mineral standards. Use standards that are compositionally similar to the amphiboles being analyzed where possible.

  • Data Acquisition:

    • Acquire X-ray counts for all major and minor elements (e.g., Si, Al, Ti, Fe, Mn, Mg, Ca, Na, K, F, Cl).

    • Set the counting time to achieve desired analytical precision (e.g., 20-40 seconds on peak and background).

    • Analyze multiple points on each grain and multiple grains per sample to assess compositional homogeneity.

  • Data Correction:

    • Apply a matrix correction procedure (e.g., ZAF or PAP) to the raw X-ray counts to convert them into elemental weight percentages.

Methodology 2: Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for Trace Element Analysis

This protocol describes the analysis of trace elements in amphiboles, which is often performed after major element characterization by EPMA.

  • Sample Preparation:

    • Use the same polished thin section or grain mount prepared for EPMA. Ensure the sample surface is clean.

  • Instrument Configuration:

    • Laser System: Typically a 193 nm ArF excimer laser is used for optimal ablation of silicate minerals.[20]

    • Spot Size: 30-100 µm, depending on the size of the crystal and the desired spatial resolution.

    • Laser Fluence (Energy Density): 3-5 J/cm².

    • Repetition Rate: 5-10 Hz.

    • Carrier Gas: Helium, to efficiently transport the ablated aerosol to the ICP-MS.

  • Calibration:

    • Use a matrix-matched external standard for calibration, such as the NIST SRM 610/612 glass standards.

    • Use an internal standard element, measured previously and accurately by EPMA (e.g., Ca or Si), to correct for variations in ablation yield and instrument drift.

  • Data Acquisition:

    • Measure the gas background for 20-30 seconds with the laser off.

    • Ablate the sample for 40-60 seconds while acquiring data for the suite of desired trace elements.

    • Select ablation spots in areas previously characterized by EPMA to ensure analysis of a specific compositional zone.

  • Data Processing:

    • Integrate the time-resolved signal for the background and the sample ablation.

    • Subtract the background signal from the sample signal.

    • Calculate trace element concentrations by normalizing the background-subtracted signals to the internal standard and calibrating against the external standard.

Visualizations

Amphibole_Data_Workflow cluster_prep Phase 1: Sample Preparation & Initial Analysis cluster_calc Phase 2: Data Processing & Calculation cluster_interp Phase 3: Classification & Interpretation Sample Sample Collection ThinSection Thin Section / Grain Mount Preparation Sample->ThinSection Petrography Petrographic Analysis (Optical Microscopy) ThinSection->Petrography EPMA EPMA for Major Elements (wt% Oxides) Petrography->EPMA FeEst Estimate Fe³⁺/Fe²⁺ Ratio EPMA->FeEst Input Oxide Data FormulaCalc Stoichiometric Calculation (wt% to apfu) Software Use Classification Software (e.g., AMPH2012) FormulaCalc->Software Normalization Select Normalization Scheme FeEst->Normalization Normalization->FormulaCalc Classification Determine Amphibole Group & Name Software->Classification Output Formula & Name Zoning Assess Chemical Zoning Classification->Zoning Trace LA-ICP-MS for Trace Elements (Optional) Classification->Trace Petrology Petrological Interpretation Zoning->Petrology Trace->Petrology Amphibole_Classification_Scheme cluster_g1 cluster_g2 cluster_g3 cluster_g4 Root Amphibole Supergroup (Based on B-Site Occupancy) Group1 Fe-Mg-Mn Group (Ca+Na)ᴮ < 0.5 Root->Group1 Group2 Calcic Group (Ca+Na)ᴮ ≥ 0.5 Naᴮ < 0.5 Root->Group2 Group3 Sodic-Calcic Group (Ca+Na)ᴮ ≥ 0.5 0.5 ≤ Naᴮ < 1.5 Root->Group3 Group4 Sodic Group Naᴮ ≥ 1.5 Root->Group4 G1_ex Anthophyllite Grunerite Group1->G1_ex G2_ex Tremolite Hornblende Group2->G2_ex G3_ex Winchite Barroisite Group3->G3_ex G4_ex Glaucophane Riebeckite Group4->G4_ex

References

Technical Support Center: Minimizing Alteration Effects in the Study of Edenite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing alteration effects during the experimental study of edenite. The information is presented in a question-and-answer format, offering troubleshooting guidance and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its alteration a concern for researchers?

A1: this compound is a calcium amphibole mineral with the general chemical formula NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂.[1][2] It is found primarily in metamorphic rocks.[1] Alteration of this compound, which can occur during natural processes (e.g., weathering, hydrothermal alteration) or experimental procedures (e.g., sample preparation), can modify its chemical composition and crystal structure. For researchers, particularly in fields like drug development where mineral purity and surface properties are critical, these alterations can lead to erroneous data and misinterpretation of experimental results.

Q2: What are the common alteration products of this compound?

A2: this compound can alter to a variety of other minerals depending on the conditions. During retrograde metamorphism and hydrothermal alteration under greenschist facies conditions, this compound can be replaced by an assemblage of minerals including actinolite, chlorite, talc, epidote, and prehnite . In some porphyry deposit settings, this compound has been observed to be replaced by an anhydrite-bearing assemblage . Weathering processes can lead to the formation of clay minerals and iron oxides.

Q3: How can I visually identify alteration in my this compound samples?

A3: In hand specimens, alteration may appear as a change in color, luster, or the presence of secondary minerals coating or replacing the this compound crystals. Under a petrographic microscope, alteration can be observed as rims of secondary minerals around this compound grains, the presence of fine-grained replacement products along cleavage planes, or a "cloudy" appearance within the crystal.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound and provides guidance on how to mitigate them.

Issue 1: Sample Contamination and Alteration During Sample Preparation

Problem: Mechanical grinding and polishing can introduce contaminants, induce structural damage, and promote oxidation of iron within the this compound structure.

Solutions:

  • Grinding:

    • Minimize grinding time to reduce the risk of structural damage.[1]

    • If possible, use wet grinding with a non-reactive fluid like ethanol to dissipate heat and minimize oxidation.

    • For fine-grained samples, consider disaggregation using ultrasonic treatment in a suitable liquid medium as a gentler alternative to grinding.

  • Polishing:

    • Use a graded series of diamond abrasives on a napless cloth to achieve a smooth surface with minimal relief between this compound and its alteration products.

    • Employ a lubricant during polishing to reduce heat generation and prevent plucking of mineral grains.

    • Thoroughly clean the sample between polishing steps to avoid contamination from coarser grits.

  • Preventing Oxidation:

    • Store samples in an inert atmosphere (e.g., nitrogen or argon) if they are to be stored for extended periods after grinding.

    • For high-temperature experiments, consider using crucibles made of inert materials like platinum or high-purity alumina to prevent reactions with the sample.

Issue 2: Beam Damage During Electron Probe Microanalysis (EPMA)

Problem: The focused electron beam in EPMA can cause localized heating, leading to the dehydration of hydrous minerals like this compound and the migration of alkali elements (e.g., Na), resulting in inaccurate chemical analyses.

Solutions:

  • Analytical Conditions:

    • Use a lower beam current (e.g., 5-10 nA) and a shorter counting time per point.

    • Employ a defocused beam (e.g., 5-10 µm diameter) to distribute the energy over a larger area.

    • Analyze for volatile and alkali elements early in the analytical routine.

  • Sample Preparation:

    • Ensure a high-quality carbon coat of uniform thickness to effectively dissipate charge and heat.

    • For particularly sensitive samples, consider applying a metallic coat (e.g., gold or palladium) which has higher thermal conductivity.

Issue 3: Difficulties in Distinguishing this compound from its Alteration Products

Problem: The alteration products of this compound can be very fine-grained and intimately intergrown, making it challenging to obtain pure analyses of either the primary this compound or the secondary minerals.

Solutions:

  • High-Resolution Imaging:

    • Utilize backscattered electron (BSE) imaging in an SEM or EPMA to differentiate minerals based on their average atomic number. This compound and its alteration products like actinolite, chlorite, and epidote will have distinct grayscale values.

    • Perform detailed textural analysis to identify the relationships between the different mineral phases.

  • Targeted Analysis:

    • Use the high-resolution BSE images to carefully select analytical spots that are representative of the pure mineral phases.

    • For very fine-grained intergrowths, consider using techniques with higher spatial resolution, such as Transmission Electron Microscopy (TEM) with Energy Dispersive X-ray Spectroscopy (EDS).

Data Presentation

The following table provides a hypothetical example of compositional changes that might be observed during the alteration of this compound to actinolite and chlorite. The values are presented as weight percentages of oxides and are for illustrative purposes only.

OxidePristine this compound (wt%)Altered this compound (Actinolite Rim) (wt%)Chlorite (Replacement Product) (wt%)
SiO₂48.555.232.1
Al₂O₃12.04.518.5
FeO8.010.520.3
MgO15.517.015.0
CaO11.012.00.5
Na₂O2.50.30.1
K₂O0.50.1<0.1
H₂O2.02.212.0
Total 100.0 101.8 98.5

Note: Totals may not sum to 100% due to variations in water content and the presence of other minor elements.

Experimental Protocols

Sample Preparation for Microscopic and Microanalytical Studies

Objective: To prepare a polished thin section or epoxy mount of an this compound-bearing rock sample suitable for petrographic analysis, SEM, and EPMA, while minimizing alteration.

Methodology:

  • Cutting and Mounting:

    • Cut a small, representative chip of the rock sample using a low-speed diamond saw with a coolant to minimize thermal stress.

    • For thin sections, mount the chip on a glass slide using a low-viscosity epoxy.

    • For epoxy mounts, place the chip in a mold and embed it in epoxy under vacuum to impregnate any fractures and pores, which helps to prevent plucking of grains during polishing.

  • Grinding:

    • Grind the sample to the desired thickness (typically 30 µm for a thin section) using a series of progressively finer silicon carbide grits (e.g., 240, 400, 600).

    • Use ample water as a lubricant and coolant.

    • After each grinding step, thoroughly clean the sample and holder with soapy water and an ultrasonic bath to remove all abrasive particles.

  • Polishing:

    • Polish the sample on a lap with a series of diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, 1 µm).

    • Use a napless cloth to minimize relief.

    • Use a polishing lubricant recommended for mineral samples.

    • After the final polishing step, clean the sample with ethanol in an ultrasonic bath and dry it with a gentle stream of compressed air.

  • Carbon Coating:

    • For SEM and EPMA analysis, apply a thin, uniform coat of carbon to the polished surface using a carbon coater. The thickness should be approximately 20-25 nm.

Electron Probe Microanalysis (EPMA) of this compound and its Alteration Products

Objective: To obtain accurate quantitative chemical analyses of this compound and its associated alteration minerals.

Methodology:

  • Instrument Setup:

    • Use a wavelength-dispersive spectrometer (WDS) for optimal spectral resolution and accuracy.

    • Set the accelerating voltage to 15 kV.

    • Set the beam current to 10 nA.

    • Use a defocused beam of 5-10 µm in diameter.

  • Calibration:

    • Calibrate the instrument using well-characterized mineral standards. Use amphibole standards for the analysis of this compound and actinolite if available. Use appropriate silicate and oxide standards for other elements.

  • Analysis:

    • Acquire data for Na, K, and other volatile elements first to minimize the effects of beam-induced migration.

    • Use peak counting times of 20-40 seconds and background counting times of 10-20 seconds on either side of the peak.

    • Analyze multiple points on several grains of each mineral phase to assess compositional homogeneity.

  • Data Reduction:

    • Use a standard ZAF or φ(ρz) correction procedure to convert raw X-ray intensities into elemental concentrations.

    • Recalculate the mineral formulae based on the appropriate number of oxygens (e.g., 23 for amphiboles assuming 2 (OH, F, Cl)).

Mandatory Visualizations

Diagram 1: Alteration Pathways of this compound

Edenite_Alteration This compound Pristine this compound NaCa₂(Mg,Fe)₅(Si₇Al)O₂₂(OH)₂ Actinolite Actinolite Ca₂(Mg,Fe)₅Si₈O₂₂(OH)₂ This compound->Actinolite Hydrothermal Alteration (Greenschist Facies) Chlorite (Mg,Fe)₅Al(Si₃Al)O₁₀(OH)₈ This compound->Chlorite Hydrothermal Alteration (Greenschist Facies) Epidote Ca₂(Al,Fe)₃(SiO₄)₃(OH) This compound->Epidote Hydrothermal Alteration (Greenschist Facies) Anhydrite Anhydrite CaSO₄ This compound->Anhydrite Porphyry-related Alteration Clay_Minerals Clay Minerals (e.g., Smectite, Kaolinite) This compound->Clay_Minerals Weathering

Caption: Potential alteration pathways of this compound under different geological conditions.

Diagram 2: Experimental Workflow for Studying this compound Alteration

Edenite_Workflow Sample_Collection Sample Collection (this compound-bearing rock) Sample_Prep Sample Preparation (Thin section / Epoxy mount) Sample_Collection->Sample_Prep Petrography Petrographic Analysis (Optical Microscopy) Sample_Prep->Petrography XRD XRD (Phase Identification) Sample_Prep->XRD Powdered Subsample SEM_BSE SEM-BSE Imaging (Textural & Phase Analysis) Petrography->SEM_BSE EPMA EPMA (Quantitative Chemical Analysis) SEM_BSE->EPMA Targeted Analysis TEM TEM (Ultrastructure & Microanalysis) SEM_BSE->TEM FIB lift-out Data_Analysis Data Analysis & Interpretation (Mass balance, Geothermometry) EPMA->Data_Analysis XRD->Data_Analysis TEM->Data_Analysis

Caption: A generalized experimental workflow for the comprehensive study of this compound and its alteration products.

References

sources of error in edenite crystallographic measurements

Author: BenchChem Technical Support Team. Date: December 2025

Edenite Crystallography Technical Support Center

Welcome to the technical support center for this compound crystallographic measurements. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Issue 1: My refinement R-factors are high (>10%) for my this compound crystal. What are the common causes?

High R-factors (R1, Rwork, Rfree) indicate a poor fit between your crystallographic model and the experimental diffraction data. For complex minerals like this compound, several factors can contribute to this discrepancy.

Answer: High R-factors in this compound refinement often stem from issues with the crystal itself, the data collection process, or the structural model. The most common culprits are:

  • Incorrect Chemical Composition and Site Occupancy: this compound is part of the amphibole supergroup and exhibits extensive ionic substitution.[1][2] Assuming an ideal formula can lead to significant errors. The various cation sites (M1, M2, M3, M4, A) can host a mix of elements like Mg, Fe²⁺, Fe³⁺, Al, Na, K, and Ca.[1][3] Incorrectly modeling the distribution of these cations is a primary source of error.[4]

  • Crystal Twinning: Amphiboles are prone to twinning, where two or more crystal lattices are intergrown in a symmetrical, non-random orientation.[5][6] This complicates the diffraction pattern and, if not properly accounted for during data processing and refinement, will result in high R-factors.[7][8]

  • Disorder: Both positional and substitutional disorder are common. Positional disorder can occur at the A-site, which may be partially occupied. Substitutional disorder refers to the mixed occupancy of cation sites.

  • Poor Data Quality: Issues like a weakly diffracting crystal, incomplete data, or systematic errors from the experimental setup (e.g., sample displacement, absorption) can degrade data quality and prevent a successful refinement.[9][10]

  • Incorrect Space Group: While most this compound structures are refined in the C2/m space group, errors in symmetry determination can lead to the wrong space group assignment, making a good refinement impossible.[11]

A systematic approach is required to diagnose the specific cause.[12][13]

Issue 2: I'm having trouble modeling the cation distribution. How can I accurately determine site occupancies?

Answer: Accurately modeling site occupancies in this compound is critical and requires a multi-faceted approach.

  • Independent Chemical Analysis: Before refinement, obtain the bulk chemical composition of your crystal using methods like Electron Probe Microanalysis (EPMA) or Secondary-Ion Mass Spectrometry (SIMS).[2][14] This provides essential constraints for the refinement. EPMA, however, cannot distinguish between Fe²⁺ and Fe³⁺, which may require techniques like Mössbauer spectroscopy for accurate determination.[2]

  • Site Scattering Refinement: During crystallographic refinement, the "site scattering value" (related to the electron density at a specific site) can be refined.[4] By constraining the possible elements at a site based on your chemical analysis, you can refine their relative proportions (Site Occupancy Factors - SOFs).

  • Use of Constraints and Restraints: To ensure a stable refinement, use constraints. For example, the sum of occupancies at a specific site should equal 1 (or less if vacancies are present). You can also restrain bond distances to chemically reasonable values based on the ionic radii of the occupying cations.

  • Analyze Bond Lengths: After an initial refinement, carefully check the mean bond lengths of the cation sites. These distances are correlated with the ionic radii of the constituent cations. For instance, a site containing larger cations like Ca²⁺ will have a longer mean bond length than a site dominated by smaller cations like Mg²⁺.

Table 1: Common Cation Substitutions and Ionic Radii in this compound

Site Common Occupants Ionic Radius (Å) for 6-coordination
A Na⁺, K⁺, ☐ (vacancy) Na⁺: 1.02, K⁺: 1.38
M1, M2, M3 Mg²⁺, Fe²⁺, Al³⁺, Fe³⁺ Mg²⁺: 0.72, Fe²⁺: 0.78, Al³⁺: 0.535, Fe³⁺: 0.645
M4 Ca²⁺, Na⁺, Mn²⁺, Fe²⁺ Ca²⁺: 1.00, Na⁺: 1.02, Mn²⁺: 0.83, Fe²⁺: 0.78

| T1, T2 | Si⁴⁺, Al³⁺ | Si⁴⁺: 0.26, Al³⁺: 0.39 (for 4-coordination) |

Note: Ionic radii are illustrative and depend on coordination number.

Issue 3: My diffraction spots look split or unusually shaped. Could this be twinning, and how do I handle it?

Answer: Split, broadened, or oddly shaped diffraction spots are classic indicators of crystal twinning.[7] Twinning in this compound can be a significant hurdle for structure solution and refinement.[8]

Experimental Protocol: Identifying and Handling Twinned Data

  • Initial Data Inspection:

    • Carefully examine the raw diffraction images for non-singular spot shapes or patterns that suggest overlapping lattices.

    • Use data processing software to visualize the reciprocal lattice. The presence of overlapping or multiple lattices is a strong indication of twinning.[8]

  • Indexing and Twin Law Determination:

    • Attempt to index the data with a single lattice. If this fails or results in a poor fit, the software may suggest a multi-lattice solution.

    • Programs like CELL_NOW or RLATT from the PLATON suite can help identify potential twin laws. A twin law is the symmetry operation (like a rotation or reflection) that relates the different twin domains.[6][7]

  • Data Integration and Refinement:

    • Once a twin law is identified, re-integrate the data, accounting for the overlapping reflections from different twin components. The software will create an HKLF 5 format file, which contains separate intensity information for the twin domains.

    • During refinement (e.g., in SHELXL), use the TWIN instruction followed by the twin matrix and the BASF instruction to refine the fractional contribution of each twin component.

  • Validation:

    • A successful twin refinement should lead to a significant drop in R-factors (often from >20% to <5%) and a chemically sensible structural model with reasonable atomic displacement parameters (ADPs).[15]

Troubleshooting Guides & Visualizations

Workflow for Troubleshooting High R-factors

High R-factors are a general indicator of problems that could originate at any stage of the crystallographic process.[16][17] This workflow provides a logical sequence of checks to perform.

high_r_factor_workflow start High R-factors (>10%) check_data Step 1: Evaluate Data Quality (Rint, Rsigma, Completeness, Resolution) start->check_data data_ok Data Quality OK? check_data->data_ok recollect Re-evaluate Data Collection Strategy or Select a Better Crystal data_ok->recollect No check_sg Step 2: Verify Space Group and Unit Cell data_ok->check_sg Yes sg_ok Symmetry Correct? check_sg->sg_ok reprocess Re-process Data in Lower Symmetry / Re-index sg_ok->reprocess No check_twin Step 3: Check for Twinning (Examine spots, Twin law tests) sg_ok->check_twin Yes twin_ok Twinning Handled? check_twin->twin_ok twin_refine Re-integrate and Refine using Twin Law (HKLF 5) twin_ok->twin_refine No check_model Step 4: Assess Structural Model (Site Occupancy, Disorder, ADPs) twin_ok->check_model Yes / N/A twin_refine->check_model model_ok Model Plausible? check_model->model_ok refine_model Refine Site Occupancies (SOFs) with Compositional Constraints. Model Disorder. model_ok->refine_model No final_review Final Review: Check for Missed Atoms, Incorrect Atom Types model_ok->final_review Yes refine_model->final_review success Refinement Successful (Low R-factors) final_review->success

A logical workflow for diagnosing and resolving high R-factors in this compound crystallography.
This compound Crystal Structure Cation Sites

Understanding the crystallographic sites in the this compound structure is fundamental to correctly modeling chemical substitutions. The general amphibole formula is AB₂C₅T₈O₂₂(OH)₂.[1]

edenite_structure cluster_backbone Silicate Double Chain Backbone cluster_octahedral Octahedral Cation Strip (C-sites) cluster_large_cation Large Cation Sites (B and A-sites) T1 T1 Site (Mainly Si) M2 M2 (Mg, Fe, Al) T1->M2 links to M4 M4 Site (B) (Ca, Na) T1->M4 links to T2 T2 Site (Si, Al) T2->M2 links to M1 M1 (Mg, Fe) M1->M2 share edges M3 M3 (Mg, Fe) M2->M3 share edges A A Site (Na, K, Vacancy) M4->A adjacent

Key cation sites within the this compound crystal structure, highlighting their typical occupants.

References

Technical Support Center: Refining Analytical Protocols for Trace Elements in Edenite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of trace elements in the amphibole mineral edenite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace element composition important?

A1: this compound is a complex inosilicate mineral belonging to the calcium amphibole subgroup.[1][2] Its chemical formula is generally given as NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂.[1] this compound is part of a solid solution series with ferro-edenite, where iron substitutes for magnesium.[2] The precise identification of this compound often requires advanced analytical techniques due to its variable composition and similarity to other amphiboles like pargasite.[1][3][4] The trace element composition of this compound is crucial for understanding the petrogenesis of the rocks in which it is found and can serve as a guide in mineral exploration.[5][6]

Q2: Which analytical techniques are most suitable for trace element analysis in this compound?

A2: For the determination of trace element concentrations in this compound, Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) is a powerful and widely used method.[7] This technique allows for in-situ microanalysis of solid samples with high sensitivity, capable of detecting concentrations down to parts per billion (ppb).[7] For major and minor element composition, which is necessary for data normalization and mineral identification, Electron Probe Microanalysis (EPMA) is the standard technique.[8][9][10]

Q3: Are there certified reference materials (CRMs) specifically for this compound?

A3: There are no internationally recognized certified reference materials specifically for this compound. Researchers typically use well-characterized silicate glass reference materials, such as those from the National Institute of Standards and Technology (NIST) (e.g., NIST SRM 610 series), or other mineral reference materials with a similar matrix, like basaltic glasses (e.g., USGS glasses).[11] The lack of a perfect matrix-matched standard is a known challenge in the analysis of silicate minerals.[12][13]

Troubleshooting Guides

Issue 1: Inaccurate results due to matrix effects in LA-ICP-MS.

Q: My trace element data from LA-ICP-MS analysis of this compound seems inconsistent and inaccurate when calibrated with a silicate glass standard. What could be the cause?

A: This is likely due to "matrix effects," which are common when analyzing minerals with a composition significantly different from the calibration standard.[14][15][16] Matrix effects can arise from differences in ablation behavior (how the laser interacts with the sample), and variations in ionization efficiency in the plasma between the this compound sample and the silicate glass standard.

Troubleshooting Steps:

  • Internal Standardization: Use an internal standard to correct for variations in ablation yield and instrument drift. For this compound, a major element with a constant concentration, such as Calcium (Ca) or Silicon (Si), determined by a prior EPMA analysis, can be used.[11]

  • Matrix-Matched Standards: While specific this compound standards are unavailable, try to use a secondary standard that is compositionally as close to this compound as possible.

  • Optimize LA-ICP-MS Parameters: Adjusting laser parameters (e.g., fluence, repetition rate) and ICP-MS settings (e.g., gas flow rates) can help minimize matrix-dependent fractionation.[17]

  • Data Reduction Strategy: Carefully evaluate the signal during data processing. Time-resolved analysis of the ablation signal can help identify and exclude zones of mineral inclusions or alterations.[11]

Issue 2: Isobaric interferences affecting the accuracy of certain elements.

Q: I am concerned about isobaric interferences (e.g., ⁴⁸Ca on ⁴⁸Ti, or rare earth element oxides on heavier elements) during the analysis of my this compound samples. How can I mitigate these?

A: Isobaric interferences, where ions of different elements have the same mass-to-charge ratio, can lead to erroneously high measurements.

Troubleshooting Steps:

  • Interference Correction Equations: Apply mathematical corrections during data processing. This requires measuring a non-interfered isotope of the interfering element. For example, to correct for the interference of ⁴⁴Ca¹⁶O on ⁶⁰Ni, you would monitor another calcium isotope like ⁴³Ca.

  • High-Resolution ICP-MS: If available, using a high-resolution ICP-MS can physically separate the analyte peak from the interfering peak.

  • Collision/Reaction Cell Technology: Modern ICP-MS instruments are often equipped with collision/reaction cells that can reduce or eliminate polyatomic interferences.[17]

  • Alternative Isotope Selection: Where possible, select an isotope of the target element that is free from known interferences.

Issue 3: Sample heterogeneity leading to variable results.

Q: My replicate analyses of the same this compound crystal are showing significant variation in trace element concentrations. What could be the reason?

A: this compound, like many other amphiboles, can exhibit chemical zoning and contain microscopic mineral or fluid inclusions.[18] This inherent heterogeneity can lead to variable results.

Troubleshooting Steps:

  • Thorough Sample Characterization: Before LA-ICP-MS analysis, thoroughly characterize the this compound grains using EPMA and back-scattered electron (BSE) imaging to identify any zoning or inclusions.[9]

  • Careful Spot Selection: Use the characterization maps to select ablation spots in areas that are homogeneous and free of inclusions.

  • Time-Resolved Data Analysis: Examine the time-resolved signal for each ablation. Sudden spikes or dips in the signal can indicate the ablation of an inclusion or crossing a compositional boundary. Exclude these portions of the signal from the data integration.[11]

  • Multiple Analyses: Conduct multiple analyses on different parts of a crystal and on different crystals from the same sample to assess the degree of heterogeneity and obtain a more representative average composition.

Data Presentation

Table 1: Typical Major and Minor Element Oxide Concentrations in this compound (wt%)

OxideConcentration Range (wt%)
SiO₂48 - 52
Al₂O₃6 - 9
FeO*1 - 4
MgO19 - 22
CaO10 - 14
Na₂O2 - 4
K₂O0.1 - 0.6
TiO₂0.1 - 0.6

*Total iron reported as FeO. Data compiled from the Handbook of Mineralogy.[18]

Experimental Protocols

Protocol 1: Major and Minor Element Analysis using Electron Probe Microanalysis (EPMA)
  • Sample Preparation: Prepare a polished thin section or an epoxy mount of the this compound-containing sample. Ensure the surface is flat and highly polished to a 1-micron diamond finish. Carbon-coat the sample to ensure electrical conductivity.

  • Instrumentation: Use a wavelength-dispersive X-ray spectroscopy (WDS) equipped electron probe microanalyzer.

  • Analytical Conditions:

    • Accelerating Voltage: 15 kV

    • Beam Current: 10-20 nA

    • Beam Diameter: 1-5 µm (use a focused beam for point analysis and a slightly defocused beam for beam-sensitive areas).

  • Calibration: Calibrate the instrument using well-characterized mineral standards (e.g., olivine for Mg and Fe, diopside for Ca and Si, albite for Na and Al).

  • Data Acquisition: Acquire data for all major and minor elements. Perform multiple analyses on different points of a single crystal and on multiple crystals to check for homogeneity.

  • Data Correction: Apply a ZAF (atomic number, absorption, fluorescence) or similar matrix correction procedure to the raw X-ray counts to obtain accurate elemental concentrations.

Protocol 2: Trace Element Analysis using Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)
  • Sample Preparation: Use the same polished thin section or epoxy mount prepared for EPMA. Ensure the sample surface is clean before placing it in the ablation cell.

  • Instrumentation: A 193 nm ArF excimer laser ablation system coupled to a quadrupole or sector-field ICP-MS.

  • LA-ICP-MS Operating Conditions:

    • Laser Fluence: 3-5 J/cm²

    • Repetition Rate: 5-10 Hz

    • Spot Size: 30-50 µm

    • Carrier Gas: Helium (~0.7 L/min) mixed with Argon before entering the ICP.

  • Tuning and Calibration:

    • Tune the ICP-MS for low oxide production rates (e.g., ThO/Th < 0.5%) and high sensitivity using a standard reference material like NIST SRM 612.

    • Use an external standard for calibration (e.g., NIST SRM 610/612).

    • Use an internal standard (e.g., ⁴³Ca or ²⁹Si, with concentration data from EPMA) to correct for instrument drift and differences in ablation yield.[11]

  • Data Acquisition:

    • Measure the gas blank (laser off) for about 20-30 seconds.

    • Ablate the sample for 40-60 seconds.

    • Analyze external standards periodically throughout the analytical session to correct for instrument drift.

  • Data Reduction:

    • Select stable intervals for the gas blank and the sample signal.

    • Apply the internal standard correction.

    • Calculate final concentrations using the calibration curve generated from the external standards.

Visualizations

LA_ICP_MS_Workflow cluster_prep Sample Preparation cluster_analysis LA-ICP-MS Analysis cluster_data Data Processing P1 Polished Thin Section / Epoxy Mount P2 Ultrasonic Cleaning P1->P2 P3 Loading into Ablation Cell P2->P3 A1 Laser Ablation of Sample P3->A1 A2 Aerosol Transport (He + Ar) A1->A2 A3 Ionization in ICP Torch A2->A3 A4 Mass Spectrometry A3->A4 D1 Time-Resolved Signal Acquisition A4->D1 D2 Internal Standard Correction D1->D2 D3 External Standard Calibration D2->D3 D4 Concentration Calculation D3->D4 Final Final D4->Final Final Trace Element Data

Caption: Workflow for trace element analysis in this compound using LA-ICP-MS.

EPMA_Workflow cluster_prep Sample Preparation cluster_analysis EPMA Analysis cluster_data Data Processing P1 Polished Thin Section / Epoxy Mount P2 Carbon Coating P1->P2 A1 Electron Beam Bombardment P2->A1 A2 Characteristic X-ray Emission A1->A2 A3 Wavelength Dispersive Spectrometry (WDS) A2->A3 D1 Raw X-ray Intensity Measurement A3->D1 D2 Standardization D1->D2 D3 ZAF Matrix Correction D2->D3 D4 Concentration Calculation D3->D4 Final Final D4->Final Major/Minor Element Data

Caption: Workflow for major and minor element analysis in this compound using EPMA.

References

Technical Support Center: Sample Preparation of Edenite with Fibrous Habits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and preparation of edenite samples that exhibit fibrous habits. Particular attention is given to mitigating the health risks associated with fibrous minerals, which can behave similarly to asbestos.

Frequently Asked Questions (FAQs)

Q1: What are the primary health risks associated with fibrous this compound?

A1: Fibrous varieties of this compound, particularly fluoro-edenite, are considered a significant health hazard. The International Agency for Research on Cancer (IARC) classifies fibrous amphiboles like fluoro-edenite as Group 1 carcinogens, meaning there is sufficient evidence of carcinogenicity in humans. Inhalation of these fibers can lead to serious respiratory diseases, including mesothelioma (a cancer of the lining of the lungs and abdomen) and lung cancer. These health risks are comparable to those posed by asbestos.

Q2: How can I determine if my this compound sample contains fibrous material?

A2: A visual inspection of the mineral is the first step. Fibrous habits appear as fine, hair-like or needle-like crystals. However, microscopic fibers may not be visible to the naked eye. If the origin of the sample is a location known for fibrous mineral formations, it is prudent to assume a fibrous habit is present. For a definitive identification, analytical techniques such as Polarized Light Microscopy (PLM) or Transmission Electron Microscopy (TEM) are required.

Q3: What immediate safety precautions should I take when handling a sample suspected of containing fibrous this compound?

A3: All handling of samples suspected to contain fibrous this compound should be performed in a designated area with controlled access. Appropriate personal protective equipment (PPE) is mandatory. This includes a properly fitted respirator with P100 or FFP3 filters, disposable coveralls, safety goggles, and nitrile gloves.[1][2] Work should be conducted in a fume hood or a glove box to contain any airborne fibers.

Q4: What is the best method to reduce fiber release during sample preparation?

A4: The primary method to minimize the release of airborne fibers is to keep the sample wet.[3][4][5] This can be achieved by applying a wetting agent, such as water with a surfactant (e.g., a few drops of detergent), to the sample before and during any mechanical processing like cutting, grinding, or crushing.[3][6] Using low-speed saws with a continuous water feed is also recommended.

Q5: How should I dispose of waste material contaminated with fibrous this compound?

A5: All disposable PPE, cleaning materials, and sample waste must be treated as hazardous waste.[7] These materials should be double-bagged in clearly labeled, heavy-duty plastic bags.[8] Seal the bags securely and dispose of them according to your institution's hazardous waste disposal procedures for asbestos-containing materials.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Visible dust generation during sample cutting or grinding. Inadequate wetting of the sample. High-speed tools creating aerosols.Immediately stop the procedure. Re-wet the sample thoroughly with a wetting agent.[3][6] Use a low-speed saw or grinder with a continuous water flow. Ensure local exhaust ventilation (LEV) or fume hood is operating correctly.
Suspected contamination of the laboratory space. Improper handling procedures. Accidental spillage of fibrous material.Evacuate the immediate area and restrict access. Do not attempt to clean up with a dry broom or standard vacuum cleaner. Use a HEPA-filtered vacuum and wet wiping methods for decontamination.[9] Report the incident to your institution's environmental health and safety (EHS) office.
Fibers observed on personal clothing after a procedure. Inadequate or improperly worn PPE. Tearing of disposable coveralls.Do not leave the designated work area. Carefully remove the contaminated clothing, avoiding shaking it. Dispose of the clothing as hazardous waste. Shower if possible. Review PPE donning and doffing procedures.[1]

Experimental Protocols

Protocol 1: Safe Handling and Wetting of Fibrous this compound Samples
  • Preparation:

    • Designate a work area within a certified chemical fume hood.

    • Cover the work surface with plastic sheeting to facilitate cleanup.[3]

    • Prepare a wetting solution of deionized water with a few drops of a non-reactive surfactant (e.g., laboratory-grade detergent).[3][6]

  • Personal Protective Equipment (PPE):

    • Don a full-face respirator with P100/FFP3 filters or a powered air-purifying respirator (PAPR).[1][10]

    • Wear disposable coveralls, ensuring a snug fit at the wrists and ankles.[1]

    • Put on safety goggles and two pairs of nitrile gloves.[1][2]

  • Procedure:

    • Place the this compound sample in a shallow tray within the fume hood.

    • Gently spray the sample with the wetting solution until the entire surface is damp to the touch.[3][4]

    • Allow the solution to penetrate the sample for several minutes.

    • Maintain a wetted surface throughout any subsequent handling or processing by periodically re-applying the wetting solution.[5]

Protocol 2: Low-Impact Size Reduction of Fibrous this compound
  • Preparation:

    • Ensure the sample is thoroughly wetted according to Protocol 1.

    • Use a low-speed, water-cooled diamond saw for cutting.

  • Procedure:

    • Secure the wetted sample in the saw's vise.

    • Ensure a continuous flow of water over the cutting area.

    • Operate the saw at the lowest effective speed to minimize aerosol generation.

    • For crushing, use a hydraulic press rather than a high-speed grinder. If grinding is necessary, use a wet-grinding method in an enclosed system.

  • Post-Processing:

    • Collect all fragments and slurry from the cutting and grinding process.

    • Transfer the collected material to a labeled, sealed container.

    • Clean all equipment thoroughly using wet wiping methods.

Visual Guides

ExperimentalWorkflow cluster_prep Preparation Phase cluster_handling Sample Handling cluster_cleanup Cleanup and Disposal start Start: Receive this compound Sample assess Visual Assessment for Fibrous Habits start->assess ppe Don Appropriate PPE assess->ppe setup Set Up Controlled Work Area ppe->setup wet Wet Sample with Surfactant Solution setup->wet process Perform Low-Impact Size Reduction (e.g., low-speed saw) wet->process collect Collect All Waste Material process->collect decontaminate Decontaminate Work Area and Tools collect->decontaminate dispose Double-Bag and Dispose as Hazardous Waste decontaminate->dispose end End dispose->end

Caption: Workflow for Safe Sample Preparation of Fibrous this compound.

DecisionTree q1 Is the this compound Sample Suspected of Containing Fibrous Material? yes1 Treat as Hazardous q1->yes1 Yes no1 Proceed with Standard Laboratory Procedures q1->no1 No q2 Is Dust Visible During Processing? yes1->q2 yes2 STOP WORK IMMEDIATELY Re-wet Sample and Review Procedures q2->yes2 Yes no2 Continue with Caution and Monitoring q2->no2 No

Caption: Decision Tree for Handling this compound Samples in the Laboratory.

References

Technical Support Center: Optimization of Spectroscopic Parameters for Edenite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing spectroscopic parameters for the analysis of edenite.

Frequently Asked Questions (FAQs)

General
  • Q: What is this compound and why is its spectroscopic analysis important?

    • A: this compound is a complex inosilicate mineral belonging to the amphibole group, with the general chemical formula NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂.[1][2] Spectroscopic analysis is crucial for determining its crystal chemistry, including cation ordering and the nature of the hydroxyl groups, which can vary depending on the geological environment of its formation.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Q: Which spectral regions are most important for the FTIR analysis of this compound?

    • A: The most informative regions are the OH-stretching region (3600-3800 cm⁻¹) and the silicate lattice vibration region (400-1200 cm⁻¹).[5] The OH region provides information about the local arrangement of cations around the hydroxyl group, while the lattice region is characteristic of the silicate framework.[1][3]

  • Q: How does the presence of fluorine in fluoro-edenite affect the FTIR spectrum?

    • A: The substitution of F⁻ for OH⁻ leads to the appearance of new bands in the OH-stretching region, as the local electronic environment is altered. The intensity of these new bands can be correlated with the fluorine content.[3][6]

Raman Spectroscopy
  • Q: How can I minimize fluorescence when analyzing this compound with Raman spectroscopy?

    • A: Fluorescence can be a significant issue in the Raman analysis of minerals. Using a laser with a longer wavelength, such as 785 nm or 1064 nm, can effectively reduce or eliminate fluorescence interference.[7][8][9][10][11]

  • Q: What are the characteristic Raman bands for this compound and related amphiboles?

    • A: Amphiboles exhibit characteristic Raman bands corresponding to Si-O-Si stretching and bending modes, as well as vibrations involving cations and hydroxyl groups. The exact positions of these bands can be used to identify the specific amphibole and even estimate the cation composition.[4][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Q: Which nuclei are most commonly studied in the solid-state NMR of this compound?

    • A: The most informative nuclei for solid-state NMR of aluminosilicates like this compound are ²⁹Si and ²⁷Al.[13][14] ¹H NMR can also be used to study the hydroxyl groups.

  • Q: Why is Magic-Angle Spinning (MAS) important for the solid-state NMR of this compound?

    • A: In solid samples, anisotropic interactions broaden the NMR signals, leading to poor resolution. MAS involves spinning the sample at a specific angle (54.7°) to the magnetic field, which averages out these interactions and results in sharper, more informative spectra.[15]

Troubleshooting Guides

FTIR Spectroscopy

Issue Possible Cause Solution
Low signal-to-noise ratio Insufficient sample concentration in KBr pellet.Increase the sample-to-KBr ratio. Ensure the sample is finely ground and homogeneously mixed with the KBr.[16][17][18]
Misaligned optics.Refer to the instrument manual for alignment procedures.
Broad, poorly resolved peaks in the OH region Presence of adsorbed water.Dry the sample and KBr thoroughly before preparing the pellet.
Low spectral resolution.Increase the spectral resolution (e.g., to 2 cm⁻¹ or better).[5]
Negative peaks in the spectrum Contamination on the ATR crystal (if using ATR).Clean the ATR crystal with an appropriate solvent before collecting the background and sample spectra.
Incorrect background subtraction.Ensure the background spectrum is collected under the same conditions as the sample spectrum.

graph FTIR_Troubleshooting {
rankdir=LR;
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];

Start [label="Poor FTIR Spectrum", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_SNR [label="Low Signal-to-Noise?"]; Check_Resolution [label="Poorly Resolved Peaks?"]; Check_Negative_Peaks [label="Negative Peaks Present?"]; Increase_Sample [label="Increase Sample Concentration\nGrind Sample Finely", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Align_Optics [label="Align Optics", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; Dry_Sample [label="Dry Sample and KBr", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Increase_Resolution [label="Increase Spectral Resolution", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; Clean_ATR [label="Clean ATR Crystal", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Recollect_Background [label="Recollect Background", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Improved Spectrum", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Check_SNR; Check_SNR -> Increase_Sample [label="Yes"]; Increase_Sample -> End; Check_SNR -> Check_Resolution [label="No"]; Check_Resolution -> Dry_Sample [label="Yes"]; Dry_Sample -> Increase_Resolution; Increase_Resolution -> End; Check_Resolution -> Check_Negative_Peaks [label="No"]; Check_Negative_Peaks -> Clean_ATR [label="Yes (ATR)"]; Clean_ATR -> Recollect_Background; Recollect_Background -> End; Check_Negative_Peaks -> Recollect_Background [label="Yes (Transmission)"]; }``` Caption: A flowchart for troubleshooting common FTIR spectral issues.

Raman Spectroscopy
Issue Possible Cause Solution
High fluorescence background Intrinsic fluorescence of the sample or impurities. Use a longer wavelength laser (e.g., 785 nm or 1064 nm).
Contaminated sample holder. Use a low-fluorescence substrate like a polished metal slide.
Sample burning or damage Laser power is too high. Reduce the laser power. Use a lower magnification objective to decrease power density.
Low signal intensity Poor focus. Carefully focus the laser on the sample surface.
Short acquisition time or few accumulations. Increase the acquisition time and/or the number of spectral accumulations.
Cosmic ray spikes Random high-energy cosmic ray events. Use a cosmic ray removal algorithm in the spectroscopy software. Acquire multiple spectra and average them.
Raman Experimental Workflow
graph Raman_Workflow {
  rankdir=TB;
  node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [color="#4285F4"];

  Start [label="Start Raman Experiment", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
  Prepare_Sample [label="Prepare Sample on\nLow-Fluorescence Substrate"];
  Select_Laser [label="Select Laser Wavelength\n(start with 785 nm)"];
  Initial_Spectrum [label="Acquire Initial Spectrum\n(low power, short acquisition)"];
  Check_Fluorescence [label="High Fluorescence?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
  Increase_Wavelength [label="Increase Laser Wavelength", fillcolor="#EA4335", fontcolor="#FFFFFF"];
  Optimize_Parameters [label="Optimize Acquisition Parameters\n(power, acquisition time, accumulations)"];
  Final_Spectrum [label="Acquire Final Spectrum"];
  Process_Data [label="Process Data\n(baseline correction, cosmic ray removal)"];
  End [label="Analyzed Spectrum", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

  Start -> Prepare_Sample;
  Prepare_Sample -> Select_Laser;
  Select_Laser -> Initial_Spectrum;
  Initial_Spectrum -> Check_Fluorescence;
  Check_Fluorescence -> Increase_Wavelength [label="Yes"];
  Increase_Wavelength -> Initial_Spectrum;
  Check_Fluorescence -> Optimize_Parameters [label="No"];
  Optimize_Parameters -> Final_Spectrum;
  Final_Spectrum -> Process_Data;
  Process_Data -> End;
}

Caption: A workflow for optimizing Raman spectroscopy experiments.

Solid-State NMR Spectroscopy
Issue Possible Cause Solution
Broad, featureless peaks Insufficient magic-angle spinning (MAS) speed.Increase the MAS speed to average out anisotropic interactions more effectively. [15]
Paramagnetic impurities.While difficult to remove, longer relaxation delays and specialized pulse sequences may be necessary. Consider sample purification if possible. [19][20]
Low signal intensity Short relaxation delay (D1).For ²⁹Si, which can have long T₁ relaxation times, increase the relaxation delay significantly (e.g., 60-180 s or more). [13][21]
Insufficient number of scans.Increase the number of scans to improve the signal-to-noise ratio.
Quantitative inaccuracies Incomplete relaxation of nuclei.Ensure the relaxation delay is at least 5 times the T₁ of the slowest relaxing nucleus of interest for quantitative measurements.
Inconsistent sample packing.Pack the rotor carefully to ensure a homogeneous sample distribution.

NMR_Optimization Start Start ssNMR Experiment Pack_Rotor Pack Rotor with Finely Ground this compound Start->Pack_Rotor Initial_Setup Initial Setup: - Set MAS speed (e.g., 10-15 kHz) - Use standard pulse sequence Pack_Rotor->Initial_Setup Acquire_Test_Spectrum Acquire Test Spectrum (few scans, short D1) Initial_Setup->Acquire_Test_Spectrum Check_Resolution Poor Resolution? Acquire_Test_Spectrum->Check_Resolution Increase_MAS Increase MAS Speed Check_Resolution->Increase_MAS Yes Check_Signal Low Signal? Check_Resolution->Check_Signal No Increase_MAS->Acquire_Test_Spectrum Optimize_D1 Optimize Relaxation Delay (D1) (perform T1 inversion recovery experiment) Check_Signal->Optimize_D1 Yes Final_Acquisition Final Data Acquisition Check_Signal->Final_Acquisition No Increase_Scans Increase Number of Scans Optimize_D1->Increase_Scans Increase_Scans->Final_Acquisition End High-Quality Spectrum Final_Acquisition->End

Caption: A logical flow for optimizing solid-state NMR parameters.

Experimental Protocols

FTIR Sample Preparation and Data Acquisition
  • Sample Preparation (KBr Pellet):

    • Thoroughly dry both the this compound sample and spectroscopic grade KBr powder in an oven at 110 °C for at least 4 hours to remove adsorbed water.

    • Grind a small amount of this compound (approximately 1-2 mg) to a very fine powder using an agate mortar and pestle.

    • Add approximately 200 mg of the dried KBr to the mortar and gently mix with the this compound powder until the mixture is homogeneous.

    • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. [16][18]

  • Data Acquisition:

    • Collect a background spectrum of the empty spectrometer.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a spectral resolution of at least 4 cm⁻¹ (2 cm⁻¹ is recommended for resolving fine features in the OH region). [5][18][22] * Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

Raman Data Acquisition
  • Sample Preparation:

    • Place a small, representative fragment of the this compound crystal or a small amount of powder on a low-fluorescence substrate (e.g., a polished stainless steel slide).

  • Data Acquisition:

    • Select an appropriate laser wavelength, starting with 785 nm to minimize potential fluorescence.

    • Use a microscope to focus the laser onto a clean, representative area of the sample.

    • Start with a low laser power (e.g., 1-5 mW) to avoid sample damage.

    • Set the acquisition time (e.g., 10-30 seconds) and number of accumulations (e.g., 2-5).

    • Acquire the spectrum over a range that includes the main silicate and hydroxyl vibrational modes (e.g., 100-4000 cm⁻¹).

    • Optimize the laser power, acquisition time, and number of accumulations to achieve a good signal-to-noise ratio without inducing sample damage or excessive fluorescence.

Solid-State NMR Data Acquisition (²⁹Si and ²⁷Al)
  • Sample Preparation:

    • Grind the this compound sample to a fine, homogeneous powder.

    • Pack the powdered sample into an appropriate MAS rotor (e.g., 4 mm zirconia rotor), ensuring it is packed tightly and evenly. [23]

  • Data Acquisition:

    • Insert the rotor into the NMR probe and set the magic-angle spinning speed (e.g., 10-15 kHz).

    • For ²⁹Si NMR , use a single-pulse experiment with a relatively long relaxation delay (D1) of 60-180 seconds to account for the potentially long T₁ relaxation times. [13] * For ²⁷Al NMR , a shorter relaxation delay (e.g., 1-5 seconds) is often sufficient. A Hahn-echo pulse sequence can be beneficial for reducing baseline distortions.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio. This can range from hundreds to thousands of scans depending on the nucleus and sample.

    • Use an appropriate chemical shift reference (e.g., tetramethylsilane for ²⁹Si, and an aqueous solution of Al(NO₃)₃ for ²⁷Al).

References

Validation & Comparative

A Comparative Guide to the Edenite and Ferro-edenite Solid Solution Series

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of edenite and ferro-edenite, two amphibole minerals that form a continuous solid solution series. This document summarizes their key properties, presents available quantitative data, and outlines the experimental methodologies used for their characterization.

Introduction to the this compound-Ferro-edenite Series

This compound and ferro-edenite are sodium-calcium amphiboles with the generalized chemical formula NaCa₂(Mg,Fe²⁺)₅(AlSi₇O₂₂)(OH)₂.[1] They represent the end-members of a solid solution series where magnesium (Mg) and ferrous iron (Fe²⁺) can freely substitute for one another in the crystal structure. This compound is the magnesium-rich end-member, while ferro-edenite is the iron-rich end-member.[1] This substitution results in a gradual variation of physical and optical properties across the series.

Chemical Composition

The primary chemical distinction between this compound and ferro-edenite lies in the dominant divalent cation in the C position of the amphibole structure.

  • This compound : NaCa₂Mg ₅(AlSi₇O₂₂)(OH)₂[2]

  • Ferro-edenite : NaCa₂Fe²⁺ ₅(AlSi₇O₂₂)(OH)₂

In natural samples, there is typically a mixture of both magnesium and iron, and the specific name is assigned based on which element is more abundant.

Physical and Optical Properties: A Comparative Analysis

The substitution of the larger and heavier iron ion for the smaller and lighter magnesium ion leads to predictable changes in the physical and optical properties along the solid solution series. Generally, as the iron content increases from this compound to ferro-edenite, properties such as density, refractive index, and color intensity are expected to increase.

PropertyThis compound (Mg-rich)Ferro-edenite (Fe-rich)
Color White, gray, pale to dark green, brown[2]Dark green to black[1][3]
Luster Vitreous[2]Vitreous to dull[1]
Streak White[1]White[3]
Hardness (Mohs) 5 - 6[1]5 - 6[3]
Cleavage Good on {110}, intersecting at ~56° and ~124°[2]Imperfect in two directions at nearly 60° and 120°[1]
Density (g/cm³) 3.05 - 3.37[2]Approximately 3.46[1]
Refractive Indices nα = 1.622 - 1.665nβ = 1.632 - 1.678nγ = 1.641 - 1.684[2]nα = 1.65 - 1.70nβ = 1.66 - 1.71nγ = 1.67 - 1.73[4]
Optical Class Biaxial (+)[2]Biaxial (-)[4]
Pleochroism Distinct in greens, blue-greens, and yellow-browns[2][5]Distinct; X = yellow, Y = green, Z = dark green[4]

Crystallographic Data

Both this compound and ferro-edenite crystallize in the monoclinic crystal system with the space group C2/m. The substitution of iron for magnesium also influences the unit cell dimensions.

ParameterThis compoundFerro-edenite
Crystal System MonoclinicMonoclinic
Space Group C2/mC2/m
a (Å) 9.83710.00
b (Å) 17.95418.22
c (Å) 5.3075.31
β (°) 105.18105.5
Unit Cell Volume (ų) ~904~932.30[3]

Note: The provided unit cell parameters are representative values and can vary slightly depending on the specific chemical composition of the sample.

Experimental Protocols

The characterization of this compound and ferro-edenite, and by extension, intermediate members of the solid solution series, relies on several key analytical techniques.

Electron Microprobe Analysis (EMPA)

Objective: To determine the precise chemical composition of the mineral.

Methodology:

  • A polished thin section of the rock containing the amphibole is prepared.

  • The thin section is coated with a thin layer of carbon to ensure electrical conductivity.

  • The sample is placed in the electron microprobe chamber under high vacuum.

  • A focused beam of high-energy electrons (typically 15-20 keV) is directed onto the surface of the mineral.[6]

  • The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays.

  • The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS).[7]

  • The intensity of the characteristic X-rays for each element is compared to the intensity emitted from a standard material of known composition under the same analytical conditions.[7]

  • A ZAF correction (atomic number, absorption, and fluorescence) is applied to the raw data to account for matrix effects and obtain accurate elemental concentrations.

  • The Fe³⁺/Fe²⁺ ratio, which cannot be directly measured by EMPA, is often estimated based on stoichiometric calculations, assuming an ideal chemical formula.[6] More advanced techniques, such as the flank method or peak-shift analysis, can provide a more direct measurement of the iron oxidation state.[8]

Single-Crystal and Powder X-ray Diffraction (XRD)

Objective: To determine the crystal structure, unit cell dimensions, and space group of the mineral.

Methodology:

Single-Crystal XRD:

  • A small, single crystal of the amphibole (typically < 0.5 mm) is carefully selected and mounted on a goniometer head.

  • The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.

  • As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal lattice, producing a diffraction pattern of spots.

  • The positions and intensities of these diffraction spots are recorded by a detector.

  • This data is used to calculate the unit cell parameters (a, b, c, α, β, γ) and to determine the space group symmetry.

  • Further analysis of the intensity data allows for the refinement of the atomic positions within the crystal structure.

Powder XRD:

  • A sample of the mineral is ground into a fine powder to ensure random orientation of the crystallites.

  • The powder is packed into a sample holder and placed in a powder diffractometer.

  • The sample is irradiated with a monochromatic X-ray beam as the detector rotates around the sample.

  • The detector measures the intensity of the diffracted X-rays at different angles (2θ).

  • The resulting powder diffraction pattern is a plot of intensity versus 2θ.

  • The positions of the diffraction peaks are used to determine the d-spacings (interplanar distances) of the crystal lattice, which can be used to calculate the unit cell parameters. The pattern can also be used for phase identification by comparing it to a database of known minerals.

Logical Relationship of the Solid Solution Series

The relationship between this compound and ferro-edenite is a classic example of a continuous solid solution series, where one element (in this case, iron) substitutes for another (magnesium) over a complete range of compositions. This relationship can be visualized as a linear progression between the two end-members.

G cluster_properties Property Trends This compound This compound NaCa₂Mg₅(AlSi₇O₂₂)(OH)₂ Intermediate Intermediate Compositions NaCa₂(Mg,Fe²⁺)₅(AlSi₇O₂₂)(OH)₂ This compound->Intermediate Increasing Fe²⁺ substitution Property1 Decreasing Mg Content Ferrothis compound Ferro-edenite NaCa₂Fe²⁺₅(AlSi₇O₂₂)(OH)₂ Property3 Increasing Refractive Index Intermediate->Ferrothis compound Increasing Fe²⁺ substitution Property2 Increasing Density

Caption: this compound to Ferro-edenite Solid Solution Series.

References

Edenite vs. Hornblende: A Crystallographic Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in mineralogy, petrology, and materials science, a precise understanding of the crystallographic distinctions between closely related minerals is paramount. This guide provides an objective comparison of the crystallographic properties of edenite and various members of the hornblende series, supported by quantitative data and detailed experimental protocols.

This compound and hornblende are both inosilicate minerals belonging to the calcium amphibole subgroup.[1][2][3] While historically "hornblende" was used as a field term for dark amphiboles, it is now more accurately described as a complex series of minerals.[4] this compound itself is considered a member of the extended hornblende group.[3][5] The primary crystallographic differences arise from variations in their chemical compositions, which in turn affect their unit cell dimensions and other structural parameters.[6][7] Both this compound and the common hornblende end-members crystallize in the monoclinic system with the same space group, C2/m.[1][3][8]

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound and selected end-members of the hornblende series: magnesiohornblende, tschermakite, and pargasite. These values can vary slightly depending on the specific chemical composition of the sample.

Crystallographic ParameterThis compoundMagnesiohornblendeTschermakitePargasite
Crystal System Monoclinic[8]Monoclinic[1]Monoclinic[3][9]Monoclinic[2][8]
Space Group C2/m[8]C2/m[1][10]C2/m[3]C2/m
a (Å) 9.8379.8308 - 9.887[1][10]~9.762[3][9]~9.882
b (Å) 17.954[11]18.0659 - 18.174[1][10]~17.994[3][9]~17.973
c (Å) 5.307[11]5.2968 - 5.308[1][10]~5.325[3][9]~5.282
**β (°) **105.18[11]104.58 - 104.771[1][10]~105.10[3][9]~105.20
Z (formula units per unit cell) 2[8]2[1]2[3]2

Experimental Protocols

The crystallographic data presented in this guide are primarily determined through Single-Crystal X-ray Diffraction (SC-XRD) and chemical compositions are often confirmed using Electron Probe Microanalysis (EPMA).

Single-Crystal X-ray Diffraction (SC-XRD)

This non-destructive technique provides detailed information about the three-dimensional arrangement of atoms within a crystal, including unit cell dimensions, bond lengths, and bond angles.[12]

Methodology:

  • Crystal Selection and Mounting: A small, single crystal (typically < 0.5 mm) of the amphibole mineral is carefully selected under a microscope to ensure it is free of fractures and inclusions. The crystal is then mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to various orientations.[12] The interaction of the X-rays with the crystal lattice produces a diffraction pattern of spots.[13] A detector measures the position and intensity of these diffracted beams.

  • Data Processing and Structure Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the diffraction spots are used to calculate the electron density map of the crystal, from which the positions of the individual atoms are determined.[14] This structural model is then refined to best fit the experimental data.[12]

Electron Probe Microanalysis (EPMA)

EPMA is an analytical technique used to determine the elemental composition of small areas of a solid sample.[15] This is crucial for amphiboles, as their chemical composition is highly variable and directly influences their crystallographic properties.

Methodology:

  • Sample Preparation: A thin, polished section of the rock containing the amphibole mineral is prepared. The surface must be flat and highly polished to ensure accurate analysis.

  • Analysis: The sample is placed in the electron microprobe. A focused beam of high-energy electrons is directed at a specific point on the amphibole grain.[15] This causes the atoms at that point to emit characteristic X-rays.

  • X-ray Detection and Quantification: The emitted X-rays are detected by wavelength-dispersive spectrometers (WDS).[15] The wavelengths of the detected X-rays identify the elements present, and the intensities are proportional to the concentration of each element. These intensities are compared to those from standards of known composition to obtain a quantitative chemical analysis.[16]

Visualization of Amphibole Classification

The following diagram illustrates the hierarchical relationship between this compound and the hornblende series within the broader classification of inosilicate minerals.

G A Inosilicates (Double Chain) B Amphibole Supergroup A->B C Calcium Amphibole Subgroup B->C D Hornblende Series C->D E This compound C->E Forms a series with ferro-edenite F Magnesiohornblende D->F G Tschermakite D->G H Pargasite D->H

Hierarchical classification of this compound and hornblende.

References

Validating Edenite Composition: A Comparative Guide to Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for validating the chemical composition of edenite, a complex silicate mineral of the amphibole group. For researchers, scientists, and professionals in drug development where mineral purity and composition are critical, accurate characterization is paramount. This document outlines a comparative analysis of a hypothetical this compound sample against established reference compositions from existing literature and details the experimental protocol for robust compositional analysis.

Comparative Compositional Analysis

The chemical composition of an this compound sample is benchmarked against reference compositions from well-documented geological sources. The following table summarizes the oxide weight percentages for this compound from two notable locations, which serve as reference points for this guide. The ideal chemical formula for this compound is NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂.[1]

OxideIdeal Composition (wt. %)Reference Material 1: Kotaki, Japan (wt. %)Reference Material 2: Franklin, New York, USA (wt. %)
SiO₂50.4250.9150.55
Al₂O₃6.118.686.90
FeO-3.611.30
Fe₂O₃-1.61-
MgO24.1619.3822.06
CaO13.4410.2513.30
Na₂O3.713.402.35
K₂O-0.110.54
TiO₂-0.080.51
MnO-0.120.07
H₂O2.161.74 (H₂O+)1.27 (H₂O+)
F-1.86-
P₂O₅-0.05-
Total 100.00 100.11 99.93

Source: Handbook of Mineralogy.[2] Note: The ideal composition is calculated from the pure end-member formula and does not account for common substitutions found in natural samples.

Experimental Protocol: Electron Probe Microanalysis (EPMA)

The determination of the elemental composition of this compound is most accurately performed using wavelength-dispersive X-ray spectroscopy (WDS) on an electron probe microanalyzer (EPMA). This technique allows for quantitative chemical analysis of small, targeted areas of a solid sample.

1. Sample Preparation:

  • This compound samples are mounted in epoxy and polished to a smooth, flat surface with a final polish using a fine diamond suspension (e.g., 1-micron).

  • The polished samples are then coated with a thin layer of conductive material, typically carbon, to prevent charging under the electron beam.

2. Instrumentation and Calibration:

  • A five-wavelength spectrometer, fully automated JEOL 8900 scanning electron microprobe, or a similar instrument, is used for the analysis.

  • The instrument is calibrated using well-characterized silicate and oxide standards before analyzing the unknown this compound sample.

3. Analytical Conditions:

  • Accelerating Voltage: 15 kV

  • Beam Current: 20 nA

  • Beam Mode: Point beam

  • Counting Time: 20 seconds on the peak and 10 seconds on the background for each element.

4. Data Acquisition and Processing:

  • Analyses are obtained from multiple points on the this compound sample that appear representative and homogeneous under optical microscopy.

  • The raw X-ray counts are converted to elemental weight percentages using a ZAF correction procedure, which accounts for differences in atomic number (Z), absorption (A), and fluorescence (F) between the sample and the standards.

Validation Workflow

The following diagram illustrates the logical workflow for the validation of this compound composition.

edenite_validation_workflow cluster_prep Sample Preparation cluster_analysis EPMA Analysis cluster_comparison Data Comparison prep_sample Mount and Polish Sample coat_sample Carbon Coat Sample prep_sample->coat_sample calibrate Calibrate with Standards analyze Acquire WDS Data coat_sample->analyze calibrate->analyze process Apply ZAF Correction analyze->process compare_data Compare with Reference Data process->compare_data validate Validate Composition compare_data->validate end_valid End: Validated validate->end_valid Acceptable Match end_invalid End: Out of Spec validate->end_invalid Significant Deviation start Start: this compound Sample start->prep_sample

Caption: Workflow for this compound Compositional Validation.

References

A Comparative Analysis of Edenite Across Diverse Geological Environments

Author: BenchChem Technical Support Team. Date: December 2025

Edenite, a complex inosilicate mineral of the amphibole supergroup, exhibits a range of chemical and physical properties that are intrinsically linked to its geological setting. This guide provides a comparative study of this compound found in distinct geological environments—metamorphic marbles, amphibolites, and intermediate plutonic igneous rocks—offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.

Chemical Composition: A Tale of Two Environments

The chemical composition of this compound, nominally NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂, shows significant variation depending on the pressure, temperature, and chemical milieu of its formation. Analysis of this compound from different geological settings reveals key distinctions in elemental concentrations.

This compound from metamorphic environments, such as marbles and amphibolites, is often characterized by specific chemical signatures. For instance, this compound found within the Franklin Marble in Orange County, New York, a classic metamorphic locality, has been analyzed by electron microprobe.[1] Similarly, this compound from Kotaki, Japan, provides another example from a metamorphic setting.[1] In contrast, this compound crystallizing in intermediate plutonic igneous rocks can exhibit different compositional traits, reflecting the chemistry of the parent magma.

A comparative summary of the chemical composition of this compound from these distinct geological settings is presented in Table 1. The data is derived from electron microprobe and wet chemical analyses as reported in the Handbook of Mineralogy.[1]

Table 1: Comparative Chemical Composition of this compound from Different Geological Settings

Oxide/ElementMetamorphic (Franklin Marble, NY, USA)[1]Metamorphic (Kotaki, Japan)[1]
SiO₂ (wt%)50.5550.91
TiO₂ (wt%)0.510.08
Al₂O₃ (wt%)6.908.68
Fe₂O₃ (wt%)-1.61
FeO (wt%)1.303.61
MnO (wt%)0.070.12
MgO (wt%)22.0619.38
CaO (wt%)13.3010.25
Na₂O (wt%)2.353.40
K₂O (wt%)0.540.11
F (wt%)-1.86
H₂O⁺ (wt%)1.271.74
P₂O₅ (wt%)-0.05
Total 99.93 100.11

Physical and Optical Properties

The geological setting also influences the physical and optical properties of this compound. While core characteristics remain consistent, variations in color, pleochroism, and other properties can be observed.

Table 2: General Physical and Optical Properties of this compound

PropertyDescription
Crystal System Monoclinic[1][2]
Color White, gray, pale to dark green, brown, pale pinkish-brown[2]
Luster Vitreous[2]
Hardness 5 - 6[2]
Specific Gravity 3.05 - 3.37[2]
Cleavage Good on {110}[2]
Optical Class Biaxial (+)[2]
Pleochroism Distinct in greens, blue-greens, and yellow-browns[1]

Experimental Protocols

The characterization of this compound from different geological settings relies on a suite of analytical techniques. The primary methods employed in the studies cited include:

Electron Probe Microanalysis (EPMA)

EPMA is a key technique for obtaining quantitative chemical compositions of minerals. The analysis of this compound from the Franklin Marble was conducted using this method.[1] A typical EPMA protocol for amphibole analysis involves:

  • Sample Preparation: Mounting the mineral sample in an epoxy resin, followed by grinding and polishing to create a flat, smooth surface.

  • Carbon Coating: Applying a thin layer of carbon to the sample surface to ensure electrical conductivity.

  • Analytical Conditions:

    • Accelerating Voltage: Typically 15-20 kV.

    • Beam Current: Usually in the range of 10-20 nA.

    • Beam Diameter: A focused beam of a few micrometers.

  • Standardization: Using well-characterized mineral standards for calibration.

  • Data Reduction: Applying matrix corrections (e.g., ZAF or PAP) to the raw X-ray intensity data to calculate elemental concentrations.

Wet Chemical Analysis

For the determination of elements like fluorine and the oxidation state of iron, wet chemical methods are often employed to complement EPMA data.[1] This involves dissolving the mineral sample in appropriate acids and then using techniques such as titration or ion-selective electrodes.

Single-Crystal X-ray Diffraction (SCXRD)

To determine the precise crystal structure and unit-cell parameters of this compound, single-crystal X-ray diffraction is utilized. This technique provides detailed information about the arrangement of atoms within the crystal lattice. A general workflow for SCXRD is depicted in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Refinement crystal_selection Crystal Selection mounting Mounting on Goniometer Head crystal_selection->mounting xray_source X-ray Generation mounting->xray_source diffraction X-ray Diffraction xray_source->diffraction detection Data Detection diffraction->detection integration Integration of Intensities detection->integration structure_solution Structure Solution integration->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

A generalized workflow for single-crystal X-ray diffraction analysis.

Logical Relationships in this compound Classification

The classification of an amphibole as this compound is based on specific chemical criteria as defined by the International Mineralogical Association (IMA). The following diagram illustrates the logical flow for this classification based on the atomic proportions per formula unit (apfu).

edenite_classification start Amphibole Analysis check_A_site (Na+K)A ≥ 0.5 apfu? start->check_A_site check_Ca_B CaB > 1.50 apfu? check_A_site->check_Ca_B Yes not_this compound Not this compound Group check_A_site->not_this compound No check_Si 6.5 ≤ Si ≤ 7.5 apfu? check_Ca_B->check_Si Yes check_Ca_B->not_this compound No is_this compound This compound Group check_Si->is_this compound Yes check_Si->not_this compound No

Decision tree for the classification of this compound based on chemical criteria.

Conclusion

The geological setting plays a crucial role in defining the chemical and physical characteristics of this compound. This compound from metamorphic environments, such as marbles, can exhibit distinct compositional differences compared to those from other settings. A thorough understanding of these variations, supported by robust analytical techniques, is essential for accurate mineral identification and for deciphering the petrogenetic history of the host rocks. Future comparative studies focusing on this compound from well-characterized igneous and a wider range of metamorphic rocks will further enhance our understanding of this complex mineral.

References

A Comparative Guide to Analytical Techniques for the Characterization of Edenite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the characterization of edenite, a calcium amphibole mineral. Understanding the chemical composition and crystalline structure of this compound and its fibrous varieties, such as fluoro-edenite, is crucial for various research applications, including environmental and health risk assessments. This document outlines the principles, advantages, and limitations of several instrumental methods and provides detailed experimental protocols based on published studies.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the primary analytical techniques employed in the study of this compound, highlighting the type of information each method provides and its key applications.

Analytical TechniqueInformation ProvidedKey Applications in this compound AnalysisAdvantagesLimitations
µ-Raman Spectroscopy Molecular vibrational information (Raman-active modes).- Identification and distinction from other amphiboles (e.g., tremolite).[1] - Characterization of crystal structure and chemical bonds.[2]- Non-destructive.[1] - No sample preparation required.[1] - High spatial resolution.- Potential for fluorescence interference. - Raman activity of bonds can be weak.
µ-FTIR Spectroscopy Molecular vibrational information (infrared-active modes).- Identification and distinction from other fibrous amphiboles.[1][3] - Characterization of OH groups and their local environment.[4]- Non-destructive.[1] - No sample preparation required.[1] - Sensitive to polar functional groups.- Water absorption can be an issue. - Lower spatial resolution compared to Raman.
Electron Microprobe Analysis (EMPA) Quantitative elemental composition.- Determination of the chemical formula of this compound.[2][4] - Classification of amphibole subgroups.- High accuracy and precision for major and minor elements. - Provides quantitative data for chemical formula calculation.[5]- Destructive technique. - Requires sample preparation (polishing). - Cannot directly measure oxidation states or light elements like H and Li.[6]
Single-Crystal X-ray Diffraction (SREF) Crystal structure and unit cell dimensions.- Determination of atomic positions and site occupancies.[4] - Refinement of the crystal structure.- Provides detailed crystallographic information. - Essential for understanding structure-property relationships.- Requires single crystals of sufficient size and quality. - Can be time-consuming.
Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDS) Surface morphology and semi-quantitative elemental composition.- Imaging of fibrous and prismatic morphologies.[7] - Rapid elemental analysis of different phases.- High-resolution imaging of surface features. - Can analyze small sample areas.- Lower accuracy and precision for elemental analysis compared to EMPA. - EDS has limitations with light elements.
Mössbauer Spectroscopy Oxidation state and coordination of specific elements (e.g., Iron).- Determination of Fe²⁺/Fe³⁺ ratio and their distribution among crystallographic sites.[7]- Provides unique information on the electronic structure of iron-bearing minerals.- Only applicable to Mössbauer-active isotopes. - Can be complex to interpret.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions found in the referenced studies.

µ-Raman Spectroscopy [1]

  • Instrument: Jobin Yvon LabRAM HR800 µ-spectrometer equipped with a CCD air-cooled detector and an Olympus BX41 microscope.

  • Laser Source: 20 mW HeNe laser operating at 632.8 nm.

  • Spectral Range: 3500–200 cm⁻¹, with a focus on the 1200–200 cm⁻¹ region for lattice modes.

  • Resolution: 1 cm⁻¹.

  • Calibration: Performed using the Si band at ±520.6 cm⁻¹.

  • Sample Preparation: None required; the sample is placed directly in the path of the laser beam.

µ-FTIR Spectroscopy [1]

  • Instrument: Perkin Elmer FTIR Spectrum GX1 Spectrometer interfaced with a Perkin Elmer Autoimage microscope, equipped with a Mercury Cadmium Telluride (MCT) detector.

  • Mode: Reflectance.

  • Spectral Range: 4000 to 700 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Sample Preparation: None required for reflectance measurements.

Electron Microprobe Analysis (EMPA) [4]

  • General Principle: A focused beam of high-energy electrons bombards the sample, causing the emission of characteristic X-rays. The wavelengths and intensities of these X-rays are measured to determine the elemental composition.

  • Sample Preparation: Samples are typically mounted in an epoxy resin, polished to a smooth surface, and coated with a conductive material (e.g., carbon).

  • Data Analysis: The obtained wt% of oxides is converted to atoms per formula unit (apfu) based on the general amphibole formula AB₂C₅T₈O₂₂(OH,F,Cl)₂.[6]

Single-Crystal X-ray Diffraction (SREF) [4]

  • General Principle: A single crystal is mounted on a goniometer and rotated in an X-ray beam. The diffraction pattern of the X-rays is collected on a detector.

  • Data Analysis: The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the arrangement of atoms within the crystal structure. The structure is then refined to obtain precise atomic coordinates and site occupancies.

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDS) [7]

  • Instrument: A scanning electron microscope equipped with an energy-dispersive X-ray detector.

  • Procedure: The electron beam of the SEM is scanned across the sample surface, generating secondary and backscattered electron images that reveal the surface topography and compositional contrast. The EDS detector simultaneously collects the emitted X-rays for elemental analysis.

  • Sample Preparation: Samples are mounted on a stub and may be coated with a conductive layer to prevent charging.

Mössbauer Spectroscopy [7]

  • General Principle: This technique is based on the resonant absorption of gamma rays by specific atomic nuclei. The energy of the gamma rays is modulated by the Doppler effect, and the absorption spectrum provides information about the chemical environment of the absorbing nucleus.

  • Application to this compound: Primarily used to determine the oxidation state (Fe²⁺ vs. Fe³⁺) and the distribution of iron cations among the different crystallographic M sites in the amphibole structure.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive characterization of an this compound sample, integrating multiple analytical techniques.

Edenite_Characterization_Workflow cluster_initial Initial Assessment cluster_spectroscopy Spectroscopic Identification cluster_composition Chemical & Morphological Analysis cluster_structure Structural & Detailed Analysis cluster_final Final Characterization Initial_Sample This compound Sample Optical_Microscopy Optical Microscopy Initial_Sample->Optical_Microscopy Visual Inspection Raman µ-Raman Spectroscopy Optical_Microscopy->Raman Phase Identification FTIR µ-FTIR Spectroscopy Optical_Microscopy->FTIR Functional Group Analysis SEM_EDS SEM-EDS Optical_Microscopy->SEM_EDS Morphology & Preliminary Composition EMPA EMPA Raman->EMPA Targeted Quantitative Analysis Final_Report Comprehensive Characterization Report Raman->Final_Report FTIR->EMPA FTIR->Final_Report SEM_EDS->EMPA SEM_EDS->Final_Report SREF Single-Crystal XRD EMPA->SREF For Structural Refinement Mossbauer Mössbauer Spectroscopy EMPA->Mossbauer Iron Speciation EMPA->Final_Report SREF->Final_Report Mossbauer->Final_Report

Caption: Workflow for the multi-technique characterization of this compound.

References

Physical and Chemical Properties: A Tabular Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison: Natural Edenite vs. Synthetic Fluoro-Edenite

Researchers in materials science and geology frequently encounter both naturally occurring minerals and their synthetic counterparts. This compound, a complex silicate mineral of the amphibole group, and its synthetic analogue, fluoro-edenite, offer a compelling case study for comparative analysis. While pure endmember this compound is unstable and rarely found in nature, natural this compound typically contains varying amounts of iron and fluorine.[1] The synthesis of pure this compound has proven challenging, leading to the development of its more stable fluorine-dominant analogue, fluoro-edenite. This guide provides a detailed comparison of natural this compound and synthetic fluoro-edenite, presenting key experimental data, analytical protocols, and structural information relevant to researchers, scientists, and professionals in drug development.

The fundamental differences and similarities between natural this compound and synthetic fluoro-edenite are summarized in the tables below, covering their general, crystallographic, and optical properties.

Table 1: General Properties

PropertyNatural this compoundSynthetic Fluoro-Edenite
Chemical Formula NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂ (ideal)NaCa₂Mg₅(Si₇Al)O₂₂F₂
IMA Symbol EdFed
Color White, gray, pale to dark green, brownLight green to light yellow, grey-black
Luster VitreousVitreous
Hardness (Mohs) 5 - 65 - 6
Specific Gravity 3.05 - 3.373.09 (Calculated)
Cleavage Perfect on {110}Perfect on {110}
Fracture ConchoidalConchoidal

Table 2: Crystallographic Properties

PropertyNatural this compoundSynthetic Fluoro-Edenite
Crystal System MonoclinicMonoclinic
Crystal Class Prismatic (2/m)Prismatic (2/m)
Space Group C2/mC2/m
Unit Cell Parameters a ≈ 9.84 Å, b ≈ 17.95 Å, c ≈ 5.31 Å, β ≈ 105.18°a ≈ 9.85 Å, b ≈ 18.02 Å, c ≈ 5.27 Å, β ≈ 104.84°

Table 3: Optical Properties

PropertyNatural this compoundSynthetic Fluoro-Edenite
Optical Class Biaxial (+)Biaxial (-)
Refractive Indices nα = 1.606 – 1.649, nβ = 1.617 – 1.660, nγ = 1.631 – 1.672nα = 1.6058, nβ = 1.6170, nγ = 1.6245
Birefringence δ = 0.025δ = 0.019
Pleochroism Distinct in greens, blue-greens, and yellow-brownsNot visible

Experimental Protocols

The characterization and synthesis of these materials involve a range of sophisticated analytical techniques. Below are the detailed methodologies for the synthesis of fluoro-edenite and the characterization of both natural and synthetic samples.

Synthesis of Fluoro-Edenite (Hydrothermal Method)

Synthetic fluoro-edenite can be produced via hydrothermal techniques.[2] A common approach involves the following steps:

  • Starting Materials: High-purity oxides and carbonates are used as starting materials. For fluoro-edenite, this includes SiO₂, Al₂O₃, MgO, CaCO₃, Na₂CO₃, and a fluorine source such as CaF₂.

  • Mixing: The starting materials are precisely weighed in stoichiometric proportions and intimately mixed in an agate mortar.

  • Encapsulation: The mixture is sealed in a noble metal capsule (e.g., gold or platinum) along with a small amount of deionized water to create a hydrothermal environment.

  • Hydrothermal Synthesis: The capsule is placed in a high-pressure autoclave. The synthesis is typically carried out at temperatures ranging from 750-1000°C and pressures of 1-6 kbar.[2]

  • Duration: The synthesis is run for a sufficient duration, often several days to weeks, to ensure complete reaction and crystallization.

  • Quenching and Product Recovery: After the synthesis period, the autoclave is rapidly cooled (quenched) to room temperature, and the solid product is recovered from the capsule.

Synthesis_Workflow Start Starting Materials (Oxides & Carbonates) Mixing Mechanical Mixing Start->Mixing Encapsulation Sealing in Noble Metal Capsule Mixing->Encapsulation Synthesis Hydrothermal Synthesis (High T & P) Encapsulation->Synthesis Quenching Rapid Cooling Synthesis->Quenching Product Synthetic Fluoro-Edenite Quenching->Product

Fig 1. Hydrothermal synthesis of fluoro-edenite.
Characterization Techniques

A multi-technique approach is essential for the comprehensive characterization of both natural this compound and its synthetic analogues.

  • X-Ray Diffraction (XRD): Powder and single-crystal XRD are used to determine the crystal structure, unit-cell parameters, and phase purity of the samples.[3] Data is typically collected using a diffractometer with CuKα radiation.

  • Electron Probe Microanalysis (EPMA): This technique is employed to determine the precise chemical composition of the mineral phases. It provides quantitative analysis of the elemental constituents.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to investigate the vibrational modes of the chemical bonds within the crystal structure, particularly the presence and environment of hydroxyl (OH⁻) and fluoride (F⁻) ions.[4][5]

  • Raman Spectroscopy: Micro-Raman spectroscopy is a powerful non-destructive technique for identifying mineral phases and studying their crystal chemistry.[4][6] Spectra are typically collected using a laser excitation source and a high-resolution spectrometer.

Characterization_Workflow Sample Natural this compound or Synthetic Fluoro-Edenite XRD X-Ray Diffraction (XRD) Sample->XRD EPMA Electron Probe Microanalysis (EPMA) Sample->EPMA FTIR FTIR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman Data Structural & Compositional Data XRD->Data EPMA->Data FTIR->Data Raman->Data

Fig 2. Analytical workflow for this compound characterization.

Spectroscopic Analysis: A Comparative Overview

Spectroscopic techniques provide valuable insights into the local atomic environment and bonding within the crystal lattice.

FTIR Spectroscopy: The most significant difference observed in the FTIR spectra is in the OH-stretching region (around 3700 cm⁻¹). Natural this compound, containing hydroxyl groups, exhibits characteristic absorption bands in this region. In contrast, synthetic fluoro-edenite, where fluoride completely substitutes the hydroxyl group, shows no significant absorption in the OH-stretching region.[5]

Raman Spectroscopy: The Raman spectra of natural this compound and synthetic fluoro-edenite show both similarities and differences. The main vibrational bands related to the silicate backbone are present in both. However, shifts in band positions and changes in relative intensities can be observed due to the substitution of OH⁻ by F⁻ and variations in cation content. For instance, a very intense band at around 679 cm⁻¹ is characteristic of fluoro-edenite.[4]

Concluding Remarks

The comparison between natural this compound and synthetic fluoro-edenite highlights the significant influence of anionic substitution (F⁻ for OH⁻) on the properties of amphibole minerals. While their fundamental crystal structures are analogous, key physical and optical properties, as well as their spectroscopic signatures, show distinct differences. For researchers, understanding these variations is crucial for interpreting experimental data and for the potential application of these materials in various fields. The successful synthesis of fluoro-edenite provides a stable and well-characterized model compound for studying the broader class of edenitic amphiboles.

References

A Comparative Guide to the Stability of Edenite and Other Calcic Amphiboles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of edenite in relation to other common calcic amphiboles: pargasite, hornblende, and tremolite. The stability of these minerals is crucial for understanding the petrogenesis of igneous and metamorphic rocks. This document summarizes key experimental data on their stability fields, decomposition reactions, and the methodologies used to determine these parameters.

Overview of Calcic Amphibole Stability

Calcic amphiboles are a diverse group of inosilicate minerals that are stable over a wide range of pressure and temperature conditions in the Earth's crust and upper mantle.[1] Their stability is primarily controlled by temperature, pressure, bulk rock composition, and water content (H₂O).[2][3] Generally, with increasing temperature and pressure, the composition of calcic amphiboles becomes more complex, incorporating more aluminum (Al), sodium (Na), and potassium (K) through substitutions.

Comparative Stability Fields

The stability fields of this compound, pargasite, hornblende, and tremolite are overlapping and often exhibit solid solutions, making a direct comparison complex. However, experimental studies provide insights into their relative stabilities.

This compound (NaCa₂(Mg,Fe)₅Si₇AlO₂₂(OH)₂)

Pure end-member this compound is reportedly unstable, and attempts to synthesize it have been unsuccessful.[4] In nature, this compound is found with significant amounts of iron (Fe) and/or fluorine (F), which are believed to stabilize the structure.[4] It typically occurs in medium-grade metamorphic rocks like amphibolites and marbles.[5][6] The stability of this compound is closely linked to that of pargasite, with which it forms a solid solution.[7]

Pargasite (NaCa₂[(Mg,Fe)₄Al][Si₆Al₂]O₂₂(OH)₂)

Pargasite is a high-temperature amphibole, stable at higher pressures and temperatures than tremolite and actinolite.[8][9] It is a significant water-storage mineral in the Earth's upper mantle but becomes unstable at depths greater than 90 km.[9][10] Experimental studies on pargasite stability have been conducted in various bulk compositions, showing its stability in the upper mantle and its role in metasomatic processes.[3][11]

Hornblende ((Ca,Na)₂₋₃(Mg,Fe,Al)₅(Si,Al)₈O₂₂(OH)₂)

Hornblende is a general term for a complex series of calcic amphiboles and is a very common rock-forming mineral in igneous and metamorphic rocks.[12] Its stability field is extensive and covers a wide range of P-T conditions. The composition of hornblende varies significantly with temperature and pressure, making it a useful indicator of metamorphic grade and igneous crystallization conditions.[13]

Tremolite (Ca₂(Mg,Fe)₅Si₈O₂₂(OH)₂)

Tremolite is characteristic of low- to medium-grade metamorphism of carbonate rocks (marbles) and ultramafic rocks.[14][15] It has the simplest composition among the compared amphiboles and is generally stable at lower temperatures and pressures.[16][17] At higher temperatures, tremolite breaks down to form other minerals like diopside and enstatite.[18][19]

Quantitative Stability Data

The following tables summarize experimental data on the stability limits of tremolite, pargasite, and hornblende. Data for pure this compound is not available due to its instability.

Table 1: Experimental Stability Data for Tremolite

Pressure (kbar)Maximum Temperature (°C)Experimental System/Starting MaterialReference
0.5 - 5.0~850Synthetic tremolite + forsterite[19]
1.5 - 7.0~900Synthetic tremolite[18]
0.4 - 2.0~800Synthetic tremolite[18]
0.1 - 0.5400 - 650Natural tremolite in various systems[17]

Table 2: Experimental Stability Data for Pargasite

Pressure (kbar)Maximum Temperature (°C)Experimental System/Starting MaterialReference
18 - 251075MORB pyrolite with fixed water content[11]
< 1 - 5~1100Synthetic pargasite[20]
20 - 40950 - 1100Fertile and depleted mantle compositions
0.5 - 6.0~950Synthetic pargasite + quartz

Table 3: Experimental Stability Data for Hornblende

Pressure (kbar)Maximum Temperature (°C)Experimental System/Starting MaterialReference
< 3>1000Basaltic andesite with >5 wt% water[5]
0.8 - 10~725Granite bulk compositions[13][21]
1 - 23400 - 1150General stability range[1]
< 1~1000Magnesiohastingsite (a hornblende end-member)[22]

Decomposition Reactions

The upper stability limit of an amphibole is marked by its decomposition into an assemblage of other minerals. The specific products depend on pressure, temperature, and the chemical system.

  • Tremolite: At high temperatures, tremolite decomposes to form pyroxenes (diopside and enstatite), a silica polymorph (quartz), and water vapor.[18][19][23] The reaction is: Ca₂Mg₅Si₈O₂₂(OH)₂ → 2CaMgSi₂O₆ (Diopside) + 3MgSiO₃ (Enstatite) + SiO₂ (Quartz) + H₂O

  • Pargasite: The decomposition of pargasite at high temperatures and pressures can be complex and may involve melting. In the presence of quartz, it can break down to tremolitic amphibole, plagioclase, enstatite, and melt.[24] In mantle conditions, its breakdown products include olivine, spinel, clinopyroxene, and a melt phase.[11][20]

  • Hornblende: Hornblende decomposition in volcanic rocks during magma ascent often results in reaction rims composed of clinopyroxene, orthopyroxene, plagioclase, and Fe-Ti oxides.[25][26] The specific reaction depends on the hornblende composition and the P-T path of the magma.

Experimental Protocols

The stability of calcic amphiboles is determined through high-pressure, high-temperature experiments using various apparatus.

Hydrothermal Experiments in Cold-Seal Pressure Vessels:

This technique is used for experiments at relatively low pressures (up to ~5 kbar) and temperatures (up to ~900 °C).

  • Sample Preparation: A starting material of known composition (either a synthetic mix of oxides and carbonates or a natural powdered rock) is weighed and loaded into a noble metal capsule (e.g., gold or platinum). A precise amount of water is added to the capsule.

  • Encapsulation: The capsule is sealed by welding to ensure a closed system.

  • Experimental Run: The capsule is placed in a cold-seal pressure vessel, which is then heated externally by a furnace. Pressure is applied using a fluid medium, typically water or argon.

  • Quenching: At the end of the experiment, the vessel is rapidly cooled (quenched) to preserve the mineral assemblage formed at high temperature and pressure.

  • Analysis: The run products are then identified and analyzed using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and electron microprobe analysis (EMPA).

Piston-Cylinder Apparatus Experiments:

This apparatus is used for experiments at higher pressures (typically 5-40 kbar) and temperatures (up to ~1800 °C).

  • Sample Assembly: The sealed sample capsule is placed within a pressure-transmitting medium (e.g., NaCl, talc, or pyrex) inside a graphite furnace. This entire assembly is then placed into the cylindrical bore of a tungsten carbide pressure vessel.

  • Pressurization and Heating: A piston is advanced into the cylinder, compressing the assembly and generating high pressure. The sample is heated by passing an electric current through the graphite furnace.

  • P-T Control: Pressure and temperature are carefully monitored and controlled throughout the experiment.

  • Quenching: The experiment is terminated by cutting the power to the furnace, resulting in a rapid quench.

  • Analysis: The recovered sample is then analyzed using the same techniques as for hydrothermal experiments.

Visualizing Stability Relationships

The stability of calcic amphiboles is governed by complex interactions between pressure, temperature, and chemical composition. The following diagrams illustrate these relationships.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimental Run cluster_analysis Analysis start_mat Starting Material (Synthetic or Natural) weigh Weighing start_mat->weigh h2o Addition of H2O weigh->h2o capsule Loading into Noble Metal Capsule h2o->capsule seal Welding/Sealing capsule->seal apparatus Piston-Cylinder or Cold-Seal Apparatus seal->apparatus pt_cond Application of High P & T apparatus->pt_cond duration Hold for Duration pt_cond->duration quench Rapid Quench duration->quench xrd XRD quench->xrd sem SEM quench->sem empa EMPA quench->empa

Experimental workflow for determining amphibole stability.

stability_relationships cluster_comp Compositional Complexity low_pt Low P-T tremolite Tremolite (Simple Composition) low_pt->tremolite Favors high_pt High P-T hornblende Hornblende (Complex Solid Solution) high_pt->hornblende Favors pargasite Pargasite (High Al, Na) high_pt->pargasite Favors tremolite->hornblende Tschermak & this compound substitutions hornblende->pargasite Increasing Na, Al This compound This compound (Na-rich, solid solution with Pargasite) pargasite->this compound Solid Solution

Conceptual diagram of calcic amphibole stability relationships.

References

A Comparative Guide to Assessing the Purity of Natural Edenite Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of natural edenite samples. This compound, a complex inosilicate mineral of the amphibole group, requires precise characterization to ensure its suitability for various research and development applications, particularly where mineral purity is critical. This document outlines the principles, experimental protocols, and comparative performance of X-ray Diffraction (XRD), Electron Probe Microanalysis (EPMA), and Fourier-Transform Infrared Spectroscopy (FTIR) in this compound purity assessment.

Introduction to this compound and Purity Assessment

This compound is a calcium amphibole with the ideal chemical formula NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂. However, natural this compound samples are rarely pure and often contain substitutions of various elements and may be intergrown with other minerals. For scientific research and specialized applications, particularly in drug development where mineral interactions can be critical, a thorough assessment of purity is paramount. This involves identifying and quantifying any mineralogical and chemical impurities. The choice of analytical technique is crucial for obtaining reliable and comprehensive purity data.

Comparison of Analytical Techniques

The three primary techniques for assessing the purity of this compound samples are X-ray Diffraction (XRD), Electron Probe Microanalysis (EPMA), and Fourier-Transform Infrared Spectroscopy (FTIR). Each method offers unique advantages and has specific limitations. A combination of these techniques often provides the most complete characterization of a sample's purity.[1][2]

Table 1: Quantitative Comparison of Analytical Techniques for this compound Purity Assessment

FeatureX-ray Diffraction (XRD)Electron Probe Microanalysis (EPMA)Fourier-Transform Infrared Spectroscopy (FTIR)
Principle Analyzes the crystal structure of materials by measuring the diffraction of X-rays.Measures the characteristic X-rays emitted from a sample bombarded with an electron beam to determine elemental composition.[3]Measures the absorption of infrared radiation by the sample to identify molecular vibrations and functional groups.[4]
Primary Output Diffractogram showing peak positions and intensities, which correspond to specific mineral phases.Quantitative elemental composition (wt%) at specific points on the sample.Infrared spectrum showing absorption bands characteristic of specific mineral structures and chemical bonds.
Purity Assessment Identifies and quantifies crystalline mineral phases. Purity is determined by the relative peak intensities of this compound versus other minerals.[5]Provides precise chemical composition, allowing for the calculation of the mineral formula to check for deviations from ideal this compound and to identify chemical impurities.Identifies mineral phases, including some amorphous materials, based on their unique spectral fingerprints. Quantitative analysis is possible with proper calibration.[4][6]
Detection Limit Typically 1-5 wt% for minor mineral phases.[7]Can be as low as 100 ppm for many elements.[3]Varies depending on the mineral and sample preparation, but can be sensitive to small amounts of impurities.
Spatial Resolution Bulk analysis of a powdered sample.High spatial resolution (as small as 1-2 microns), allowing for the analysis of individual mineral grains.[3]Typically bulk analysis, but micro-FTIR can provide analysis of small spots.
Strengths - Excellent for identifying crystalline phases.- Can provide quantitative phase analysis.- Non-destructive.- Highly quantitative elemental analysis.- High spatial resolution.- Can detect trace elements.- Sensitive to both crystalline and amorphous materials.- Fast and cost-effective for screening.- Provides information on chemical bonding.[8]
Limitations - Less effective for amorphous or poorly crystalline materials.[4]- Accuracy of quantification can be affected by sample preparation and preferred orientation.[9]- Cannot detect very light elements (H, He, Li).- Does not directly provide mineralogical phase information.- Requires a flat, polished sample.[3]- Quantitative analysis requires a spectral library of pure standards.- Spectra of complex mixtures can be difficult to interpret.- Particle size can affect the quality of the spectra.[4]

Table 2: Representative Purity Assessment of a Natural this compound Sample

Analytical TechniqueThis compound Purity (wt%)Identified Impurities (wt%)
XRD (Rietveld Refinement) 92.5 ± 1.5Tremolite (4.2%), Diopside (2.1%), Calcite (1.2%)
EPMA (based on 100 spot analyses) 94.8 ± 2.1 (calculated from mineral formula)Identified grains of tremolite, diopside, and titanite. Provides chemical composition of each phase.
FTIR (with spectral library) 93.1 ± 2.5Detected bands corresponding to tremolite, diopside, and minor calcite.

Note: The data in this table are representative examples to illustrate the comparative outputs of the techniques and are not from a single specific study.

Experimental Workflow

The general workflow for assessing the purity of natural this compound samples involves a multi-step process, often integrating the complementary techniques of XRD, EPMA, and FTIR.

EdenitePurityWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation Sample Natural this compound Sample Crush Crushing & Grinding Sample->Crush Powder Homogenized Powder Crush->Powder ThinSection Polished Thin Section Crush->ThinSection for EPMA XRD XRD Analysis Powder->XRD FTIR FTIR Analysis Powder->FTIR EPMA EPMA Analysis ThinSection->EPMA XRD_Data Phase Identification & Quantitative Analysis XRD->XRD_Data EPMA_Data Elemental Composition & Stoichiometry Calculation EPMA->EPMA_Data FTIR_Data Spectral Matching & Functional Group Analysis FTIR->FTIR_Data Integration Data Integration XRD_Data->Integration EPMA_Data->Integration FTIR_Data->Integration Purity Final Purity Assessment Integration->Purity

Caption: Experimental workflow for this compound purity assessment.

Detailed Experimental Protocols

Objective: To identify and quantify the crystalline mineral phases present in the this compound sample.

Methodology:

  • Sample Preparation:

    • A representative portion of the this compound sample is crushed and ground to a fine powder (typically <10 µm) using an agate mortar and pestle or a micronizing mill to ensure random orientation of the crystallites.

    • The powder is then back-loaded into a sample holder to minimize preferred orientation.

  • Instrumentation:

    • A powder X-ray diffractometer equipped with a Cu Kα X-ray source is commonly used.

    • Typical operating conditions are 40 kV and 30 mA.

  • Data Collection:

    • The sample is scanned over a 2θ range of 5° to 70° with a step size of 0.02° and a count time of 1-2 seconds per step.

  • Data Analysis:

    • The resulting diffractogram is processed using software such as JADE or HighScore.

    • Phase identification is performed by comparing the experimental diffraction pattern to a database such as the ICDD PDF (International Centre for Diffraction Data, Powder Diffraction File).

    • Quantitative analysis is typically carried out using the Rietveld refinement method, which involves fitting a calculated diffraction pattern to the experimental data. The weight percentages of this compound and any impurity phases are determined from the refined scale factors.

Objective: To determine the precise elemental composition of individual mineral grains within the this compound sample.

Methodology:

  • Sample Preparation:

    • A chip of the this compound-bearing rock is mounted in an epoxy resin puck.

    • The surface is then ground and polished to a smooth, flat finish (typically with a final polish using 0.25 µm diamond paste).

    • The polished surface is coated with a thin layer of carbon to make it conductive.[3]

  • Instrumentation:

    • An electron probe microanalyzer equipped with multiple wavelength-dispersive spectrometers (WDS).

  • Data Collection:

    • The analysis is performed using an accelerating voltage of 15 kV and a beam current of 15-20 nA, with a focused electron beam (1-5 µm diameter).[10]

    • A suite of well-characterized mineral and synthetic standards are used for calibration.[11]

    • Multiple points on different this compound grains and any visible impurity grains are analyzed. Counting times are typically 20 seconds on the peak and 10 seconds on the background for each element.[10]

  • Data Analysis:

    • The raw X-ray intensities are corrected for matrix effects (ZAF correction) to yield quantitative elemental concentrations (in wt% of oxides).

    • The mineral formula of this compound is calculated from the oxide weight percentages based on 23 oxygens to verify its stoichiometry and identify any elemental substitutions.

Objective: To identify the mineral phases based on their characteristic vibrational spectra and to quantify their abundances.

Methodology:

  • Sample Preparation:

    • A small amount of the powdered this compound sample (1-2 mg) is mixed with approximately 200-300 mg of spectroscopic grade potassium bromide (KBr).

    • The mixture is thoroughly homogenized and then pressed into a transparent pellet under vacuum using a hydraulic press.[4]

  • Instrumentation:

    • A Fourier-transform infrared spectrometer.

  • Data Collection:

    • The KBr pellet is placed in the sample holder of the spectrometer.

    • The spectrum is typically collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.[4] A background spectrum of a pure KBr pellet is also collected for correction.

  • Data Analysis:

    • The resulting absorbance spectrum is baseline-corrected.

    • Mineral identification is performed by comparing the positions and shapes of the absorption bands to reference spectra of pure minerals.

    • Quantitative analysis can be performed using Beer's Law, which relates the absorbance to the concentration of each mineral component. This requires the use of a calibrated spectral library of pure mineral standards.[4][6]

Conclusion

The comprehensive assessment of natural this compound sample purity is best achieved through a multi-technique approach. XRD provides essential information on the bulk mineralogical composition and the identity of crystalline impurities. EPMA delivers precise in-situ chemical data, which is crucial for understanding elemental substitutions and identifying minor chemical heterogeneities. FTIR offers a rapid and cost-effective method for screening samples and can detect both crystalline and amorphous phases. By integrating the data from these powerful analytical techniques, researchers, scientists, and drug development professionals can obtain a detailed and reliable characterization of this compound purity, ensuring the quality and integrity of their materials for advanced applications.

References

A Comparative Analysis of the Edenite and Tremolite Mineral Series

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the edenite and tremolite series reveals key distinctions in their chemical composition, crystal structure, and physical properties. Both are monoclinic amphiboles, yet their elemental variations lead to different geological occurrences and spectroscopic signatures. This guide provides a comprehensive comparison based on experimental data to aid researchers in their identification and characterization.

Summary of Comparative Data

The fundamental properties of this compound and tremolite, derived from various analytical techniques, are summarized below for direct comparison.

PropertyThis compoundTremolite
Ideal Chemical Formula NaCa₂Mg₅(Si₇Al)O₂₂(OH)₂[1][2][3]Ca₂Mg₅Si₈O₂₂(OH)₂
Crystal System Monoclinic[1][2]Monoclinic
Space Group C2/m[1][2]C2/m
Unit Cell Parameters a ≈ 9.84 Å, b ≈ 17.95 Å, c ≈ 5.31 Å, β ≈ 105.18°[1]a ≈ 9.84 Å, b ≈ 18.06 Å, c ≈ 5.28 Å, β ≈ 104.7°
Mohs Hardness 5 - 6[4]5 - 6
**Density (g/cm³) **3.05 - 3.37[4]2.99 - 3.03
Color White, gray, pale to dark green, brown[2][4]Creamy white, gray, light green, brown, pinkish
Luster Vitreous[4]Vitreous to silky
Optical Properties Biaxial (+)[2]Biaxial (-)
Refractive Indices nα = 1.606-1.649, nβ = 1.617-1.660, nγ = 1.631-1.672[2]nα = 1.599–1.612, nβ = 1.613–1.626, nγ = 1.625–1.637

Distinguishing Chemical and Structural Features

The primary chemical distinction between this compound and tremolite lies in the substitution of aluminum (Al) for silicon (Si) in the tetrahedral sites and the presence of sodium (Na) in the A-site of the amphibole structure. Tremolite is characterized by a nearly pure silica tetrahedral chain, whereas this compound involves the substitution of one Al for a Si atom, which is charge-balanced by the incorporation of Na in the A-site. This substitution influences the unit cell dimensions and physical properties.

dot

G cluster_tremolite Tremolite Series cluster_this compound This compound Series T_formula Ca₂Mg₅Si₈O₂₂₂ T_structure A-site: Vacant Tetrahedral Site: Si T_formula->T_structure Characterized by substitution Coupled Substitution (Na)ᴬ + (Al)ᵀ¹ ↔ (vacancy)ᴬ + (Si)ᵀ¹ T_structure->substitution E_formula NaCa₂Mg₅Si₇AlO₂₂₂ E_structure A-site: Na Tetrahedral Site: Si + Al E_formula->E_structure Characterized by E_structure->substitution

Caption: Key substitutional relationship between tremolite and this compound.

Experimental Protocols

X-ray Diffraction (XRD) Analysis

Objective: To determine the crystal structure and unit cell parameters of this compound and tremolite.

Methodology:

  • Sample Preparation: A small, single crystal of the mineral is selected and mounted on a goniometer head. For powder diffraction, the sample is ground to a fine powder (<10 µm) and mounted in a sample holder.[5]

  • Data Collection: Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a monochromatic radiation source (e.g., Mo-Kα, λ = 0.71073 Å).[6] The crystal is rotated, and diffraction patterns are recorded at various orientations. For powder XRD, the sample is scanned over a range of 2θ angles.[7]

  • Structure Refinement: The collected data are processed to yield the unit cell dimensions and space group. The crystal structure is then refined using least-squares methods to determine atomic positions and site occupancies.[6][8]

Electron Probe Microanalysis (EPMA)

Objective: To obtain quantitative chemical compositions of this compound and tremolite.

Methodology:

  • Sample Preparation: Mineral samples are mounted in epoxy and polished to a flat, smooth surface. The samples are then carbon-coated to ensure electrical conductivity.[9]

  • Instrumentation: An electron probe microanalyzer equipped with wavelength-dispersive spectrometers (WDS) is used.

  • Analytical Conditions: Typical conditions for silicate mineral analysis include an accelerating voltage of 15 kV and a beam current of 10-20 nA.[9] A focused or slightly defocused electron beam is directed onto the sample surface.

  • Data Acquisition and Correction: The intensities of characteristic X-rays for each element are measured and compared to those of known standards.[9] Matrix corrections (ZAF or similar) are applied to the raw data to account for atomic number, absorption, and fluorescence effects, yielding accurate elemental weight percentages.[10]

Raman Spectroscopy

Objective: To identify and distinguish between this compound and tremolite based on their vibrational spectra.

Methodology:

  • Instrumentation: A micro-Raman spectrometer equipped with a laser source (e.g., 632.8 nm He-Ne laser), a microscope, and a CCD detector is utilized.[11]

  • Sample Preparation: A single crystal or a polished section of the mineral can be used. No special preparation is typically required, as the technique is non-destructive.[12]

  • Data Acquisition: The laser is focused on the sample surface, and the scattered light is collected. The instrument is calibrated using a silicon standard (520.6 cm⁻¹).[11] Spectra are typically collected in the range of 100-4000 cm⁻¹.

  • Spectral Analysis: The Raman spectra of this compound and tremolite exhibit characteristic peaks corresponding to the vibrations of their crystal lattices and functional groups (e.g., Si-O and OH stretching). The positions and relative intensities of these peaks serve as a fingerprint for each mineral.[11][13] For instance, fluoro-edenite can be distinguished from tremolite by its intense Raman band at 679 cm⁻¹.[11]

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output start Mineral Sample (this compound or Tremolite) prep_xrd Single Crystal Mounting or Grinding (Powder) start->prep_xrd prep_epma Polishing and Carbon Coating start->prep_epma prep_raman Minimal to None start->prep_raman xrd X-ray Diffraction (XRD) prep_xrd->xrd epma Electron Probe Microanalysis (EPMA) prep_epma->epma raman Raman Spectroscopy prep_raman->raman data_xrd Crystal Structure, Unit Cell Parameters xrd->data_xrd data_epma Quantitative Chemical Composition epma->data_epma data_raman Vibrational Spectrum (Fingerprint) raman->data_raman

References

Safety Operating Guide

Navigating the Disposal of EDENITE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A definitive disposal protocol for a substance labeled "EDENITE" cannot be readily established without a specific Safety Data Sheet (SDS). The name "this compound" is historically associated with a mineral and is not a standard identifier for a common laboratory chemical. Therefore, the primary step for any researcher, scientist, or drug development professional is to obtain the SDS from the manufacturer of the specific "this compound" product in use. The SDS is the authoritative source for safety, handling, and disposal information.

In the absence of an SDS or when dealing with an uncharacterized substance, a systematic and cautious approach to waste management is imperative. The following procedures provide a general framework for the safe disposal of laboratory chemicals, which should be adapted in consultation with your institution's Environmental Health and Safety (EHS) office.

Step-by-Step General Disposal Protocol
  • Hazard Identification and Characterization:

    • Consult the SDS: This is the most critical step. The SDS for the specific product will detail the physical and chemical properties, hazards (flammability, reactivity, corrosivity, toxicity), and required disposal methods.

    • If SDS is Unavailable: The substance must be treated as an "unknown" and handled with the highest level of precaution.[1] Do not attempt to dispose of it without further characterization. Contact your institution's EHS department for guidance on testing and identification.[2][3] Never mix unknown chemicals with other waste streams.[3]

  • Segregation of Chemical Waste:

    • Properly segregate waste into compatible categories to prevent dangerous reactions.[4][5] Common categories include:

      • Halogenated and non-halogenated organic solvents.

      • Acidic and basic solutions.

      • Oxidizers and reducing agents.

      • Toxic or "P-listed" wastes.

    • Solid and liquid wastes should be kept separate.[4]

  • Container Selection and Labeling:

    • Use appropriate, leak-proof containers that are chemically compatible with the waste. For instance, do not store acids in metal containers or hydrofluoric acid in glass.[4][6]

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the associated hazards (e.g., flammable, corrosive), and the accumulation start date.[3][5][7] Unmarked containers with hazardous chemicals can lead to dangerous situations.[7]

  • Storage of Chemical Waste:

    • Store waste containers in a designated, well-ventilated satellite accumulation area that is under the direct supervision of laboratory personnel.[2][6]

    • Ensure containers are tightly sealed except when adding waste.[4]

    • Utilize secondary containment, such as spill trays, to prevent the spread of potential leaks.[4]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2] Do not pour chemical waste down the drain unless it has been explicitly identified as non-hazardous and permissible by your institution's policies.[2]

    • For unknown chemicals, the EHS office will coordinate with a specialized hazardous waste contractor for identification and disposal, which may incur additional costs.[8]

Personal Protective Equipment (PPE) for Chemical Waste Handling

Proper PPE is essential to protect against chemical exposure during waste handling and disposal.[7][9] The level of PPE required depends on the hazards of the waste, as outlined in the SDS.

PPE ComponentSpecification and Use
Eye and Face Protection Chemical splash goggles are mandatory.[1] A face shield should be worn in addition to goggles when there is a significant splash hazard.[10][11]
Hand Protection Wear appropriate chemical-resistant gloves. The choice of glove material (e.g., nitrile, neoprene, butyl rubber) depends on the specific chemical being handled.[1][12] Nitrile gloves are a common starting point for low-risk tasks.[1][12]
Body Protection A laboratory coat is the minimum requirement.[1] For highly hazardous materials, chemical-resistant aprons or coveralls may be necessary.[9]
Respiratory Protection All handling of volatile substances or procedures that could generate aerosols should be conducted within a certified chemical fume hood.[1] If there is a risk of airborne contaminants, a respirator may be required.[9]
Experimental Protocols

Specific experimental protocols for the disposal of "this compound" cannot be provided without its chemical identity. However, a general protocol for neutralizing simple corrosive waste (if applicable and permitted by your institution) is as follows. Note: This should only be performed by trained personnel for small volumes of waste that do not contain other hazards.[13]

  • Preparation: Work in a fume hood and wear appropriate PPE, including a face shield and goggles. Prepare a large, heat-resistant container placed in an ice bath to control the reaction temperature.

  • Dilution: Slowly add the corrosive waste (acid or base) to a large volume of cold water.

  • Neutralization: For acids, slowly add a weak base (e.g., sodium bicarbonate). For bases, slowly add a weak acid (e.g., citric acid) with constant stirring.

  • pH Check: Periodically check the pH of the solution using a pH meter or litmus paper. Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.

  • Final Disposal: Once neutralized and confirmed to be non-hazardous, the solution may be permissible for drain disposal, followed by a large volume of water, according to your institution's guidelines.

Decision Workflow for Chemical Waste Disposal

The following diagram illustrates the logical steps to follow when preparing a laboratory chemical for disposal.

Chemical_Disposal_Workflow start Start: Prepare Chemical Waste for Disposal sds Do you have the Safety Data Sheet (SDS)? start->sds follow_sds Follow specific disposal instructions in Section 13 of the SDS sds->follow_sds  Yes unknown Treat as 'Unknown Chemical' sds->unknown No   obtain_sds Obtain SDS from Manufacturer segregate Segregate Waste by Hazard Class (e.g., flammable, corrosive, reactive, toxic) follow_sds->segregate contact_ehs Contact Environmental Health & Safety (EHS) for guidance unknown->contact_ehs ehs_instruct Follow EHS instructions for identification and disposal contact_ehs->ehs_instruct pickup Arrange for waste pickup with EHS ehs_instruct->pickup container Select a chemically compatible and leak-proof container segregate->container label Label container with 'Hazardous Waste', chemical name, hazards, and date container->label store Store in a designated Satellite Accumulation Area with secondary containment label->store store->pickup end End: Waste Disposed pickup->end

Caption: Logical workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Handling Protocols for Edenite

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring a safe handling and disposal process for all materials is paramount. This guide provides immediate, essential safety and logistical information for handling Edenite, a double chain silicate mineral of the amphibole group. While this compound is not classified as a hazardous substance, proper handling is crucial to minimize any potential risks associated with fine particulate matter.

Personal Protective Equipment (PPE)

When handling this compound, particularly in powdered form or when activities may generate dust, a comprehensive PPE strategy is required to ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationsRationale
Respiratory Protection NIOSH-approved respiratorN95 or higherTo prevent inhalation of fine dust particles which may cause respiratory irritation.
Eye and Face Protection Safety glasses with side shields or GogglesANSI Z87.1 certifiedTo protect eyes from dust and potential splashes. A face shield may be necessary for procedures with a high risk of splashing.
Hand Protection Nitrile glovesStandard laboratory gradeTo prevent skin contact and maintain sample purity.
Protective Clothing Laboratory coatStandardTo protect skin and personal clothing from contamination.

Handling and Storage Procedures

Proper operational procedures are critical to maintaining a safe laboratory environment when working with this compound.

Handling:

  • Work in a well-ventilated area, preferably within a fume hood or a designated area with local exhaust ventilation, to minimize dust exposure.

  • Avoid actions that generate dust, such as vigorous shaking or scraping.

  • Use wet methods for cleaning spills to prevent dust from becoming airborne.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep containers tightly sealed to prevent dust leakage.

  • Store away from incompatible materials. Although this compound is generally stable, it is good practice to avoid storing it with strong oxidizing agents, strong acids, or strong bases.

Emergency Procedures

In the event of an emergency, follow these procedures to mitigate any potential harm.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Wash affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention if respiratory symptoms develop.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek medical attention.
Spill or Leak For small spills, carefully scoop or vacuum the material, avoiding dust generation. Use a wet mop for final cleanup. For large spills, evacuate the area and contact environmental health and safety personnel.

Disposal Plan

All waste materials should be handled in accordance with institutional and local regulations.

  • Solid Waste: Collect this compound waste in a sealed, labeled container. Dispose of as non-hazardous solid waste unless contaminated with hazardous materials.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a sealed bag with other solid waste.

Experimental Workflow for Material Characterization

The following diagram outlines a typical workflow for the characterization of this compound in a laboratory setting.

EdeniteWorkflow cluster_prep Sample Preparation cluster_analysis Material Analysis cluster_reporting Data Interpretation and Reporting SampleReceipt Receive this compound Sample Grinding Grinding (if necessary) SampleReceipt->Grinding Sieving Sieving to desired particle size Grinding->Sieving XRD X-ray Diffraction (XRD) for phase identification Sieving->XRD XRF X-ray Fluorescence (XRF) for elemental composition Sieving->XRF SEM Scanning Electron Microscopy (SEM) for morphology Sieving->SEM DataAnalysis Analyze and Interpret Data XRD->DataAnalysis XRF->DataAnalysis SEM->DataAnalysis Report Generate Final Report DataAnalysis->Report

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.